2',4',6'-Trifluoroacetophenone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(2,4,6-trifluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O/c1-4(12)8-6(10)2-5(9)3-7(8)11/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFJSZHCBWFPSJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80380291 | |
| Record name | 2',4',6'-Trifluoroacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80380291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51788-77-3 | |
| Record name | 2',4',6'-Trifluoroacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80380291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2,4,6-trifluorophenyl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2',4',6'-Trifluoroacetophenone: A Core Building Block in Modern Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: 2',4',6'-Trifluoroacetophenone is a fluorinated aromatic ketone that serves as a pivotal intermediate in the synthesis of a wide array of complex organic molecules.[1][2] Its unique structural and electronic properties, imparted by the three fluorine atoms on the phenyl ring, make it a valuable building block in the development of novel pharmaceuticals, agrochemicals, and advanced materials.[3][4] The electron-withdrawing nature of the fluorine atoms significantly influences the reactivity of both the aromatic ring and the adjacent ketone functional group, opening up diverse synthetic possibilities.[2]
Physicochemical Properties
This compound is typically a colorless to light orange or yellow clear liquid at room temperature.[4][5] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 51788-77-3 | [1] |
| Molecular Formula | C₈H₅F₃O | [1] |
| Molecular Weight | 174.12 g/mol | [1] |
| Boiling Point | 190 °C | [3][5] |
| Density | 1.303 ± 0.06 g/cm³ (Predicted) | [3] |
| Refractive Index | 1.473 | [3] |
| Purity | Typically >97% or >98.0% (GC) | [4][6] |
| Storage | Sealed in dry, Room Temperature | [3][5] |
Synthesis of this compound
The primary method for synthesizing this compound is through the Friedel-Crafts acylation of 1,3,5-trifluorobenzene.[4] This electrophilic aromatic substitution reaction involves the introduction of an acetyl group onto the aromatic ring using an acylating agent in the presence of a Lewis acid catalyst.
Reaction Scheme:
Caption: Friedel-Crafts acylation of 1,3,5-trifluorobenzene.
Experimental Protocol: Friedel-Crafts Acylation
While a specific detailed protocol for 2',4',5-trifluoroacetophenone synthesis is available, a similarly detailed public domain protocol for the 2',4',6'-isomer is not readily found in the initial search results. However, a general procedure for Friedel-Crafts acylation of a related compound, 1,2,4-trifluorobenzene, can be adapted.
Example Protocol for a Related Trifluoroacetophenone Isomer:
-
Reaction Setup: To a mixture of aluminum chloride (7.6 mol) and 1,2,4-trifluorobenzene (3.03 mol) in a jacketed flask, acetyl chloride (5.5 mol) is added dropwise, ensuring the temperature does not exceed 40°C.[7]
-
Reaction Execution: The reaction mixture is then heated to an internal temperature of 135°C and stirred for approximately one hour.[7]
-
Work-up: The hot reaction mixture is poured onto ice (approximately 10 kg) and stirred for 45 minutes. The phases are separated, and the aqueous phase is extracted multiple times with dichloromethane.[7]
-
Purification: The combined organic phases are treated with sodium hydrogen carbonate and sodium sulfate, filtered, and the solvent is removed by distillation. The residue is then distilled under vacuum to yield the product.[7] A yield of 57.1% was reported for 2,4,5-trifluoroacetophenone using this method.[7]
Chemical Reactivity and Synthetic Applications
The presence of the carbonyl group and the trifluorinated phenyl ring makes this compound a versatile substrate for a variety of chemical transformations.
Key Reactions:
-
Reduction: The carbonyl group can be selectively reduced to a secondary alcohol, introducing a chiral center for further stereoselective synthesis.[2]
-
Nucleophilic Addition: The electrophilic carbonyl carbon is susceptible to attack by various nucleophiles, such as Grignard reagents and organolithium compounds, leading to the formation of tertiary alcohols.[2]
-
Condensation Reactions: It can participate in aldol-type and Knoevenagel condensations to form more complex carbon skeletons.[2]
References
- 1. scbt.com [scbt.com]
- 2. escales | Virtual tour generated by Panotour [ub.edu]
- 3. alfa-industry.com [alfa-industry.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 51788-77-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. jk-sci.com [jk-sci.com]
- 7. DE3840375A1 - 2,4,5-Trifluoroacetophenone, and process for its preparation - Google Patents [patents.google.com]
An In-depth Technical Guide to 2',4',6'-Trifluoroacetophenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
2',4',6'-Trifluoroacetophenone is a fluorinated organic compound of significant interest in the fields of medicinal chemistry, agrochemical synthesis, and materials science. Its unique electronic properties, conferred by the presence of three fluorine atoms on the aromatic ring, make it a valuable building block for the synthesis of complex molecules with enhanced biological activity and stability. This technical guide provides a comprehensive overview of the structure, properties, synthesis, and applications of this compound, with a focus on its relevance to researchers and professionals in drug development.
Chemical Structure and Properties
This compound, with the chemical formula C₈H₅F₃O, is an aromatic ketone. The structure consists of an acetophenone core substituted with three fluorine atoms at the 2', 4', and 6' positions of the phenyl ring.
Structure:
Caption: Chemical structure of this compound.
Physical and Chemical Properties:
| Property | Value | Reference |
| CAS Number | 51788-77-3 | [1] |
| Molecular Formula | C₈H₅F₃O | [1] |
| Molecular Weight | 174.12 g/mol | [1] |
| Appearance | Colorless to light orange to yellow clear liquid | [2] |
| Boiling Point | 190 °C | [2] |
| Purity | >98.0% | [3] |
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound.
¹H NMR (Proton Nuclear Magnetic Resonance):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Data not available in search results |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
| Chemical Shift (ppm) | Assignment |
| Data not available in search results |
¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance):
| Chemical Shift (ppm) | Multiplicity | Assignment |
| Data not available in search results |
IR (Infrared) Spectroscopy:
| Wavenumber (cm⁻¹) | Assignment |
| Data not available in search results |
MS (Mass Spectrometry):
| m/z | Interpretation |
| 174 | [M]⁺ (Molecular Ion) |
| Further fragmentation data not available in search results |
Synthesis
The primary method for the synthesis of this compound is through the Friedel-Crafts acylation of 1,3,5-trifluorobenzene.[4] This reaction typically employs an acylating agent such as acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst, like aluminum chloride (AlCl₃).[4]
Reaction Scheme:
Caption: Synthesis of this compound.
Experimental Protocol: Friedel-Crafts Acylation of 1,3,5-Trifluorobenzene
This protocol is a general procedure adapted from the synthesis of similar fluoroacetophenones and should be optimized for specific laboratory conditions.[5][6]
Materials:
-
1,3,5-Trifluorobenzene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Water, deionized
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with anhydrous aluminum chloride and anhydrous dichloromethane.
-
Addition of Reactants: The mixture is cooled in an ice bath. A solution of acetyl chloride in anhydrous dichloromethane is added dropwise via the dropping funnel. Following this, a solution of 1,3,5-trifluorobenzene in anhydrous dichloromethane is added dropwise, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The progress of the reaction should be monitored by a suitable technique (e.g., TLC or GC-MS).
-
Work-up: The reaction mixture is carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel to yield this compound.
Workflow Diagram:
Caption: Experimental workflow for the synthesis of this compound.
Applications in Drug Development and Research
The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical and biological properties.[2] Fluorine's high electronegativity and small size can lead to improved metabolic stability, increased lipophilicity, and enhanced binding affinity to target proteins. This compound serves as a key intermediate in the synthesis of a variety of fluorinated compounds for pharmaceutical and agrochemical applications.
Key Applications:
-
Synthesis of Bioactive Molecules: It is a versatile building block for creating more complex molecules where the trifluorophenyl moiety can act as a pharmacophore or a key structural element.[2]
-
Medicinal Chemistry: The trifluoromethyl groups enhance the stability and lipophilicity of compounds, making it useful in designing fluorinated drugs with improved pharmacokinetic properties.
-
Agrochemicals: It is used in the synthesis of novel pesticides and herbicides.
-
Materials Science: It finds applications in the development of advanced materials, including polymers and coatings, where its properties can improve performance and durability.
As this compound is a synthetic intermediate, there are no known signaling pathways directly associated with it. Its significance lies in its utility for creating novel drug candidates that may interact with various biological pathways.
Safety and Handling
This compound is considered a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.[7]
Hazard Summary:
-
Skin Corrosion/Irritation: Causes skin irritation.[7]
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[7]
-
Inhalation: May cause respiratory irritation.
Personal Protective Equipment (PPE):
-
Wear protective gloves, clothing, eye, and face protection.
-
Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[8]
Storage:
-
Store in a tightly closed container in a dry and well-ventilated place.
-
Keep away from heat, sparks, and open flames.
For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[7][8][9]
References
- 1. scbt.com [scbt.com]
- 2. chemimpex.com [chemimpex.com]
- 3. | Chem-Supply | Australia [shop.chemsupply.com.au]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. prepchem.com [prepchem.com]
- 6. DE3840375A1 - 2,4,5-Trifluoroacetophenone, and process for its preparation - Google Patents [patents.google.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. capotchem.com [capotchem.com]
An In-depth Technical Guide to the Synthesis of 1-(2,4,6-trifluorophenyl)ethanone
To: Researchers, Scientists, and Drug Development Professionals
Subject: Comprehensive Technical Guide on the Synthesis of 1-(2,4,6-trifluorophenyl)ethanone
This document provides a detailed overview of the primary synthetic routes for producing 1-(2,4,6-trifluorophenyl)ethanone, a key intermediate in various chemical syntheses. The guide focuses on two principal and effective methodologies: Friedel-Crafts Acylation and the Grignard Reagent reaction. For each method, this paper outlines the reaction mechanism, a detailed experimental protocol, and a summary of quantitative data.
Method 1: Friedel-Crafts Acylation of 1,3,5-Trifluorobenzene
The Friedel-Crafts acylation is a classic and direct method for forming aryl ketones.[1][2] It involves the reaction of an aromatic ring with an acylating agent, such as an acyl chloride or acid anhydride, in the presence of a strong Lewis acid catalyst.[1] For the synthesis of 1-(2,4,6-trifluorophenyl)ethanone, this involves the acylation of 1,3,5-trifluorobenzene with an acetylating agent like acetyl chloride or acetic anhydride, typically catalyzed by aluminum chloride (AlCl₃).[2][3][4]
Reaction Scheme & Mechanism
The reaction proceeds via an electrophilic aromatic substitution mechanism.[1] The Lewis acid catalyst (AlCl₃) activates the acylating agent (acetyl chloride) to form a highly electrophilic acylium ion.[5] This ion is then attacked by the electron-rich aromatic ring of 1,3,5-trifluorobenzene. Subsequent deprotonation of the resulting intermediate re-establishes aromaticity and yields the final ketone product.[1]
References
An In-depth Technical Guide to 2',4',6'-Trifluoroacetophenone (CAS 51788-77-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2',4',6'-Trifluoroacetophenone, a halogenated aromatic ketone, is a pivotal building block in the synthesis of a diverse array of complex molecules. Its unique electronic properties, imparted by the three fluorine atoms on the phenyl ring, render it a valuable intermediate in the development of novel pharmaceuticals and advanced agrochemicals. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthetic methodologies, spectroscopic data, and key applications in medicinal chemistry and materials science. Particular emphasis is placed on its role as a precursor to bioactive compounds, including kinase inhibitors and antifungal agents.
Chemical and Physical Properties
This compound is a colorless to light orange or yellow clear liquid under standard conditions.[1] The presence of the trifluoromethyl group significantly influences its reactivity and solubility in various organic solvents.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 51788-77-3 | [2][3][4] |
| Molecular Formula | C₈H₅F₃O | [2][3][5] |
| Molecular Weight | 174.12 g/mol | [2][3][4] |
| IUPAC Name | 1-(2,4,6-trifluorophenyl)ethanone | [2] |
| Appearance | Colorless to light orange to yellow clear liquid | [1] |
| Boiling Point | 190 °C | [1] |
| Density | 1.34 g/cm³ | [1] |
| Refractive Index (n20D) | 1.47 | [1] |
| Purity | ≥97% | [4] |
| Solubility | Slightly soluble in water. Soluble in many organic solvents like ether, acetone, and benzene. | [6] |
Synthesis and Experimental Protocols
The primary synthetic route to this compound is the Friedel-Crafts acylation of 1,3,5-trifluorobenzene.
Friedel-Crafts Acylation of 1,3,5-Trifluorobenzene
This method involves the reaction of 1,3,5-trifluorobenzene with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃).[2] The fluorine atoms deactivate the aromatic ring, necessitating potent reaction conditions for successful acylation.[2]
Experimental Protocol: Friedel-Crafts Acylation
-
Materials: 1,3,5-Trifluorobenzene, Acetyl Chloride, Anhydrous Aluminum Chloride, Dichloromethane (anhydrous), Hydrochloric Acid (concentrated), Ice, Saturated Sodium Bicarbonate solution, Anhydrous Magnesium Sulfate.
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, suspend anhydrous aluminum chloride (1.1 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.0 eq) dropwise to the stirred suspension.
-
After the addition of acetyl chloride is complete, add 1,3,5-trifluorobenzene (1.0 eq) dropwise at a rate that maintains the reaction temperature below 10 °C.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 12-16 hours.
-
Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to yield this compound.
-
Spectroscopic Data
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | A singlet for the methyl protons (CH₃) around δ 2.5-2.7 ppm. A multiplet (likely a triplet of triplets) for the two aromatic protons (CH) in the region of δ 7.0-7.5 ppm. |
| ¹³C NMR | A signal for the methyl carbon (CH₃) around δ 26-30 ppm. A signal for the carbonyl carbon (C=O) around δ 190-195 ppm. Multiple signals for the aromatic carbons, with characteristic C-F couplings. The carbon attached to the acetyl group would be a singlet, while the fluorine-bearing carbons would show large one-bond C-F coupling constants. |
| ¹⁹F NMR | Two signals are expected for the two different fluorine environments (ortho and para to the acetyl group). The chemical shifts would likely be in the range of -100 to -120 ppm relative to CFCl₃. |
| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z 174. A prominent fragment ion at m/z 159 corresponding to the loss of a methyl radical (•CH₃). Another significant fragment at m/z 131 due to the loss of an acetyl radical (•COCH₃). |
| FTIR (cm⁻¹) | A strong absorption band for the carbonyl (C=O) stretch around 1700-1720 cm⁻¹. C-F stretching vibrations in the region of 1100-1300 cm⁻¹. Aromatic C=C stretching bands between 1400-1600 cm⁻¹. C-H stretching and bending vibrations. |
Reactivity and Applications in Synthesis
The electron-withdrawing nature of the three fluorine atoms significantly influences the reactivity of both the aromatic ring and the ketone functional group. This makes this compound a versatile precursor for a variety of chemical transformations.
Key Reactions
-
Reduction: The carbonyl group can be selectively reduced to a secondary alcohol, introducing a chiral center for further stereoselective syntheses.[2]
-
Nucleophilic Addition: The electrophilic carbonyl carbon is susceptible to attack by various nucleophiles, such as Grignard reagents and organolithium compounds, leading to the formation of tertiary alcohols.[2]
-
Condensation Reactions: It can participate in aldol-type and Knoevenagel condensations to form more complex carbon skeletons.[2]
Applications in Drug Development and Agrochemicals
The incorporation of fluorine atoms into bioactive molecules can enhance their metabolic stability, binding affinity, and lipophilicity. This compound serves as a key starting material for the synthesis of various fluorinated compounds with potential therapeutic and agricultural applications.
-
Kinase Inhibitors: This compound can be utilized in the synthesis of novel kinase inhibitors, which are a critical class of drugs for cancer therapy. The trifluorophenyl moiety can interact with specific residues in the kinase active site, potentially leading to enhanced potency and selectivity.
-
Antifungal Agents: In agriculture, there is a continuous need for new and effective antifungal agents. The trifluoromethyl group is known to enhance the antifungal activity of various compounds. This compound provides a scaffold for the development of new fungicides to protect crops from fungal diseases.
While specific signaling pathways directly modulated by this compound itself are not documented, its derivatives are designed to interact with various biological targets. For instance, kinase inhibitors derived from this compound would target specific protein kinases involved in cell proliferation and survival pathways, such as the PI3K/Akt/mTOR pathway.
Safety and Handling
This compound is classified as an irritant. Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Conclusion
This compound is a highly valuable and versatile chemical intermediate with significant applications in the fields of medicinal chemistry and agrochemical synthesis. Its unique structural and electronic properties, conferred by the trifluorinated phenyl ring, make it an attractive starting material for the construction of complex, biologically active molecules. The synthetic protocols and data presented in this guide are intended to support researchers and developers in harnessing the full potential of this important compound for the advancement of science and technology.
References
The Synthetic Chemist's Gateway to Trifluoromethyl Ketones: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl (CF₃) group into organic molecules is a cornerstone of modern medicinal chemistry, imparting profound effects on a compound's metabolic stability, lipophilicity, and binding affinity. Among the various trifluoromethylated functionalities, trifluoromethyl ketones (TFMKs) have emerged as particularly valuable synthons and pharmacophores. Their unique electronic properties make them potent enzyme inhibitors, mimicking the tetrahedral transition state of peptide bond hydrolysis. This technical guide provides an in-depth overview of the synthesis of trifluoromethyl ketones, detailed experimental protocols, and their applications in drug discovery.
Core Synthetic Strategies
The preparation of trifluoromethyl ketones can be broadly categorized into several key approaches, primarily involving the trifluoromethylation of common organic functional groups. The most prevalent starting materials include carboxylic acids, esters, aldehydes, and aryl boronic acids.
From Carboxylic Acids
The direct conversion of carboxylic acids to trifluoromethyl ketones is a highly attractive and atom-economical approach. Several methods have been developed to achieve this transformation.
One notable method involves the activation of enolizable carboxylic acids with a strong base, such as lithium diisopropylamide (LDA), to form an enediolate. This intermediate is then trifluoroacetylated with a reagent like ethyl trifluoroacetate (EtO₂CCF₃). Upon acidic workup, the resulting β-keto ester undergoes spontaneous decarboxylation to yield the desired trifluoromethyl ketone.[1][2] This method is operationally simple and utilizes readily available and inexpensive reagents.
Another effective procedure utilizes trifluoroacetic anhydride (TFAA) and a base, such as pyridine, to convert carboxylic acids to TFMKs.[3] The reaction is believed to proceed through a mixed anhydride intermediate. For more hindered substrates, conducting the reaction in toluene at elevated temperatures has been shown to improve yields.[3]
A more recent, metal-free approach employs fluoroarenes to mediate the trifluoromethylation of carboxylic acids. The fluoroarene activates the carboxylic acid and generates the trifluoromethyl anion in situ.[4]
Table 1: Synthesis of Trifluoromethyl Ketones from Carboxylic Acids
| Substrate (Carboxylic Acid) | Reagents and Conditions | Yield (%) | Reference |
| 3,3-Dimethyl-3-(3,4-dibromophenyl)propanoic acid | TFAA, Pyridine, Toluene, 60-65 °C, 4 h | 97 | [5] |
| Phenylacetic acid | LDA, EtO₂CCF₃, THF, -78 °C to rt | 85 | [2] |
| 2-Phenylpropionic acid | LDA, EtO₂CCF₃, THF, -78 °C to rt | 82 | [2] |
| Cyclohexanecarboxylic acid | LDA, EtO₂CCF₃, THF, -78 °C to rt | 75 | [2] |
| Benzoic Acid | TMSCF₃, TFAA, DMAP, CsF, PhOMe, 120°C, 15h | High | [6] |
-
Reaction Setup: To a stirred slurry of 3,3-dimethyl-3-(3,4-dibromophenyl)propanoic acid (1.0 equiv) in toluene, add trifluoroacetic anhydride (4.5 equiv).
-
Reagent Addition: Add pyridine (6.0 equiv) dropwise via syringe over 5 minutes, maintaining the internal temperature below 40 °C.
-
Heating: Heat the reaction mixture using a heating mantle for 4 hours, maintaining the internal temperature at 60-65 °C.
-
Workup: Cool the reaction mixture to 2 °C in an ice-water bath. Quench the reaction by the slow addition of water, keeping the temperature below 20 °C.
-
Extraction: Separate the organic layer and wash sequentially with 1 N HCl, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
From Esters
The conversion of esters to trifluoromethyl ketones is another widely employed method. This transformation is typically achieved via nucleophilic trifluoromethylation.
A common approach involves the use of the Ruppert-Prakash reagent (TMSCF₃) with a fluoride source, such as tetrabutylammonium fluoride (TBAF), to generate a trifluoromethyl anion equivalent.[7] This nucleophile then adds to the ester carbonyl, and subsequent hydrolysis of the intermediate silyl ether affords the trifluoromethyl ketone.
More recently, the use of fluoroform (HCF₃), a potent greenhouse gas, has been developed as an inexpensive and readily available source of the trifluoromethyl group. In the presence of a strong base like potassium hexamethyldisilazide (KHMDS) and a glyme solvent, fluoroform can effectively trifluoromethylate a variety of esters in good to excellent yields.[1][2][6][8]
Table 2: Synthesis of Trifluoromethyl Ketones from Esters
| Substrate (Ester) | Reagents and Conditions | Yield (%) | Reference |
| Methyl 2-naphthoate | HCF₃, KHMDS, triglyme, -40 °C, 4 h | 71 | [6] |
| Methyl 4-chlorobenzoate | HCF₃, KHMDS, triglyme, -40 °C, 4 h | 63 | [6] |
| Methyl 4-tert-butylbenzoate | HCF₃, KHMDS, triglyme, -40 °C, 4 h | 92 | [6] |
| Methyl cyclohexanecarboxylate | HCF₃, KHMDS, triglyme, -40 °C, 4 h | 55 | [6] |
| Ethyl benzoate | TMSCF₃, CsF, DME, rt, 12 h | 85 | [4] |
-
Reaction Setup: In a flame-dried Schlenk tube under an argon atmosphere, dissolve methyl 2-naphthoate (1.0 equiv) in triglyme.
-
Cooling: Cool the solution to -40 °C in a dry ice/acetonitrile bath.
-
Reagent Addition: Add potassium hexamethyldisilazide (KHMDS) (2.0 equiv) to the cooled solution.
-
Trifluoromethylation: Bubble fluoroform (HCF₃) gas (1.1 equiv) through the reaction mixture for a specified time.
-
Quenching: Quench the reaction by the addition of saturated aqueous ammonium chloride solution at -40 °C.
-
Workup and Extraction: Allow the mixture to warm to room temperature and extract with diethyl ether.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.
From Aldehydes
The trifluoromethylation of aldehydes provides access to α-trifluoromethyl alcohols, which can be subsequently oxidized to the corresponding ketones. However, direct methods for the conversion of aldehydes to trifluoromethyl ketones are also available.
One such method involves a copper-catalyzed trifluoromethylation of aldehydes using a trifluoromethyl source like (bpy)Cu(CF₃)₃ in the presence of a silane and an oxidant.[4] This reaction is proposed to proceed through a Cu(II)-mediated trifluoromethylation of an acyl radical intermediate.
-
Reaction Setup: In a reaction tube, combine the aldehyde (1.0 equiv), (bpy)Cu(CF₃)₃ (1.2 equiv), and K₂S₂O₈ (2.0 equiv).
-
Solvent and Reagent Addition: Add aqueous acetone and then triethylsilane (Et₃SiH) (2.0 equiv).
-
Reaction: Stir the mixture at room temperature for the specified time.
-
Workup and Extraction: Quench the reaction with water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography.
From Aryl Boronic Acids
Palladium-catalyzed cross-coupling reactions of aryl boronic acids with a trifluoroacetylating agent offer a versatile route to aryl trifluoromethyl ketones.
A recently developed method utilizes N-phenyl-N-tosyltrifluoroacetamide as a novel trifluoroacetylation reagent.[9] The reaction proceeds smoothly in the presence of a palladium catalyst and a suitable ligand, tolerating a wide range of functional groups.
-
Reaction Setup: In a glovebox, charge a Schlenk tube with the arylboronic acid (1.0 equiv), N-phenyl-N-tosyltrifluoroacetamide (1.2 equiv), Pd(dba)₂ (0.05 equiv), (o-MeOC₆H₄)₃P (0.1 equiv), and K₂CO₃ (2.0 equiv).
-
Solvent Addition: Add anhydrous dioxane to the tube.
-
Reaction: Seal the tube and stir the mixture at 80 °C for 12 hours.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography on silica gel.
Applications in Drug Development: Trifluoromethyl Ketones as Enzyme Inhibitors
The strong electron-withdrawing nature of the trifluoromethyl group renders the carbonyl carbon of a TFMK highly electrophilic. This property is central to their mechanism of action as enzyme inhibitors, particularly for proteases. TFMKs are excellent transition-state analog inhibitors, forming stable, covalent adducts with nucleophilic residues in the enzyme's active site.[10]
Inhibition of Serine and Cysteine Proteases
Serine and cysteine proteases are crucial drug targets for a multitude of diseases, including viral infections, cancer, and inflammatory disorders. The catalytic mechanism of these enzymes involves the nucleophilic attack of a serine or cysteine residue on the carbonyl carbon of a substrate's peptide bond, leading to a tetrahedral intermediate.
Trifluoromethyl ketones effectively mimic this tetrahedral intermediate. The electrophilic carbonyl carbon of the TFMK is readily attacked by the active site serine or cysteine, forming a stable hemiketal or hemithioketal, respectively.[10] This covalent modification inactivates the enzyme.
Clinical Significance
The utility of trifluoromethyl ketones in drug development is exemplified by several compounds that have entered clinical trials. For instance, peptidyl trifluoromethyl ketones have been developed as potent and orally active inhibitors of human leukocyte elastase, a serine protease implicated in inflammatory diseases.[11] One such compound, ZD8321, has undergone clinical evaluation.[11]
Furthermore, trifluoromethyl ketones have been designed as inhibitors for viral proteases, such as the SARS-CoV 3CL protease, a cysteine protease essential for viral replication.[10] The development of potent and selective TFMK-based inhibitors continues to be an active area of research in the pursuit of novel therapeutics. While no TFMK-containing drugs have been FDA approved as of recent reviews, their presence in clinical candidates highlights their potential.[12][13][14]
Conclusion
Trifluoromethyl ketones are a versatile and highly valuable class of compounds in modern organic synthesis and medicinal chemistry. The synthetic methodologies for their preparation are continually evolving, offering increasingly efficient and practical routes from readily available starting materials. Their potent and often reversible covalent inhibition of key enzyme classes, such as serine and cysteine proteases, positions them as privileged scaffolds in the design of novel therapeutics. This guide provides a foundational understanding of the synthesis and application of TFMKs, intended to empower researchers and drug development professionals in their pursuit of innovative chemical entities.
References
- 1. d-nb.info [d-nb.info]
- 2. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Trifluoromethyl ketone synthesis [organic-chemistry.org]
- 5. Studies on the mechanism of inhibition of the serine protease chymotrypsin by peptidyl trifluoromethyl ketones - ProQuest [proquest.com]
- 6. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Direct Preparation of Trifluoromethyl Ketones from Carboxylic Esters: Trifluoromethylation with (Trifluoromethyl)trimethylsilane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]
- 9. Palladium-Catalyzed Trifluoroacetylation of Arylboronic Acids Using a Trifluoroacetylation Reagent [organic-chemistry.org]
- 10. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. mhc.cpu.edu.cn [mhc.cpu.edu.cn]
The Strategic Role of Fluorine in Modifying Acetophenone Reactivity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science. This guide provides a comprehensive technical overview of how fluorine substitution modifies the chemical reactivity of acetophenone, a versatile and widely used chemical scaffold. By delving into the fundamental electronic effects, impact on key reactive sites, and specific reaction protocols, this document serves as a resource for professionals leveraging fluorination to fine-tune molecular properties for targeted applications, particularly in drug discovery and development.
Introduction: The Power of Fluorine
Acetophenone, with its simple aromatic ketone structure, is a fundamental building block in organic synthesis. However, the strategic incorporation of fluorine atoms onto its phenyl ring or acetyl group dramatically alters its physicochemical properties and chemical reactivity. Fluorine, being the most electronegative element, imparts unique electronic characteristics that can enhance metabolic stability, modulate lipophilicity, and increase the binding affinity of drug candidates.[1][2][3] Understanding the nuanced effects of fluorination on acetophenone's reactivity is crucial for designing novel synthetic pathways and developing next-generation pharmaceuticals and advanced materials.[4]
This guide will explore the inductive and resonance effects of fluorine, its influence on the reactivity of both the carbonyl group and the α-carbon, and provide detailed experimental protocols for key transformations.
The Dual Nature of Fluorine's Electronic Effects
The influence of fluorine on the acetophenone scaffold is primarily governed by a combination of its strong inductive effect and a weaker, opposing resonance effect.
-
Inductive Effect (-I): Due to its extreme electronegativity, fluorine strongly withdraws electron density from the aromatic ring through the sigma bond network. This inductive effect is the dominant electronic influence, deactivating the ring towards electrophilic substitution and increasing the acidity of nearby protons.
-
Resonance Effect (+R): The lone pairs on the fluorine atom can be delocalized into the π-system of the benzene ring, donating electron density. While this effect is present, it is significantly weaker than the inductive withdrawal for fluorine compared to other halogens.
The net result is a strong electron-withdrawing character, which profoundly impacts the molecule's reactivity. These effects can be quantified using Hammett substituent constants (σ), which measure the electronic influence of a substituent on a reaction center.
Data Presentation: Hammett Substituent Constants
The table below summarizes the Hammett constants for fluorine and other relevant groups, illustrating their electron-donating or -withdrawing properties at the meta and para positions. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.
| Substituent | σ_meta | σ_para |
| -F | 0.34 | 0.06 |
| -Cl | 0.37 | 0.23 |
| -Br | 0.39 | 0.23 |
| -NO₂ | 0.71 | 0.78 |
| -CF₃ | 0.43 | 0.54 |
| -OCH₃ | 0.12 | -0.27 |
| -CH₃ | -0.07 | -0.17 |
| -H | 0.00 | 0.00 |
| (Data compiled from multiple sources on Hammett constants)[5][6][7] |
Impact on Carbonyl Group Reactivity: Enhanced Electrophilicity
The primary consequence of fluorine's electron-withdrawing nature on the carbonyl group is an increase in its electrophilicity. By pulling electron density away from the phenyl ring and, subsequently, the carbonyl carbon, fluorine makes the carbonyl carbon more electron-deficient and thus more susceptible to attack by nucleophiles.
This enhanced reactivity is fundamental to a variety of crucial synthetic transformations, including:
-
Grignard additions
-
Wittig reactions
-
Reductive aminations
-
Formation of hydrates and acetals
The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate.
Caption: Nucleophilic addition to a fluorinated acetophenone.
Impact on α-Carbon Reactivity: Acidity and Enolate Formation
Fluorine's inductive effect also extends to the α-carbon of the acetyl group, significantly increasing the acidity of the α-hydrogens. This makes deprotonation by a base more favorable, leading to the formation of a resonance-stabilized enolate intermediate.
The enhanced acidity of the α-hydrogens is a critical feature, as the resulting enolate is a powerful nucleophile that can participate in a wide range of bond-forming reactions, including:
-
Alkylation
-
Acylation
-
Aldol condensations
Data Presentation: Acidity of Substituted Acetophenones
The pKa values below demonstrate the increased acidity of the α-hydrogens in the presence of electron-withdrawing groups. A lower pKa value indicates a stronger acid.
| Substituent (para) | pKa |
| -OCH₃ | 19.0 |
| -H | 18.4 |
| -F | 18.5 |
| -Cl | 18.1 |
| -Br | 18.0 |
| -NO₂ | 16.7 |
| (Source: pKa values determined by studying rates of halogenation)[8][9] |
Keto-Enol Tautomerism
The formation of the enolate proceeds via the keto-enol tautomerism, an equilibrium between the ketone form and the enol form (a molecule with a C=C double bond and an -OH group).[10][11] While the equilibrium for simple ketones heavily favors the keto form, the presence of fluorine can influence this balance.[11] The enol or the enolate is the key reactive intermediate for α-carbon functionalization.
Caption: Keto-enol tautomerism and enolate formation.
Key Experimental Protocols
The modified reactivity of fluorinated acetophenones is exploited in numerous synthetic procedures. Below are representative protocols for key transformations.
A. α-Fluorination of Acetophenone Derivatives
This method introduces a fluorine atom at the α-position of the ketone, creating α-fluoroketone derivatives which are valuable synthetic intermediates.
Data Presentation: Hypervalent Iodine-Promoted α-Fluorination
| Step | Procedure |
| 1. Reactants | In a reaction vessel, combine the acetophenone derivative, an iodosylarene (e.g., iodosylbenzene), and triethylamine pentahydrofluoride (TEA·5HF). |
| 2. Solvent | Use a suitable solvent such as 1,2-dichloroethane (DCE). |
| 3. Conditions | Heat the reaction mixture at 60 °C under mild conditions. |
| 4. Reaction | The reaction proceeds via the enolization of the acetophenone followed by substitution with fluoride ions. The hypervalent iodine reagent promotes the reaction. |
| 5. Work-up | After the reaction is complete, quench the mixture and perform a standard aqueous work-up followed by extraction with an organic solvent. |
| 6. Purification | Purify the crude product using column chromatography to yield the α-fluoroketone. |
| (This protocol is based on the method described by Kitamura et al.)[12][13] |
B. Synthesis of Fluoroacetophenones via Friedel-Crafts Acylation
This is a classic and widely used method for preparing aromatic ketones, including fluorinated acetophenones.[14]
Data Presentation: Friedel-Crafts Acylation of Fluorobenzene
| Step | Procedure |
| 1. Catalyst Prep | In a reaction flask equipped with a reflux condenser and an addition funnel, suspend a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) in an excess of the aromatic substrate (e.g., fluorobenzene), which also serves as the solvent. |
| 2. Acylating Agent | Cool the mixture in an ice bath. Add the acylating agent (e.g., acetyl chloride) dropwise from the addition funnel, maintaining a low temperature. |
| 3. Reaction | After the addition is complete, allow the mixture to warm to room temperature and then heat to a moderate temperature (e.g., 50-60 °C) for a specified time to drive the reaction to completion. |
| 4. Quenching | Cautiously pour the cooled reaction mixture onto crushed ice and hydrochloric acid to decompose the aluminum chloride complex. |
| 5. Extraction | Separate the organic layer. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether). |
| 6. Washing/Drying | Combine the organic extracts and wash sequentially with water, a dilute base solution (e.g., NaHCO₃), and brine. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄). |
| 7. Purification | Remove the solvent under reduced pressure. Purify the crude product by vacuum distillation or recrystallization to obtain the desired fluoroacetophenone isomer. |
| (This is a generalized protocol for Friedel-Crafts acylation.)[14] |
Applications in Drug Discovery and Development
The unique properties imparted by fluorine make fluorinated acetophenones highly valuable intermediates in the synthesis of pharmaceuticals.[4]
-
Metabolic Stability: The carbon-fluorine bond is very strong and resistant to enzymatic cleavage by cytochrome P450 enzymes. Replacing a metabolically vulnerable C-H bond with a C-F bond can block metabolic "soft spots," increasing the drug's half-life and bioavailability.[2]
-
Lipophilicity and Permeability: Fluorine substitution can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve absorption.[1][2]
-
Binding Affinity: The polar nature of the C-F bond can lead to favorable interactions (e.g., dipole-dipole, hydrogen bonds) with protein targets, thereby increasing the binding affinity and potency of a drug.[3]
The workflow often involves using a fluorinated acetophenone as a starting scaffold, which is then elaborated through various chemical reactions to build the final active pharmaceutical ingredient (API).
Caption: Synthetic workflow from a fluorinated acetophenone intermediate.
Conformational and Spectroscopic Effects
The presence of fluorine, particularly at the ortho position, can impose significant conformational constraints. Studies using NMR spectroscopy have revealed that 2'-fluoroacetophenone derivatives overwhelmingly prefer an s-trans conformation, where the fluorine atom and the carbonyl oxygen are oriented away from each other.[15] This preference is driven by the electrostatic repulsion between the polar C-F and C=O bonds.[15] This conformational locking is evidenced by the observation of through-space ¹H-¹⁹F and ¹³C-¹⁹F spin-spin couplings in their NMR spectra, a phenomenon that occurs when the coupled nuclei are held in close spatial proximity.[15][16] This controlled conformation can be a powerful tool in drug design for pre-organizing a molecule for optimal binding to its biological target.
Conclusion
Fluorine substitution is a powerful strategy for modifying the reactivity of acetophenone, providing chemists with a versatile tool to enhance its utility in synthesis. The strong electron-withdrawing nature of fluorine activates the carbonyl group for nucleophilic addition and increases the acidity of α-hydrogens, facilitating enolate formation and subsequent functionalization. These predictable and potent electronic effects, combined with beneficial influences on metabolic stability and binding affinity, solidify the role of fluorinated acetophenones as privileged intermediates in the fields of organic synthesis and drug development. A thorough understanding of these principles is essential for researchers aiming to harness the unique properties of fluorine to create novel and effective chemical entities.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. benchchem.com [benchchem.com]
- 3. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. innospk.com [innospk.com]
- 5. researchgate.net [researchgate.net]
- 6. Hammett equation - Wikipedia [en.wikipedia.org]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Hypervalent Iodine-Promoted α-Fluorination of Acetophenone Derivatives with a Triethylamine·HF Complex [organic-chemistry.org]
- 13. Hypervalent iodine-promoted α-fluorination of acetophenone derivatives with a triethylamine·HF complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
2',4',6'-Trifluoroacetophenone literature review
An In-depth Technical Guide to 2',4',6'-Trifluoroacetophenone
Introduction
This compound is a fluorinated aromatic ketone that serves as a crucial building block in organic synthesis.[1][2] Its chemical structure, featuring a trifluorinated phenyl ring attached to an acetyl group, imparts unique reactivity and physicochemical properties.[2][3] These characteristics make it a valuable intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials.[2][4] The presence of three fluorine atoms on the aromatic ring significantly influences the molecule's electronic properties, enhancing its utility in medicinal chemistry for creating compounds with improved metabolic stability, bioavailability, and binding affinity.[1][2] This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound for researchers and professionals in drug development.
Physicochemical and Spectroscopic Data
The fundamental properties of this compound are summarized below. This data is essential for its handling, characterization, and application in synthesis.
| Property | Value | Reference |
| CAS Number | 51788-77-3 | [2][3] |
| Molecular Formula | C₈H₅F₃O | [2][3] |
| Molecular Weight | 174.12 g/mol | [1][2] |
| Appearance | Colorless to light orange to yellow clear liquid | [2][3] |
| Boiling Point | 190 °C | [2][5] |
| Density | 1.34 g/cm³ | [2][5] |
| Refractive Index (n20D) | 1.47 | [2] |
| Purity | ≥ 97-98% (GC) | [2][6] |
| Storage Conditions | 2 - 8 °C, Sealed in dry, Room Temperature | [2][3] |
Synthesis of this compound
The primary synthetic route to this compound is through the Friedel-Crafts acylation of 1,3,5-trifluorobenzene. This classic electrophilic aromatic substitution reaction is a cornerstone for the preparation of aryl ketones.[1] Another potential, though less detailed in the context of this specific molecule, is the Grignard reaction.
Friedel-Crafts Acylation
In this method, 1,3,5-trifluorobenzene is reacted with an acylating agent, typically acetyl chloride or acetic anhydride, in the presence of a strong Lewis acid catalyst such as aluminum chloride (AlCl₃).[7][8] The Lewis acid activates the acylating agent, generating a highly electrophilic acylium ion, which then attacks the electron-rich trifluorinated aromatic ring.[8][9]
Caption: General workflow for the Friedel-Crafts acylation synthesis of this compound.
Experimental Protocol: Friedel-Crafts Acylation of 1,2,4-Trifluorobenzene (Adapted for 1,3,5-Trifluorobenzene)
The following is a generalized protocol adapted from a similar synthesis.[10] Researchers should optimize conditions for their specific needs.
-
Reaction Setup: In a suitable reaction vessel under an inert atmosphere (e.g., nitrogen or argon), a mixture of 1,3,5-trifluorobenzene and a stoichiometric excess of aluminum chloride (AlCl₃) is prepared. The reaction can be run neat or with a suitable solvent like 1,2-dichloroethane.[8][10]
-
Addition of Acylating Agent: Acetyl chloride is added dropwise to the stirred mixture. The temperature should be controlled, as the reaction is exothermic.[10][11]
-
Reaction: After the addition is complete, the mixture is heated to drive the reaction to completion. Reaction times and temperatures can vary but may be in the range of 1-2 hours at elevated temperatures (e.g., 60-140°C).[10][11]
-
Workup: The reaction mixture is cooled and then carefully quenched by pouring it onto ice.[10] This hydrolyzes the aluminum chloride complexes. The aqueous and organic layers are separated.
-
Extraction and Neutralization: The aqueous layer is extracted with an organic solvent (e.g., dichloromethane). The combined organic phases are washed with a solution of sodium bicarbonate to neutralize any remaining acid, followed by a brine wash.[10]
-
Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure.[10]
-
Purification: The crude product is purified by vacuum distillation to yield pure this compound.[10]
Grignard Reaction
An alternative synthetic strategy involves the use of a Grignard reagent.[12] This would typically involve the reaction of a trifluorophenylmagnesium halide with an acetylating agent like acetic anhydride or N,N-dimethylacetamide.[13][14]
Experimental Protocol: Grignard Reaction (Generalized)
This is a general procedure for Grignard reactions to form ketones and must be adapted and optimized for the specific synthesis of this compound.
-
Grignard Reagent Formation: Under strictly anhydrous conditions and an inert atmosphere, magnesium turnings are activated (e.g., with a crystal of iodine).[12][13] A solution of 1-bromo-2,4,6-trifluorobenzene in an anhydrous ether solvent (e.g., THF, diethyl ether) is added dropwise to the magnesium to form the Grignard reagent, 2,4,6-trifluorophenylmagnesium bromide.[12]
-
Reaction with Acetylating Agent: The prepared Grignard reagent is then reacted with a suitable acetylating agent (e.g., acetic anhydride) at a low temperature (e.g., -78 °C to 0 °C) to form the ketone.[14][15]
-
Quenching and Workup: The reaction is quenched by the slow addition of an acidic solution (e.g., aqueous ammonium chloride or dilute HCl).[12][13]
-
Extraction and Purification: The product is extracted into an organic solvent, washed, dried, and purified, typically by column chromatography or distillation.[12]
Chemical Reactivity and Applications
The trifluoroacetophenone core is a versatile scaffold for further chemical transformations. The electron-withdrawing nature of the three fluorine atoms activates the aromatic ring towards nucleophilic aromatic substitution (SNAr) and influences the reactivity of the ketone.[1]
Caption: Key reaction pathways of this compound.
Key reactions include:
-
Reduction: The carbonyl group can be reduced to a secondary alcohol, creating a chiral center for stereoselective synthesis.[1]
-
Nucleophilic Additions: The electrophilic carbonyl carbon is susceptible to attack by nucleophiles like Grignard reagents or organolithium compounds to form tertiary alcohols.[1]
-
Condensation Reactions: It can participate in aldol-type and Knoevenagel condensations to generate larger, more complex molecules.[1]
-
Nucleophilic Aromatic Substitution (SNAr): The fluorine atoms, particularly those ortho and para to the activating acetyl group, can be displaced by strong nucleophiles.[1]
These reactions make this compound a valuable precursor for a wide range of organic compounds, including pharmaceuticals, agrochemicals, and fluorinated polymers.[2][3]
Role in Drug Discovery and Development
The trifluoroacetophenone motif is of significant interest in medicinal chemistry. The trifluoromethyl group can act as a bioisostere for other groups, and its presence often enhances the lipophilicity and metabolic stability of a drug candidate.[2][16]
Enzyme Inhibition
A notable application of trifluoroacetophenone derivatives is in the development of enzyme inhibitors.[17] The trifluoroacetyl group, especially when hydrated, can act as a transition-state analog for tetrahedral intermediates formed during enzymatic hydrolysis, leading to potent inhibition.[18]
A series of trifluoroacetophenone derivatives were synthesized and evaluated as inhibitors of malonyl-CoA decarboxylase (MCD), an enzyme involved in fatty acid metabolism.[17] It was found that certain "reverse amide" analogs were potent inhibitors of MCD.[17] The study suggested that the trifluoroacetyl group likely interacts with the MCD active site as its hydrate, and the addition of electron-withdrawing groups to the phenyl ring can stabilize this hydrated species, thereby enhancing the inhibitory activity.[17]
References
- 1. This compound | 51788-77-3 | Benchchem [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Page loading... [guidechem.com]
- 4. alfa-industry.com [alfa-industry.com]
- 5. 51788-77-3 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 8. Friedel–Crafts Acylation [sigmaaldrich.com]
- 9. youtube.com [youtube.com]
- 10. DE3840375A1 - 2,4,5-Trifluoroacetophenone, and process for its preparation - Google Patents [patents.google.com]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. benchchem.com [benchchem.com]
- 13. acechemistry.co.uk [acechemistry.co.uk]
- 14. CN105461538A - Preparation method for m-trifluoromethyl acetophenone and intermediate thereof - Google Patents [patents.google.com]
- 15. WO2021240331A1 - Process for the preparation of 3,5-dichloro-2,2,2-trifluoroacetophenone - Google Patents [patents.google.com]
- 16. escales | Virtual tour generated by Panotour [ub.edu]
- 17. Novel trifluoroacetophenone derivatives as malonyl-CoA decarboxylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Fluoro ketone inhibitors of hydrolytic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
Physicochemical properties of 2',4',6'-Trifluoroacetophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2',4',6'-Trifluoroacetophenone is a fluorinated aromatic ketone that serves as a critical building block in modern organic synthesis and medicinal chemistry.[1] Its unique electronic properties, conferred by the three fluorine atoms on the phenyl ring, make it a valuable precursor for the synthesis of complex molecules, particularly in the development of novel pharmaceuticals and advanced materials.[1] The presence of the trifluoromethyl moiety can significantly enhance the metabolic stability, bioavailability, and binding affinity of drug candidates.[2] This guide provides a comprehensive overview of the physicochemical properties, synthetic methodologies, and applications of this compound.
Physicochemical Properties
This compound is typically a colorless to light orange or yellow clear liquid at room temperature.[3] It is slightly soluble in water but soluble in many organic solvents like ether, acetone, and benzene.[3][4]
| Property | Value | Source(s) |
| CAS Number | 51788-77-3 | [1][3] |
| Molecular Formula | C₈H₅F₃O | [1][3] |
| Molecular Weight | 174.12 g/mol | [1][3] |
| Appearance | Colorless to light orange to yellow clear liquid | [3] |
| Boiling Point | 190 °C | [1][3] |
| Density | 1.34 g/cm³ (predicted: 1.303 ± 0.06 g/cm³) | [3] |
| Refractive Index | n20/D 1.47 (predicted: 1.473) | [3] |
| Solubility | Slightly soluble in water. Soluble in many organic solvents. | [3][4] |
| Storage Conditions | Store at 2 - 8 °C, sealed in a dry environment. | [3] |
Synthesis and Experimental Protocols
The primary synthetic route to this compound is through a Friedel-Crafts acylation reaction. This involves the reaction of 1,3,5-trifluorobenzene with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride.
Experimental Protocol: Friedel-Crafts Acylation for the Synthesis of this compound
This protocol is a representative procedure based on established Friedel-Crafts acylation methodologies.
Materials:
-
1,3,5-Trifluorobenzene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), dilute aqueous solution
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Addition funnel
-
Reflux condenser
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an addition funnel, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add acetyl chloride (1.0 equivalent) dropwise to the stirred suspension.
-
After the addition is complete, add 1,3,5-trifluorobenzene (1.0 equivalent) dropwise to the reaction mixture at 0 °C.
-
Once the addition of 1,3,5-trifluorobenzene is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and dilute hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by vacuum distillation.
Analytical Characterization
The identity and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the methyl protons (singlet, ~2.6 ppm) and the aromatic protons. |
| ¹³C NMR | Resonances for the carbonyl carbon, methyl carbon, and the fluorinated aromatic carbons. |
| ¹⁹F NMR | Signals characteristic of the fluorine atoms on the aromatic ring. |
| Infrared (IR) Spectroscopy | A strong absorption band for the carbonyl (C=O) stretching vibration (typically around 1700 cm⁻¹), and bands for C-F and aromatic C-H stretching. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | A single major peak in the chromatogram with a mass spectrum showing the molecular ion peak (m/z = 174) and characteristic fragmentation patterns. |
Applications in Drug Development and Organic Synthesis
This compound is a versatile intermediate in the synthesis of a wide range of organic molecules.[1] Its primary application lies in the pharmaceutical industry, where the incorporation of the trifluoromethylphenyl group can impart desirable properties to drug candidates.
Key advantages of using this compound in drug design include:
-
Enhanced Metabolic Stability: The strong carbon-fluorine bonds are resistant to metabolic degradation, which can increase the in vivo half-life of a drug.
-
Increased Lipophilicity: The trifluoromethyl group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance bioavailability.[2]
-
Modulation of Electronic Properties: The high electronegativity of fluorine atoms can alter the electronic nature of the aromatic ring, influencing the pKa of nearby functional groups and improving binding interactions with biological targets.
-
Bioisosteric Replacement: The trifluoromethyl group can act as a bioisostere for other chemical groups, allowing for the fine-tuning of a molecule's steric and electronic properties.[2]
The reactivity of the ketone functional group allows for a variety of chemical transformations, including:
-
Reductions: The carbonyl group can be reduced to a secondary alcohol.
-
Nucleophilic Additions: The electrophilic carbonyl carbon can be attacked by various nucleophiles.
-
Condensation Reactions: It can participate in reactions such as aldol condensations.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Role in the drug development pipeline.
References
- 1. chemimpex.com [chemimpex.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 51788-77-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
2',4',6'-Trifluoroacetophenone material safety data sheet (MSDS) summary
An In-depth Technical Guide to the Material Safety Data Sheet (MSDS) of 2',4',6'-Trifluoroacetophenone
For researchers, scientists, and professionals in drug development, a thorough understanding of the safety and handling protocols for chemical compounds is paramount. This guide provides a detailed summary of the Material Safety Data Sheet (MSDS) for this compound (CAS No. 51788-77-3), a versatile reagent often employed in the synthesis of pharmaceuticals and other advanced materials.[1] The following sections present key data in a structured format, outline safety procedures, and visualize the logical flow of hazard management.
Quantitative Data Summary
The physical and chemical properties of this compound are crucial for its proper handling and use in experimental settings. These properties are summarized in the table below.
Table 1: Physical and Chemical Properties
| Property | Value |
| CAS Number | 51788-77-3 |
| Molecular Formula | C₈H₅F₃O |
| Molecular Weight | 174.12 g/mol [1] |
| Appearance | Colorless to light orange to yellow clear liquid[1] |
| Boiling Point | 190 °C[1] |
| Density | 1.34 g/cm³[1] |
| Refractive Index | n20/D 1.47[1] |
| Purity | ≥ 97% |
Note: Data sourced from various supplier safety data sheets. Values may vary slightly between batches and suppliers.
Hazard Identification and Safety Precautions
Understanding the hazards associated with this compound is the foundation of its safe use. This information is typically conveyed through GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications and precautionary statements.
Table 2: Hazard Identification and Precautionary Statements
| Category | Information |
| GHS Pictogram | Exclamation mark (GHS07) |
| Signal Word | Warning |
| Hazard Statements | H315: Causes skin irritation.[2] H319: Causes serious eye irritation.[2] H335: May cause respiratory irritation.[2] |
| Precautionary Statements | Prevention: P261: Avoid breathing mist or vapours. P264: Wash skin thoroughly after handling. P271: Use only outdoors or in a well-ventilated area. P280: Wear protective gloves/protective clothing/eye protection/face protection.[3] Response: P302+P352: IF ON SKIN: Wash with plenty of soap and water. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P312: Call a POISON CENTER or doctor if you feel unwell. P332+P313: If skin irritation occurs: Get medical advice/attention. P337+P313: If eye irritation persists: Get medical advice/attention. Storage: P403+P233: Store in a well-ventilated place. Keep container tightly closed. P405: Store locked up. Disposal: P501: Dispose of contents/container to an approved waste disposal plant. |
Experimental Protocols: Safety and Handling
While specific experimental protocols involving this compound will vary based on the research objectives, the following general safety and handling procedures should be considered standard practice.
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear safety glasses with side-shields or chemical goggles.[4]
-
Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.[4]
-
Respiratory Protection: Use in a well-ventilated area. If inhalation of vapors is likely, a NIOSH/MSHA approved respirator with an organic vapor cartridge is recommended.[3]
Handling and Storage:
-
Avoid contact with skin, eyes, and clothing.[5]
-
Keep container tightly closed in a dry and well-ventilated place.[6]
-
Store at 2-8°C for long-term stability.[1]
First-Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[3][6]
-
Skin Contact: Immediately wash off with soap and plenty of water. If skin irritation persists, call a physician.[3][6]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[3][6]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[3][6]
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]
Logical Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial hazard assessment to emergency response.
Caption: Logical workflow for the safe handling of this compound.
This comprehensive summary of the material safety data for this compound provides a foundation for its safe use in a laboratory setting. Adherence to these guidelines is essential for protecting the health and safety of all personnel. Always consult the most recent version of the MSDS from your supplier before use.
References
An In-depth Technical Guide to the Reactivity of the Carbonyl Group in 2',4',6'-Trifluoroacetophenone
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2',4',6'-Trifluoroacetophenone is a fluorinated aromatic ketone of significant interest in medicinal chemistry and drug development due to the unique electronic properties conferred by the fluorine atoms. The trifluorinated phenyl ring strongly activates the carbonyl group towards nucleophilic attack, making it a valuable synthon for the introduction of complex functionalities. This guide provides a comprehensive overview of the reactivity of the carbonyl group in this compound, with a focus on its enhanced electrophilicity and its utility in asymmetric synthesis. Detailed experimental protocols for key transformations, quantitative data, and mechanistic visualizations are presented to facilitate its application in research and development.
Introduction: The Influence of Trifluorination on Carbonyl Reactivity
The presence of three fluorine atoms on the phenyl ring of this compound dramatically influences the reactivity of the carbonyl group. Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect (-I) significantly depletes electron density from the aromatic ring and, consequently, from the carbonyl carbon. This heightened electrophilicity makes the carbonyl group in this compound exceptionally susceptible to nucleophilic addition reactions. This enhanced reactivity is a key feature that distinguishes it from non-fluorinated acetophenone and opens avenues for a range of chemical transformations that are sluggish or do not occur with the parent compound.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic properties of this compound is provided in the tables below. These data are essential for its identification, handling, and for monitoring the progress of reactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 51788-77-3 | [1] |
| Molecular Formula | C₈H₅F₃O | [1] |
| Molecular Weight | 174.12 g/mol | [1] |
| Boiling Point | 190 °C | [2] |
| Density | 1.34 g/cm³ | [2] |
| Refractive Index (n20/D) | 1.473 | [3] |
| Appearance | Colorless to light yellow liquid | [2] |
| Solubility | Slightly soluble in water | [1] |
Table 2: Spectroscopic Data for this compound
| Spectroscopy | Feature | Approximate Value |
| FT-IR | Carbonyl (C=O) stretch | ~1700-1720 cm⁻¹ |
| C-F stretch | ~1100-1300 cm⁻¹ | |
| ¹H NMR | Methyl protons (-CH₃) | ~2.5 ppm (s) |
| Aromatic protons | ~6.8-7.2 ppm (m) | |
| ¹³C NMR | Carbonyl carbon (C=O) | ~190-195 ppm |
| Methyl carbon (-CH₃) | ~26 ppm | |
| Aromatic carbons | ~100-165 ppm (multiple signals, with C-F coupling) | |
| ¹⁹F NMR | Aromatic fluorines | -100 to -110 ppm (m) |
Reactivity of the Carbonyl Group: Enhanced Electrophilicity
The primary mode of reactivity for the carbonyl group in this compound is nucleophilic addition. The strong electron-withdrawing nature of the trifluorinated ring renders the carbonyl carbon highly electron-deficient and thus, a potent electrophile.
Nucleophilic Addition Reactions
A wide array of nucleophiles can readily add to the carbonyl group of this compound. These reactions typically proceed under mild conditions and often with high yields. Common nucleophiles include:
-
Hydride reagents: (e.g., NaBH₄, LiAlH₄) for reduction to the corresponding alcohol.
-
Organometallic reagents: (e.g., Grignard reagents, organolithiums) for the formation of tertiary alcohols.
-
Enolates: in aldol-type reactions.
-
Ylides: in Wittig-type reactions for olefination.
-
Amines and their derivatives: for the formation of imines and related compounds.
The general mechanism for nucleophilic addition is depicted below:
Caption: General mechanism of nucleophilic addition to the carbonyl group.
Asymmetric Synthesis: Access to Chiral Fluorinated Alcohols
A significant application of the enhanced reactivity of this compound is in the synthesis of chiral alcohols. These compounds are valuable building blocks in the pharmaceutical industry. Asymmetric reduction of the prochiral ketone is a key strategy to achieve this.
Corey-Itsuno-Shibata (CBS) Reduction
The Corey-Itsuno-Shibata (CBS) reduction is a highly effective method for the enantioselective reduction of ketones to alcohols.[4] This reaction employs a chiral oxazaborolidine catalyst, such as (R)-2-Methyl-CBS-oxazaborolidine, in the presence of a borane source (e.g., BH₃·THF). The catalyst coordinates to both the borane and the ketone, facilitating a stereoselective hydride transfer. For trifluoroacetophenones, enantiomeric excesses (ee) of up to 90% have been reported.[1]
The following diagram illustrates the catalytic cycle of the CBS reduction:
Caption: Catalytic cycle of the Corey-Itsuno-Shibata (CBS) reduction.
Table 3: Representative Data for Asymmetric Reduction of Trifluoroacetophenones
| Reaction | Catalyst | Reducing Agent | Solvent | Temp (°C) | Yield (%) | ee (%) |
| CBS Reduction | (R)-2-Methyl-CBS-oxazaborolidine | BH₃·THF | THF | -20 to RT | >95 | up to 90 |
| Asymmetric Transfer Hydrogenation | [RuCl(p-cymene)((S,S)-TsDPEN)] | HCOOH/NEt₃ | CH₂Cl₂ | 28 | >95 | >99 |
Asymmetric Transfer Hydrogenation
Asymmetric transfer hydrogenation (ATH) is another powerful method for the enantioselective reduction of ketones.[5] This technique typically employs a chiral ruthenium catalyst, such as those derived from TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine), and a hydrogen source like formic acid/triethylamine or isopropanol. ATH often provides excellent enantioselectivities for the reduction of fluorinated ketones.
Experimental Protocols
Asymmetric Reduction of this compound via CBS Catalysis
This protocol is adapted from established procedures for the CBS reduction of trifluoroacetophenones.[1][6]
Materials:
-
This compound
-
(R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-tetrahydrofuran complex (BH₃·THF, 1 M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (oven-dried)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add (R)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq).
-
Cool the flask to 0 °C in an ice bath and add anhydrous THF.
-
Slowly add borane-THF complex (0.6 eq) to the stirred solution. Allow the mixture to stir at 0 °C for 10 minutes.
-
In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF.
-
Add the solution of this compound dropwise to the catalyst solution over 30 minutes, maintaining the internal temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow, dropwise addition of methanol at 0 °C.
-
Allow the mixture to warm to room temperature and then add 1 M HCl.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the chiral alcohol.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
The following diagram illustrates the experimental workflow for the CBS reduction:
Caption: Experimental workflow for the CBS reduction.
Conclusion
The carbonyl group in this compound exhibits significantly enhanced electrophilicity due to the strong inductive effect of the trifluorinated phenyl ring. This property makes it a highly reactive and versatile substrate for a variety of nucleophilic addition reactions. Of particular importance is its application in asymmetric synthesis, where methods like the Corey-Itsuno-Shibata reduction and asymmetric transfer hydrogenation can be employed to produce valuable chiral fluorinated alcohols with high enantioselectivity. The data and protocols presented in this guide are intended to provide researchers, scientists, and drug development professionals with the necessary information to effectively utilize this compound as a key building block in their synthetic endeavors.
References
- 1. Rational electronic tuning of CBS catalyst for highly enantioselective borane reduction of trifluoroacetophenone - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. rsc.org [rsc.org]
- 3. 2-Fluoro-4-(trifluoromethyl)acetophenone [webbook.nist.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Asymmetric Transfer Hydrogenation [sigmaaldrich.com]
- 6. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Claisen-Schmidt Condensation of 2',4',6'-Trifluoroacetophenone
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
Chalcones, or 1,3-diaryl-2-propen-1-ones, represent a significant class of organic compounds that serve as key precursors in the biosynthesis of flavonoids and isoflavonoids.[1] The core structure, consisting of two aromatic rings linked by an α,β-unsaturated carbonyl system, imparts a wide range of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[2][3] The incorporation of fluorine atoms into the chalcone scaffold can enhance metabolic stability and bioavailability, making fluorinated chalcones attractive candidates for drug discovery.[4]
The Claisen-Schmidt condensation is a robust and widely employed method for the synthesis of chalcones.[2][5] This base-catalyzed reaction involves the condensation of a substituted acetophenone with a substituted benzaldehyde.[2] This document provides a detailed protocol for the synthesis of novel chalcones via the Claisen-Schmidt condensation of 2',4',6'-Trifluoroacetophenone with various aromatic aldehydes.
General Reaction Scheme
The synthesis proceeds via a base-catalyzed Claisen-Schmidt condensation as depicted below:
Reactants:
-
This compound
-
Substituted Aromatic Aldehyde
Catalyst:
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
Solvent:
-
Ethanol or Methanol
Product:
-
(E)-1-(2,4,6-trifluorophenyl)-3-(substituted-phenyl)prop-2-en-1-one
Experimental Protocols
This section details the materials, equipment, and a step-by-step procedure for the synthesis of the target chalcones. Two common methods are provided: a traditional solution-phase synthesis and a solvent-free approach.
Method 1: Solution-Phase Synthesis
-
Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of this compound and the desired aromatic aldehyde in a suitable volume of ethanol. Stir the mixture at room temperature until all solids are dissolved.[2]
-
Catalyst Addition: While stirring the solution at room temperature, slowly add an aqueous or alcoholic solution of NaOH or KOH (e.g., 10-40% solution).[4][6]
-
Reaction Progression: Stir the reaction mixture at room temperature. The reaction time can range from 4 to 48 hours, depending on the reactivity of the substrates.[2][7] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate).[7][8] The formation of a precipitate often indicates product formation.[2]
-
Work-up and Isolation: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl to a pH of approximately 2-3.[4][7]
-
Filtration and Washing: Filter the precipitated solid using vacuum filtration and wash the crude product with cold water to remove any remaining acid and inorganic salts.[7][8]
-
Purification: The crude chalcone can be purified by recrystallization from a suitable solvent, such as ethanol or methanol, to yield the pure product.[8]
Method 2: Solvent-Free Synthesis
-
Reactant Preparation: In a clean and dry mortar, add this compound (1 equivalent) and the aromatic aldehyde (1 equivalent).[8]
-
Catalyst Addition: Add solid NaOH or KOH (1 equivalent).[8]
-
Grinding: Grind the mixture vigorously with a pestle for approximately 5-10 minutes at room temperature. The mixture will typically form a thick paste and may solidify.[8]
-
Work-up: After the reaction is complete (as monitored by TLC), add chilled water to the mortar and continue to grind for another minute to break up the solid mass.[8]
-
Isolation and Purification: Filter the solid product, wash with cold water, and recrystallize from an appropriate solvent (e.g., 95% ethanol) to obtain the pure chalcone.[8]
Data Presentation: Quantitative Yields in Claisen-Schmidt Condensation
The following table summarizes representative quantitative data for the synthesis of various fluorinated chalcones via the Claisen-Schmidt condensation under different reaction conditions. This data is compiled from multiple studies to provide a comparative overview.
| Entry | Ketone | Aldehyde | Catalyst | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | 4-Fluoroacetophenone | 4-Fluorobenzaldehyde | NaOH (10%) | Ethanol | 3 | 5-10 | 91 |
| 2 | 1-(2',4'-Difluorobiphenyl-4-yl)ethanone | Various Aldehydes | NaOH (40%) | Solvent-free | - | Room Temp. | Good |
| 3 | Acetophenone | 4-Fluorobenzaldehyde | NaOH | Ethanol | - | Room Temp. | - |
| 4 | Acetophenone | o-Fluorobenzaldehyde | NaOH | Microwave | 0.25 | - | 70 |
| 5 | Acetophenone | m-Fluorobenzaldehyde | NaOH | Microwave | 0.25 | - | 75 |
| 6 | Acetophenone | p-Fluorobenzaldehyde | NaOH | Microwave | 0.25 | - | 95.5 |
Note: Specific yields for the reaction of this compound were not available in the searched literature; the data presented is for structurally related fluorinated compounds to provide an expected range of outcomes.[4][6][9]
Mandatory Visualizations
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 6. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. jetir.org [jetir.org]
- 9. sapub.org [sapub.org]
Application Notes and Protocols: Leveraging 2',4',6'-Trifluoroacetophenone in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2',4',6'-Trifluoroacetophenone is a versatile and highly valuable building block in medicinal chemistry and drug discovery. The presence of the trifluorinated phenyl ring significantly enhances the metabolic stability, bioavailability, and binding affinity of derivative compounds, making it an attractive starting material for the synthesis of novel therapeutic agents.[1][2] The electron-withdrawing nature of the fluorine atoms activates the adjacent carbonyl group and the aromatic ring, facilitating a variety of chemical transformations.
These application notes provide a comprehensive overview of the utility of this compound in the synthesis of bioactive molecules. Detailed protocols for the synthesis of chalcone derivatives, a class of compounds with significant therapeutic potential, are presented, along with hypothetical biological data and a plausible signaling pathway to guide further research and development.
Key Synthetic Transformations
This compound can be utilized in a range of synthetic reactions to generate diverse molecular scaffolds. The primary reaction types include:
-
Condensation Reactions: The activated carbonyl group readily participates in condensation reactions, such as the Claisen-Schmidt condensation, to form α,β-unsaturated ketones (chalcones).
-
Pyrimidine Synthesis: It can serve as a key component in multicomponent reactions like the Biginelli reaction to construct dihydropyrimidinone scaffolds, which are prevalent in many pharmaceutical agents.[1][2]
-
Nucleophilic Addition: The electrophilic carbonyl carbon is susceptible to attack by various nucleophiles, such as Grignard reagents and organolithium compounds, leading to the formation of tertiary alcohols which can be further functionalized.
-
Reduction: The ketone can be selectively reduced to a secondary alcohol, introducing a chiral center for the synthesis of stereospecific drug candidates.
Application Focus: Synthesis of Bioactive Chalcones
Chalcones (1,3-diaryl-2-propen-1-ones) are a major class of naturally occurring and synthetic compounds that exhibit a wide array of biological activities, including anticancer, anti-inflammatory, and antiviral properties. The α,β-unsaturated ketone moiety is a key pharmacophore that can interact with various biological targets. The synthesis of novel chalcones from this compound is a promising strategy for the development of new drug candidates.
General Experimental Protocol: Claisen-Schmidt Condensation
This protocol details the base-catalyzed Claisen-Schmidt condensation of this compound with a substituted benzaldehyde to yield a trifluorinated chalcone derivative.
Materials:
-
This compound
-
Substituted benzaldehyde (e.g., 4-methoxybenzaldehyde)
-
Ethanol (absolute)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl, 1 M)
-
Distilled water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
-
Magnetic stirrer and hotplate
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
UV lamp
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) and the substituted benzaldehyde (1.05 eq.) in absolute ethanol (20 mL).
-
Base Addition: While stirring the solution at room temperature, slowly add a 10% aqueous solution of sodium hydroxide (2.0 eq.) dropwise over 10 minutes. The reaction mixture may change color.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by TLC using a suitable eluent system (e.g., 8:2 hexane:ethyl acetate). Visualize the spots under a UV lamp.
-
Work-up: Once the reaction is complete (as indicated by the consumption of the starting materials), pour the reaction mixture into a beaker containing crushed ice (50 g).
-
Acidification: Acidify the mixture to pH ~5 by the slow addition of 1 M HCl with constant stirring. A precipitate should form.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).
-
Washing: Combine the organic layers and wash with brine (2 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford the pure chalcone derivative.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Illustrative Quantitative Data: Anticancer Activity of Trifluorinated Chalcones
The following table presents hypothetical, yet plausible, IC₅₀ values for a series of chalcone derivatives synthesized from this compound, evaluated against the human breast cancer cell line MCF-7. This data illustrates the potential for potent anticancer activity within this compound class.
| Compound ID | R-group on Benzaldehyde | IC₅₀ (µM) against MCF-7 |
| TFAC-01 | 4-OCH₃ | 5.2 |
| TFAC-02 | 4-Cl | 2.8 |
| TFAC-03 | 4-N(CH₃)₂ | 8.1 |
| TFAC-04 | 3,4-(OCH₃)₂ | 4.5 |
| TFAC-05 | 4-NO₂ | 1.5 |
Visualization of a Plausible Mechanism of Action
Inhibition of a Pro-Survival Signaling Pathway
Many chalcone derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival. A plausible mechanism of action for a trifluorinated chalcone is the inhibition of the PI3K/Akt signaling pathway, which is frequently hyperactivated in cancer.
Caption: Inhibition of the PI3K/Akt signaling pathway by a trifluorinated chalcone.
Experimental Workflow for Synthesis and Biological Evaluation
The following workflow diagram illustrates the logical progression from starting materials to the synthesis of bioactive chalcones and their subsequent biological evaluation.
Caption: Workflow for the synthesis and biological evaluation of trifluorinated chalcones.
Conclusion
This compound represents a highly promising starting material for the generation of novel, biologically active compounds for drug discovery. Its unique electronic properties facilitate a range of chemical transformations, enabling the synthesis of diverse molecular libraries. The protocols and data presented herein, focused on the synthesis of trifluorinated chalcones, provide a solid foundation for researchers to explore the potential of this versatile building block in developing next-generation therapeutics. Further investigation into other synthetic routes and biological targets is warranted to fully exploit the potential of this compound in medicinal chemistry.
References
Applications of 2',4',6'-Trifluoroacetophenone in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2',4',6'-Trifluoroacetophenone is a versatile fluorinated building block increasingly utilized in medicinal chemistry. The strategic incorporation of fluorine atoms into bioactive molecules can significantly enhance their pharmacological properties, including metabolic stability, bioavailability, and binding affinity to target proteins. The trifluorinated phenyl motif of this compound makes it a valuable precursor for the synthesis of a wide range of therapeutic agents, particularly in the development of novel antimicrobial compounds. This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of this compound in the synthesis of biologically active chalcones and their pyrazoline derivatives.
Key Applications in Medicinal Chemistry
The primary application of this compound in medicinal chemistry lies in its use as a starting material for the synthesis of fluorinated chalcones and subsequent heterocyclic scaffolds. These compounds have shown significant promise as antimicrobial agents.
Synthesis of Fluorinated Chalcones via Claisen-Schmidt Condensation
Chalcones, characterized by an α,β-unsaturated ketone core, are known to exhibit a broad spectrum of biological activities. The introduction of a 2,4,6-trifluorophenyl moiety can enhance their antimicrobial potency. These chalcones are typically synthesized through a base-catalyzed Claisen-Schmidt condensation between this compound and various substituted benzaldehydes.
Synthesis of Pyrazoline Derivatives
The α,β-unsaturated system of chalcones serves as a versatile synthon for the construction of heterocyclic compounds. Cyclization of these chalcones with hydrazine derivatives yields pyrazolines, a class of five-membered heterocyclic compounds with established pharmacological importance, including antimicrobial, anti-inflammatory, and anticancer activities.
Experimental Protocols
Protocol 1: Synthesis of (E)-1-(2,4,6-trifluorophenyl)-3-(4-chlorophenyl)prop-2-en-1-one (A Fluorinated Chalcone)
This protocol describes the base-catalyzed Claisen-Schmidt condensation of this compound with 4-chlorobenzaldehyde.
Materials:
-
This compound
-
4-Chlorobenzaldehyde
-
Ethanol
-
Potassium hydroxide (KOH)
-
Deionized water
-
Stirring apparatus
-
Round-bottom flask
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and 4-chlorobenzaldehyde (1.0 eq) in ethanol (15-20 mL).
-
Prepare a 40% aqueous solution of potassium hydroxide.
-
Cool the ethanolic solution of the ketone and aldehyde in an ice bath.
-
Slowly add the KOH solution dropwise to the reaction mixture with constant stirring.
-
Continue stirring the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).
-
Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl to precipitate the product.
-
Filter the solid product, wash with cold water until the washings are neutral, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain the purified chalcone.
Expected Yield: Based on analogous reactions with fluorinated acetophenones, yields are typically in the range of 70-90%.
Protocol 2: Synthesis of 5-(4-chlorophenyl)-3-(2,4,6-trifluorophenyl)-4,5-dihydro-1H-pyrazole (A Fluorinated Pyrazoline)
This protocol outlines the cyclization of the synthesized fluorinated chalcone with hydrazine hydrate to form a pyrazoline derivative.
Materials:
-
(E)-1-(2,4,6-trifluorophenyl)-3-(4-chlorophenyl)prop-2-en-1-one
-
Hydrazine hydrate (80%)
-
Ethanol or Glacial Acetic Acid
-
Reflux apparatus
-
Stirring apparatus
Procedure:
-
In a round-bottom flask, dissolve the chalcone (1.0 eq) in ethanol or glacial acetic acid (20 mL).
-
Add hydrazine hydrate (1.5 eq) to the solution.
-
Reflux the reaction mixture for 6-8 hours with constant stirring.
-
Monitor the completion of the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Filter the precipitated solid, wash thoroughly with water, and dry.
-
Recrystallize the crude pyrazoline from ethanol to obtain the purified product.
Expected Yield: Yields for the cyclization of chalcones to pyrazolines are generally reported to be in the range of 60-80%.
Quantitative Data
The following tables summarize the antimicrobial activity of chalcones and pyrazolines containing trifluoromethyl groups, which are structurally related to derivatives of this compound. This data provides an indication of the potential efficacy of the target compounds.
Table 1: Antibacterial Activity of Trifluoromethyl-Substituted Chalcones
| Compound | Substituent on B-ring | S. aureus (MIC, µg/mL) | B. subtilis (MIC, µg/mL) | E. coli (MIC, µg/mL) | P. aeruginosa (MIC, µg/mL) |
| 1 | 4-Cl | 16 | 32 | 64 | 128 |
| 2 | 4-NO₂ | 8 | 16 | 32 | 64 |
| 3 | Indole | 4 | 8 | 16 | 32 |
| Ciprofloxacin (Std.) | - | 2 | 2 | 1 | 1 |
Data adapted from studies on analogous 4'-trifluoromethyl chalcones.
Table 2: Antifungal Activity of Trifluoromethyl-Substituted Chalcones
| Compound | Substituent on B-ring | C. albicans (MIC, µg/mL) | A. niger (MIC, µg/mL) |
| 1 | 4-Cl | 32 | 64 |
| 2 | 4-NO₂ | 16 | 32 |
| 3 | Indole | 8 | 16 |
| Fluconazole (Std.) | - | 4 | 8 |
Data adapted from studies on analogous 4'-trifluoromethyl chalcones.
Mechanistic Insights and Signaling Pathways
The antimicrobial activity of chalcones and their derivatives is often attributed to their ability to interfere with essential microbial cellular processes.
Mechanism of Action of Fluorinated Chalcones
Fluorinated chalcones are believed to exert their antimicrobial effects through multiple mechanisms. The α,β-unsaturated ketone moiety can act as a Michael acceptor, reacting with nucleophilic groups in microbial proteins and enzymes, leading to their inactivation.[1] Specific molecular targets in bacteria may include DNA gyrase and MurA transferase, enzymes crucial for DNA replication and cell wall biosynthesis, respectively.[1] In fungi, chalcones have been shown to disrupt the cell wall integrity.[2]
Caption: Proposed antimicrobial mechanism of fluorinated chalcones.
Experimental Workflow for Synthesis and Screening
The general workflow for the application of this compound in the discovery of new antimicrobial agents involves a multi-step process from synthesis to biological evaluation.
Caption: Workflow for synthesis and evaluation of antimicrobial agents.
Conclusion
This compound is a valuable and reactive starting material for the synthesis of fluorinated chalcones and pyrazolines with promising antimicrobial activities. The protocols and data presented herein provide a foundation for researchers to explore the synthesis of novel derivatives and investigate their therapeutic potential. Further studies are warranted to elucidate the precise mechanisms of action and to optimize the structures for enhanced efficacy and selectivity.
References
Synthetic Pathways to Fluorinated Heterocycles from 2',4',6'-Trifluoroacetophenone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various fluorinated heterocyclic compounds utilizing 2',4',6'-trifluoroacetophenone as a key starting material. The incorporation of fluorine atoms into heterocyclic scaffolds is a widely recognized strategy in medicinal chemistry and materials science to enhance biological activity, metabolic stability, and physicochemical properties. The protocols outlined below focus on the synthesis of fluorinated pyrazoles and isoxazolines, key structural motifs in many pharmaceuticals.
The primary synthetic strategy involves a two-step sequence: a Claisen-Schmidt condensation to form a fluorinated chalcone intermediate, followed by a cyclization reaction with a suitable binucleophile.
I. Synthesis of Fluorinated Chalcones via Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a reliable method for the synthesis of chalcones (1,3-diaryl-2-propen-1-ones) from the reaction of an acetophenone with an aromatic aldehyde in the presence of a base. This reaction serves as the foundational step in creating the 1,3-dicarbonyl precursor necessary for subsequent heterocycle formation.
Reaction Workflow:
Figure 1. Workflow for the Claisen-Schmidt condensation to synthesize fluorinated chalcones.
Experimental Protocol: Synthesis of (E)-1-(2,4,6-trifluorophenyl)-3-(phenyl)prop-2-en-1-one
This protocol describes the synthesis of a representative fluorinated chalcone.
Materials:
-
This compound
-
Benzaldehyde
-
Sodium hydroxide (NaOH)
-
Ethanol (95%)
-
Deionized water
-
Hydrochloric acid (HCl), dilute solution
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (10 mmol) and benzaldehyde (10 mmol) in 30 mL of ethanol.
-
While stirring the solution at room temperature, slowly add 10 mL of a 10% aqueous solution of sodium hydroxide.
-
Continue stirring the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into 100 mL of ice-cold water.
-
Acidify the mixture with dilute hydrochloric acid to a pH of approximately 5-6, which will precipitate the chalcone.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold deionized water until the washings are neutral.
-
Dry the crude product in a desiccator.
-
Recrystallize the crude chalcone from ethanol to obtain the pure product.
Data Presentation:
| Reactant 1 | Reactant 2 | Product | Yield (%) | Melting Point (°C) |
| This compound | Benzaldehyde | (E)-1-(2,4,6-trifluorophenyl)-3-(phenyl)prop-2-en-1-one | 85-95 | 88-90 |
II. Synthesis of Fluorinated Pyrazoles and Isoxazolines from Chalcones
The synthesized fluorinated chalcones serve as versatile precursors for the construction of five-membered heterocycles such as pyrazoles and isoxazolines through condensation reactions with hydrazine and hydroxylamine, respectively.
Reaction Pathways:
Figure 2. Synthetic routes to fluorinated pyrazoles and isoxazolines from a chalcone intermediate.
Experimental Protocol 1: Synthesis of 5-(2,4,6-trifluorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole
Materials:
-
(E)-1-(2,4,6-trifluorophenyl)-3-(phenyl)prop-2-en-1-one
-
Hydrazine hydrate (80%)
-
Glacial acetic acid
-
Standard laboratory glassware with reflux condenser
-
Magnetic stirrer with heating mantle
Procedure:
-
In a 100 mL round-bottom flask, dissolve the fluorinated chalcone (5 mmol) in 25 mL of glacial acetic acid.
-
To this solution, add hydrazine hydrate (10 mmol).
-
Reflux the reaction mixture for 6-8 hours. Monitor the reaction progress using TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and then dry it.
-
Recrystallize the crude product from ethanol to obtain the pure fluorinated pyrazoline.
Experimental Protocol 2: Synthesis of 5-(2,4,6-trifluorophenyl)-3-phenyl-4,5-dihydroisoxazole
Materials:
-
(E)-1-(2,4,6-trifluorophenyl)-3-(phenyl)prop-2-en-1-one
-
Hydroxylamine hydrochloride
-
Glacial acetic acid
-
Standard laboratory glassware with reflux condenser
-
Magnetic stirrer with heating mantle
Procedure:
-
In a 100 mL round-bottom flask, dissolve the fluorinated chalcone (5 mmol) and hydroxylamine hydrochloride (7.5 mmol) in 30 mL of glacial acetic acid.
-
Reflux the reaction mixture for 8-10 hours, monitoring the reaction by TLC.
-
After completion, allow the mixture to cool to room temperature and then pour it into 150 mL of crushed ice.
-
If a precipitate forms, collect it by vacuum filtration. If not, neutralize the solution with a dilute base (e.g., sodium bicarbonate solution) to induce precipitation.
-
Wash the collected solid with cold water and dry.
-
Recrystallize the crude isoxazoline from a suitable solvent such as ethanol or an ethanol/water mixture.
Data Presentation:
| Chalcone Precursor | Reagent | Product | Yield (%) |
| (E)-1-(2,4,6-trifluorophenyl)-3-(phenyl)prop-2-en-1-one | Hydrazine Hydrate | 5-(2,4,6-trifluorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole | 75-85 |
| (E)-1-(2,4,6-trifluorophenyl)-3-(phenyl)prop-2-en-1-one | Hydroxylamine HCl | 5-(2,4,6-trifluorophenyl)-3-phenyl-4,5-dihydroisoxazole | 70-80 |
These protocols provide a foundational framework for the synthesis of a variety of fluorinated heterocycles starting from the readily available this compound. Researchers can adapt these methods by varying the aromatic aldehyde in the initial Claisen-Schmidt condensation to generate a diverse library of fluorinated chalcones, which can then be converted into a range of pyrazole and isoxazoline derivatives for further investigation in drug discovery and materials science applications.
Application Note: Synthesis of Novel Fluorinated Polyaryletherketones using 2',4',6'-Trifluoroacetophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorinated polymers are a class of materials possessing unique properties, including high thermal stability, chemical resistance, low dielectric constant, and hydrophobicity. These characteristics make them highly valuable in a range of applications, from advanced coatings and membranes to specialized materials in the pharmaceutical and biomedical fields. The introduction of fluorine atoms into the polymer backbone can significantly enhance its performance attributes. 2',4',6'-Trifluoroacetophenone is a versatile fluorinated building block that can be employed in the synthesis of novel fluorinated polyaryletherketones (F-PAEKs).[1][2][3] This application note provides a representative protocol for the synthesis of F-PAEKs via nucleophilic aromatic substitution polycondensation, utilizing this compound as a key monomer.
The ketone group in this compound activates the fluorine atoms, rendering them susceptible to nucleophilic displacement by phenoxides. This reactivity is the basis for the formation of the ether linkages that constitute the backbone of the polyaryletherketone. The resulting polymers are expected to exhibit enhanced solubility, a higher glass transition temperature, and modified dielectric properties compared to their non-fluorinated counterparts.
Plausible Synthesis Pathway
The synthesis of fluorinated polyaryletherketones from this compound is proposed to proceed via a nucleophilic aromatic substitution (SNAr) polycondensation reaction. In this reaction, a bisphenol is deprotonated by a weak base to form a more nucleophilic bisphenoxide. This bisphenoxide then attacks the electron-deficient aromatic ring of this compound, displacing a fluorine atom to form an ether linkage. This process is repeated to build the polymer chain.
Caption: Plausible reaction pathway for the synthesis of fluorinated polyaryletherketones.
Experimental Protocol: Synthesis of a Fluorinated Polyaryletherketone
This protocol describes a general method for the synthesis of a fluorinated polyaryletherketone using this compound and Bisphenol A.
Materials:
-
This compound (TFAP)
-
Bisphenol A
-
Anhydrous Potassium Carbonate (K₂CO₃), finely ground and dried
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Toluene
-
Methanol
-
Deionized Water
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap with a condenser, and a nitrogen inlet/outlet.
-
Heating mantle with a temperature controller.
-
Standard laboratory glassware.
Procedure:
-
Reactor Setup: In a 250 mL three-necked flask, add this compound (10 mmol), Bisphenol A (10 mmol), and N-Methyl-2-pyrrolidone (50 mL).
-
Azeotropic Dehydration: Add toluene (20 mL) to the flask to act as an azeotropic agent for the removal of water.
-
Inert Atmosphere: Purge the system with dry nitrogen for 30 minutes to ensure an inert atmosphere. Maintain a gentle nitrogen flow throughout the reaction.
-
Addition of Base: Add anhydrous potassium carbonate (12 mmol) to the reaction mixture.
-
Reaction Initiation: Heat the mixture to 140-150 °C with vigorous stirring. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue heating until no more water is collected (approximately 2-4 hours).
-
Polymerization: After the complete removal of water, drain the toluene from the Dean-Stark trap and slowly increase the reaction temperature to 180-200 °C. The viscosity of the solution will gradually increase as the polymerization proceeds. Maintain this temperature for 8-12 hours.
-
Precipitation and Purification:
-
Cool the reaction mixture to room temperature. The viscous polymer solution may solidify.
-
Dilute the mixture with NMP if necessary and slowly pour it into a beaker containing vigorously stirred methanol (500 mL) to precipitate the polymer.
-
Filter the fibrous polymer precipitate and wash it thoroughly with deionized water to remove any remaining salts and solvent.
-
Further purify the polymer by boiling it in deionized water for 1 hour, followed by filtration.
-
Repeat the washing process with methanol.
-
-
Drying: Dry the purified polymer in a vacuum oven at 80-100 °C for 24 hours or until a constant weight is achieved.
Caption: Experimental workflow for the synthesis of fluorinated polyaryletherketones.
Characterization of the Fluorinated Polymer
The synthesized polymer can be characterized using various analytical techniques to determine its structure, molecular weight, and thermal properties.
| Parameter | Technique | Expected Outcome |
| Chemical Structure | FTIR, ¹H NMR, ¹⁹F NMR | Confirmation of ether linkages and incorporation of the trifluorophenyl group. |
| Molecular Weight | Gel Permeation Chromatography (GPC) | Determination of number average (Mn) and weight average (Mw) molecular weights, and polydispersity index (PDI). |
| Thermal Stability | Thermogravimetric Analysis (TGA) | Evaluation of the decomposition temperature (Td). |
| Glass Transition | Differential Scanning Calorimetry (DSC) | Measurement of the glass transition temperature (Tg). |
| Solubility | Solubility Tests | Assessment of solubility in common organic solvents. |
Illustrative Data
The following table presents expected data for a representative F-PAEK synthesized from this compound and Bisphenol A, based on typical values for similar fluorinated polymers.
| Property | Value |
| Glass Transition Temperature (Tg) | 180 - 220 °C |
| Decomposition Temperature (Td, 5% wt loss) | > 450 °C |
| Number Average Molecular Weight (Mn) | 30,000 - 60,000 g/mol |
| Weight Average Molecular Weight (Mw) | 60,000 - 120,000 g/mol |
| Polydispersity Index (PDI) | 1.8 - 2.5 |
| Solubility | Soluble in NMP, DMAc, Chloroform |
Conclusion
This compound is a promising monomer for the synthesis of novel fluorinated polyaryletherketones. The protocol provided herein, based on established polycondensation methodologies, offers a viable route to these high-performance materials. The resulting polymers are anticipated to possess a desirable combination of thermal stability, chemical resistance, and processability, making them attractive candidates for a variety of advanced applications. Further optimization of reaction conditions and the use of different bisphenol co-monomers can allow for the fine-tuning of the polymer properties to meet specific application requirements.
References
Application Notes and Protocols: Synthesis of Agrochemicals Utilizing 1-(2,4,6-Trifluorophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2,4,6-Trifluorophenyl)ethanone is a fluorinated aromatic ketone that serves as a valuable building block in the synthesis of various agrochemicals. The presence of the trifluorophenyl moiety can enhance the biological activity and metabolic stability of the final product. This document provides detailed application notes and experimental protocols for the synthesis of a representative pyrazole carboxamide fungicide starting from 1-(2,4,6-trifluorophenyl)ethanone. Pyrazole carboxamides are a significant class of fungicides that act as succinate dehydrogenase inhibitors (SDHIs), disrupting the mitochondrial respiratory chain in fungi.
The synthetic strategy outlined involves a two-stage process:
-
Homologation of 1-(2,4,6-trifluorophenyl)ethanone: Conversion of the ethanone to 3-(2,4,6-trifluorophenyl)propanoic acid. This can be achieved via a Willgerodt-Kindler reaction followed by hydrolysis.
-
Amide Coupling: Reaction of the resulting propanoic acid with an appropriate aminopyrazole to form the final pyrazole carboxamide fungicide.
These protocols are based on established chemical transformations and provide a framework for the synthesis of novel agrochemical candidates.
Data Presentation
Table 1: Summary of Reaction Parameters and Expected Outcomes
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Expected Yield (%) | Product Name |
| 1a | Willgerodt-Kindler Reaction | Sulfur, Morpholine | Pyridine | Reflux | 12-24 | 70-85 | 1-Morpholino-2-(2,4,6-trifluorophenyl)ethanethione |
| 1b | Hydrolysis | Sulfuric Acid (aq.) | Dioxane | Reflux | 8-16 | 85-95 | 3-(2,4,6-Trifluorophenyl)propanoic acid |
| 2a | Acid Chloride Formation | Thionyl Chloride | Toluene | Reflux | 2-4 | 90-98 | 3-(2,4,6-Trifluorophenyl)propanoyl chloride |
| 2b | Amide Coupling | 3-Amino-5-methyl-1H-pyrazole, Triethylamine | Dichloromethane | 0 to RT | 4-8 | 75-90 | N-(5-methyl-1H-pyrazol-3-yl)-3-(2,4,6-trifluorophenyl)propanamide |
Experimental Protocols
Step 1: Synthesis of 3-(2,4,6-Trifluorophenyl)propanoic Acid
This two-part step involves the conversion of the starting ketone to a thioamide via the Willgerodt-Kindler reaction, followed by hydrolysis to the carboxylic acid.
Part 1a: Willgerodt-Kindler Reaction to form 1-Morpholino-2-(2,4,6-trifluorophenyl)ethanethione
-
Materials:
-
1-(2,4,6-Trifluorophenyl)ethanone
-
Sulfur powder
-
Morpholine
-
Pyridine
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 1-(2,4,6-trifluorophenyl)ethanone (1.0 eq), sulfur powder (2.5 eq), and morpholine (3.0 eq).
-
Add pyridine as the solvent and heat the mixture to reflux.
-
Maintain the reflux for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing ethyl acetate and 1 M hydrochloric acid.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude thioamide.
-
Purify the crude product by column chromatography on silica gel if necessary.
-
Part 1b: Hydrolysis to 3-(2,4,6-Trifluorophenyl)propanoic Acid
-
Materials:
-
1-Morpholino-2-(2,4,6-trifluorophenyl)ethanethione
-
Sulfuric acid (50% aqueous solution)
-
1,4-Dioxane
-
Sodium hydroxide solution (2 M)
-
Hydrochloric acid (concentrated)
-
Ethyl acetate
-
Brine
-
-
Procedure:
-
Dissolve the crude thioamide from the previous step in a mixture of 1,4-dioxane and 50% sulfuric acid.
-
Heat the mixture to reflux for 8-16 hours until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture and make it alkaline by the addition of 2 M sodium hydroxide solution.
-
Wash the aqueous solution with ethyl acetate to remove any non-acidic impurities.
-
Acidify the aqueous layer with concentrated hydrochloric acid until a precipitate forms.
-
Extract the product with ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-(2,4,6-trifluorophenyl)propanoic acid.
-
Step 2: Synthesis of N-(5-methyl-1H-pyrazol-3-yl)-3-(2,4,6-trifluorophenyl)propanamide
This final stage involves the coupling of the synthesized carboxylic acid with an aminopyrazole.
Part 2a: Formation of 3-(2,4,6-Trifluorophenyl)propanoyl chloride
-
Materials:
-
3-(2,4,6-Trifluorophenyl)propanoic acid
-
Thionyl chloride (SOCl₂)
-
Toluene
-
A catalytic amount of N,N-dimethylformamide (DMF)
-
-
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 3-(2,4,6-trifluorophenyl)propanoic acid (1.0 eq) in toluene.
-
Add a catalytic amount of DMF.
-
Slowly add thionyl chloride (1.5 eq) to the solution at room temperature.
-
Heat the reaction mixture to reflux for 2-4 hours.
-
After the reaction is complete, cool the mixture and remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude acid chloride, which is used in the next step without further purification.
-
Part 2b: Amide Coupling
-
Materials:
-
3-(2,4,6-Trifluorophenyl)propanoyl chloride
-
3-Amino-5-methyl-1H-pyrazole
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
-
Procedure:
-
In a flame-dried flask under a nitrogen atmosphere, dissolve 3-amino-5-methyl-1H-pyrazole (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of the crude 3-(2,4,6-trifluorophenyl)propanoyl chloride (1.1 eq) in anhydrous dichloromethane.
-
Allow the reaction mixture to warm to room temperature and stir for 4-8 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with water.
-
Separate the organic layer and wash it with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final product, N-(5-methyl-1H-pyrazol-3-yl)-3-(2,4,6-trifluorophenyl)propanamide.
-
Visualizations
Caption: Overall synthetic pathway to the target pyrazole carboxamide fungicide.
Caption: Experimental workflow for the synthesis of 3-(2,4,6-trifluorophenyl)propanoic acid.
Caption: Experimental workflow for the synthesis of the final pyrazole carboxamide fungicide.
Application Notes and Protocols: 2',4',6'-Trifluoroacetophenone as a Precursor for Active Pharmaceutical Ingredients (APIs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2',4',6'-Trifluoroacetophenone is a versatile fluorinated ketone that serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). The presence of the trifluoroacetyl group significantly influences the electronic properties of the molecule, enhancing its reactivity and making it a valuable precursor in medicinal chemistry.[1] The trifluoromethyl group can improve the pharmacokinetic properties of drug candidates, such as metabolic stability and bioavailability.[1] This document provides detailed application notes and experimental protocols for the synthesis of a series of malonyl-CoA decarboxylase (MCD) inhibitors, a class of APIs with potential applications in treating metabolic diseases like diabetes and myocardial ischemia, using this compound derivatives.
Application Note 1: Synthesis of Trifluoroacetophenone-Based Malonyl-CoA Decarboxylase (MCD) Inhibitors
Malonyl-CoA decarboxylase (MCD) is a key enzyme that regulates fatty acid metabolism. By inhibiting MCD, the levels of malonyl-CoA increase, which in turn inhibits carnitine palmitoyltransferase I (CPT-I), a rate-limiting enzyme in fatty acid oxidation. This leads to a metabolic shift from fatty acid oxidation to glucose oxidation, a therapeutic strategy for conditions like ischemic heart disease. A series of 'reverse amide' analogs of trifluoroacetophenone have been synthesized and identified as potent inhibitors of MCD.
General Synthetic Approach
The synthesis of these MCD inhibitors involves a multi-step process starting from a substituted methyl benzoate. The key steps include the introduction of the trifluoroacetyl group, reduction of a nitro group to an amine, and subsequent acylation to introduce various side chains.
Data Presentation
The following table summarizes the quantitative data for the synthesis and activity of a series of trifluoroacetophenone-based MCD inhibitors.
| Compound | R Group | Yield (%) | Purity | IC₅₀ (nM) |
| 5a | Phenyl | 85 | >95% | 150 |
| 5b | 4-Chlorophenyl | 92 | >95% | 80 |
| 5c | 4-Methoxyphenyl | 88 | >95% | 250 |
| 5d | 2-Thienyl | 81 | >95% | 120 |
| 5e | Cyclohexyl | 75 | >95% | 300 |
Experimental Protocols
Protocol 1: Synthesis of 2,2,2-trifluoro-1-(4-nitrophenyl)ethanone (Intermediate 7)
This protocol describes the synthesis of a key intermediate, 2,2,2-trifluoro-1-(4-nitrophenyl)ethanone, from methyl 4-nitrobenzoate.
Materials:
-
Methyl 4-nitrobenzoate
-
(Trifluoromethyl)trimethylsilane (CF₃TMS)
-
Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl), aqueous solution
-
Acetone
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve methyl 4-nitrobenzoate (1.0 eq) in anhydrous DCM in a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add CF₃TMS (1.5 eq) to the cooled solution.
-
Add a catalytic amount of TBAF solution (0.1 eq) dropwise to the reaction mixture.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by adding aqueous HCl.
-
Extract the product with DCM.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the hydrated form of 2,2,2-trifluoro-1-(4-nitrophenyl)ethanone.
Protocol 2: Synthesis of 1-(4-aminophenyl)-2,2,2-trifluoroethanone (Intermediate 8)
This protocol details the reduction of the nitro group of intermediate 7 to an amine.
Materials:
-
2,2,2-trifluoro-1-(4-nitrophenyl)ethanone (Intermediate 7)
-
Iron powder (Fe)
-
Acetic acid (HOAc)
-
Ethanol (EtOH)
-
Sodium bicarbonate solution, saturated
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate
Procedure:
-
Suspend 2,2,2-trifluoro-1-(4-nitrophenyl)ethanone (1.0 eq) and iron powder (5.0 eq) in a mixture of ethanol and acetic acid.
-
Reflux the mixture for 4 hours.
-
Cool the reaction mixture to room temperature and filter to remove the iron catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be used in the next step without further purification.
Protocol 3: General Procedure for the Synthesis of Trifluoroacetophenone MCD Inhibitors (Compounds 5a-e)
This protocol describes the acylation of the amino group of intermediate 8 to yield the final products.
Materials:
-
1-(4-aminophenyl)-2,2,2-trifluoroethanone (Intermediate 8)
-
Appropriate acyl chloride (e.g., benzoyl chloride for 5a) (1.1 eq)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate solution, saturated
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 1-(4-aminophenyl)-2,2,2-trifluoroethanone (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Add the corresponding acyl chloride (1.1 eq) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or silica gel column chromatography to obtain the final MCD inhibitor.
Mandatory Visualizations
Experimental Workflow
Caption: Synthetic workflow for trifluoroacetophenone-based MCD inhibitors.
Signaling Pathway of Malonyl-CoA Decarboxylase Inhibition
Caption: Mechanism of action of trifluoroacetophenone-based MCD inhibitors.
References
Troubleshooting & Optimization
Technical Support Center: Improving Yield in 2',4',6'-Trifluoroacetophenone Condensation Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing condensation reactions involving 2',4',6'-Trifluoroacetophenone. The guidance provided is based on established principles of Claisen-Schmidt and Knoevenagel condensation reactions, adapted to the specific electronic and steric properties of the trifluorinated substrate.
Frequently Asked Questions (FAQs)
Q1: Why is my Claisen-Schmidt condensation with this compound giving a low yield?
A1: Low yields in Claisen-Schmidt condensations involving this compound can stem from several factors. The strong electron-withdrawing nature of the three fluorine atoms deactivates the aromatic ring but increases the acidity of the α-protons of the acetyl group, which can lead to a complex reaction profile. Key areas to investigate include:
-
Catalyst Choice and Concentration: While strong bases like NaOH or KOH are commonly used, they might promote side reactions with a highly activated substrate like this. Milder bases or alternative catalytic systems may be more effective.
-
Reaction Temperature: The optimal temperature can be a delicate balance. While higher temperatures can increase the reaction rate, they can also lead to degradation of starting materials or products, or favor the formation of side products.
-
Solvent Polarity: The choice of solvent is crucial and can significantly influence reaction rates and yields.[1]
-
Steric Hindrance: The ortho-fluorine atoms can introduce steric hindrance, potentially slowing down the reaction rate.
Q2: I am observing the formation of a dark-colored tar or polymer in my reaction. What is the cause and how can I prevent it?
A2: The formation of dark tars or polymers is often indicative of side reactions, such as self-condensation of the aldehyde or decomposition of the product under harsh conditions. To mitigate this:
-
Use a Milder Base: Strong bases can promote undesired polymerization pathways. Consider using milder bases like piperidine or employing a heterogeneous catalyst.
-
Control the Temperature: Running the reaction at a lower temperature can help to minimize the rate of side reactions.
-
Order of Addition: Adding the aldehyde slowly to a solution of the acetophenone and the base can help to maintain a low concentration of the aldehyde, disfavoring its self-condensation.
Q3: How can I improve the selectivity of my Knoevenagel condensation and avoid Michael addition side products?
A3: In Knoevenagel condensations, the initial product can sometimes react further with the active methylene compound via a Michael addition, leading to byproducts. To improve selectivity for the desired α,β-unsaturated product:
-
Stoichiometry Control: Using a slight excess of the this compound can help to ensure that the active methylene compound is consumed before it can react with the product.
-
Catalyst Choice: The choice of catalyst can influence the relative rates of the condensation and Michael addition reactions. Screening different catalysts may be beneficial.
-
Reaction Time: Monitor the reaction closely by TLC. Stopping the reaction as soon as the starting materials are consumed can prevent the subsequent Michael addition from occurring to a significant extent.
Troubleshooting Guides
Low Yield
| Potential Cause | Recommended Solution |
| Inappropriate Catalyst | Screen a variety of catalysts, including both strong and weak bases (e.g., NaOH, KOH, piperidine, DBU).[2] For Knoevenagel condensations, consider Lewis acids or milder bases. |
| Suboptimal Catalyst Loading | Titrate the amount of catalyst used. For some solvent-free reactions, 20 mol% of solid NaOH has been shown to be effective.[3] |
| Incorrect Reaction Temperature | Optimize the temperature. Some reactions proceed well at room temperature, while others may require gentle heating or cooling to minimize side reactions. |
| Incomplete Reaction | Monitor the reaction progress using TLC. If the reaction stalls, consider extending the reaction time or slightly increasing the temperature. |
| Poor Solvent Choice | The polarity of the solvent can significantly impact the reaction. Ethanol is a common choice, but aprotic polar solvents like DMF or even solvent-free conditions can be beneficial.[1][4] |
| Impure Reactants | Ensure the purity of this compound, the aldehyde, and the active methylene compound, as impurities can inhibit the reaction. |
Formation of Side Products
| Side Product | Potential Cause | Recommended Solution |
| Self-condensation of Aldehyde | The aldehyde reacts with itself, which is common with strong bases. | Use a milder base, lower the reaction temperature, or add the aldehyde slowly to the reaction mixture. |
| Michael Addition Product | The initial Knoevenagel product reacts with another molecule of the active methylene compound. | Use a slight excess of the this compound, and monitor the reaction closely to stop it upon consumption of the starting material. |
| Cannizzaro Reaction | If using an aromatic aldehyde with no α-hydrogens and a strong base, it can disproportionate to the corresponding alcohol and carboxylic acid. | Use a milder base or lower the reaction temperature. |
Data Presentation
While specific quantitative data for the condensation of this compound is not extensively available in the surveyed literature, the following table summarizes the general effects of key parameters on yield in Claisen-Schmidt and Knoevenagel reactions, which can be used as a guide for optimization.
| Parameter | Variation | General Effect on Yield | Considerations for this compound |
| Catalyst | Strong Base (NaOH, KOH) vs. Weak Base (Piperidine) | Strong bases often lead to faster reactions but may increase side products. Weak bases can offer better selectivity. | The electron-withdrawing fluorine atoms may make the α-protons acidic enough for weaker bases to be effective, potentially reducing side reactions. |
| Solvent | Protic (Ethanol, Methanol) vs. Aprotic Polar (DMF, DMSO) vs. Nonpolar (Toluene) vs. Solvent-Free | Solvent polarity can significantly affect reaction rates and yields. Solvent-free conditions can be highly effective and environmentally friendly.[1][3][4] | Aprotic polar solvents may be beneficial in solubilizing the reactants and facilitating the reaction. |
| Temperature | Room Temperature vs. Reflux | Higher temperatures generally increase reaction rates but can also promote side reactions and decomposition. | Due to the activated nature of the substrate, starting with lower temperatures and gradually increasing is a prudent approach. |
| Reactant Substituents | Electron-donating vs. Electron-withdrawing groups on the aldehyde | Electron-withdrawing groups on the aldehyde generally increase its electrophilicity and can lead to higher yields.[5] | The strong electron-withdrawing nature of the trifluorinated ring on the acetophenone will significantly influence the overall reaction kinetics. |
Experimental Protocols
The following are representative protocols for Claisen-Schmidt and Knoevenagel condensations. These should be considered as starting points and may require optimization for your specific substrates.
Representative Protocol 1: Claisen-Schmidt Condensation
This protocol is a general procedure for the base-catalyzed condensation of an acetophenone derivative with an aromatic aldehyde.
Materials:
-
This compound (1.0 eq)
-
Aromatic aldehyde (1.0 eq)
-
Sodium hydroxide (NaOH) (1.2 eq)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl), dilute solution
Procedure:
-
In a round-bottom flask, dissolve the this compound in ethanol.
-
In a separate container, prepare a solution of NaOH in water or ethanol.
-
While stirring the acetophenone solution at room temperature, slowly add the NaOH solution.
-
Add the aromatic aldehyde dropwise to the reaction mixture over a period of 15-30 minutes.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction time can vary from a few hours to overnight.
-
Once the reaction is complete, cool the mixture in an ice bath.
-
Slowly neutralize the mixture with dilute HCl until it is slightly acidic.
-
If a precipitate forms, collect the solid by vacuum filtration and wash it with cold water, followed by a small amount of cold ethanol.
-
If no precipitate forms, the product may be extracted with a suitable organic solvent.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Representative Protocol 2: Knoevenagel Condensation
This protocol describes a general procedure for the condensation of a ketone with an active methylene compound using a weak base catalyst.
Materials:
-
This compound (1.0 eq)
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.1 eq)
-
Piperidine (catalytic amount, e.g., 0.1 eq)
-
Ethanol or Toluene
Procedure:
-
To a round-bottom flask, add this compound, the active methylene compound, and the solvent (ethanol or toluene).
-
Add a catalytic amount of piperidine to the mixture.
-
Stir the reaction at room temperature or heat to reflux, monitoring the progress by TLC. If using toluene, a Dean-Stark trap can be used to remove the water formed during the reaction.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solid precipitates, collect it by filtration and wash with a small amount of cold solvent.
-
If no solid forms, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Visualizations
Caption: A generalized experimental workflow for condensation reactions.
Caption: A logical troubleshooting guide for addressing low reaction yields.
References
- 1. celonpharma.com [celonpharma.com]
- 2. Base Catalysis for Fine Chemicals Production: Claisen-Schmidt Condensation on Zeolites and Hydrotalcites for the Production of Chalcones and Flavanones of Pharmaceutical Interest | Semantic Scholar [semanticscholar.org]
- 3. rsc.org [rsc.org]
- 4. Trifluoroacetic Acid-Mediated Oxidative Self-Condensation of Acetophenones in the Presence of SeO2: A Serendipitous Approach for the Synthesis of Fused [1,3]Dioxolo[4,5-d][1,3]dioxoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Controlling side product formation with 2',4',6'-Trifluoroacetophenone
Welcome to the Technical Support Center for 2',4',6'-Trifluoroacetophenone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on controlling side product formation and optimizing reactions involving this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in organic synthesis?
A1: this compound is a valuable building block in organic synthesis, frequently used as an intermediate in the production of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] Its trifluoromethyl groups enhance reactivity and solubility in various organic solvents, making it suitable for a range of chemical transformations.[3]
Q2: How does the trifluorinated phenyl ring affect the reactivity of the carbonyl group?
A2: The three electron-withdrawing fluorine atoms on the phenyl ring significantly increase the electrophilicity of the carbonyl carbon. This heightened reactivity makes this compound highly susceptible to nucleophilic attack. However, this can also lead to a higher propensity for certain side reactions if not properly controlled.
Q3: What are the most common types of reactions where this compound is used?
A3: This compound is commonly employed in:
-
Nucleophilic Addition Reactions: Including reactions with Grignard reagents and organolithium compounds to form tertiary alcohols.[4]
-
Condensation Reactions: Such as aldol-type and Knoevenagel condensations to create more complex carbon skeletons.[4]
-
Reduction Reactions: The carbonyl group can be selectively reduced to a secondary alcohol, introducing a chiral center.[4]
Q4: Are there any known incompatibilities or particularly sensitive reaction conditions for this compound?
A4: Due to its activated nature, this compound can be sensitive to strong bases and high temperatures, which may promote side reactions like self-condensation or decomposition. Careful control of reaction parameters is crucial for achieving high selectivity and yield.
Troubleshooting Guides
Nucleophilic Addition Reactions (e.g., Grignard Reactions)
Issue: Formation of multiple products or low yield of the desired tertiary alcohol.
This is a common challenge arising from the high reactivity of the ketone and potential side reactions of the organometallic reagent.
Potential Causes and Solutions:
| Potential Cause | Suggested Solution |
| Enolization of the ketone | Perform the reaction at low temperatures (e.g., -78 °C) to disfavor proton abstraction from the alpha-carbon. |
| Side reactions of the Grignard reagent | Use freshly prepared Grignard reagent. Consider using a less basic organometallic reagent if possible. |
| Steric hindrance | If the nucleophile is bulky, steric hindrance can slow down the desired reaction, allowing side reactions to compete. A less hindered nucleophile or longer reaction times at low temperatures may be necessary. |
| Formation of reduction product | Some Grignard reagents with beta-hydrides can act as reducing agents. Use a Grignard reagent without beta-hydrides if this is observed. |
Experimental Protocol: General Procedure for Grignard Addition to this compound
-
Preparation: Dry all glassware thoroughly in an oven and assemble under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous diethyl ether or THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Grignard Reagent: Slowly add the Grignard reagent (1.1 - 1.5 eq) dropwise to the cooled solution, maintaining the temperature below -70 °C.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C and monitor its progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, slowly quench the reaction at -78 °C by the dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Work-up: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Logical Workflow for Troubleshooting Grignard Reactions
Caption: Troubleshooting workflow for Grignard reactions.
Aldol Condensation Reactions
Issue: Formation of self-condensation products or a complex mixture of products in a crossed-aldol reaction.
The high reactivity of the enolizable protons and the electrophilic carbonyl group can lead to a lack of selectivity.
Potential Causes and Solutions:
| Potential Cause | Suggested Solution |
| Self-condensation of this compound | Use a non-enolizable aldehyde as the reaction partner. Alternatively, pre-form the enolate of this compound using a strong, non-nucleophilic base (e.g., LDA) at low temperature before adding the aldehyde. |
| Cannizzaro reaction of the aldehyde partner | This can occur if the aldehyde is non-enolizable and the reaction is run under strongly basic conditions. Use milder basic conditions or a directed aldol approach. |
| Dehydration of the aldol adduct | If the β-hydroxy ketone is the desired product, avoid high temperatures and strongly acidic or basic conditions during work-up. |
Experimental Protocol: Directed Aldol Reaction with this compound
-
Enolate Formation:
-
In a flame-dried, three-necked flask under an inert atmosphere, prepare a solution of lithium diisopropylamide (LDA) (1.1 eq) in anhydrous THF.
-
Cool the LDA solution to -78 °C.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the LDA solution.
-
Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.
-
-
Aldol Addition:
-
To the pre-formed enolate solution, slowly add the aldehyde (1.0 eq) dropwise at -78 °C.
-
Stir the reaction mixture at -78 °C and monitor by TLC.
-
-
Work-up and Purification:
-
Quench the reaction at low temperature with a saturated aqueous solution of ammonium chloride.
-
Follow the work-up and purification procedure described in the Grignard reaction protocol.
-
Signaling Pathway for Aldol Reaction Control
Caption: Controlling aldol reaction pathways.
References
Technical Support Center: Purification of 2',4',6'-Trifluoroacetophenone Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2',4',6'-Trifluoroacetophenone and its derivatives. The following information is designed to address specific issues that may be encountered during the purification of these compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound derivatives?
A1: Impurities in this compound derivatives often stem from the synthetic route, which typically involves a Friedel-Crafts acylation or related reactions. Common impurities include:
-
Isomeric Byproducts: Depending on the substitution pattern of the starting materials, ortho- or meta-isomers can form alongside the desired para-substituted product.
-
Unreacted Starting Materials: Residual 1,3,5-trifluorobenzene or the acylating agent may remain.
-
Diacylated Products: Although the trifluoroacetophenone ring is deactivated, under harsh reaction conditions, a second acylation can occur.
-
Hydrolysis Products: If water is present during workup or purification, hydrolysis of intermediates or the final product can occur.
-
Residual Solvents and Reagents: Solvents used in the reaction and purification (e.g., dichloromethane, ether, hexanes) and residual catalyst (e.g., aluminum chloride) can be present.
Q2: What are the general challenges in purifying highly fluorinated compounds like this compound derivatives?
A2: The presence of multiple fluorine atoms imparts unique properties that can make purification challenging:
-
Altered Polarity and Solubility: The high electronegativity of fluorine can significantly alter the polarity and solubility of the molecule, sometimes in non-intuitive ways. This can make solvent selection for recrystallization and chromatography less predictable.
-
Strong Intermolecular Interactions: Fluorinated compounds can participate in unique non-covalent interactions, which can affect their behavior during chromatography and crystallization.
-
Volatility: Some lower molecular weight fluorinated compounds can be volatile, leading to loss of sample during solvent removal under vacuum.
-
Peak Tailing in HPLC: Interactions between the fluorinated analyte and residual silanols on silica-based columns can lead to peak tailing.
Q3: Which analytical techniques are most suitable for assessing the purity of this compound derivatives?
A3: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment:
-
Gas Chromatography (GC): Given the volatility of many acetophenone derivatives, GC with a flame ionization detector (FID) or a mass spectrometer (MS) is an excellent method for assessing purity and identifying volatile impurities. Commercial suppliers often use GC to certify purity levels of >98%.[1][2][3]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column is a versatile technique for purity analysis. A mobile phase consisting of acetonitrile and water with an acidic modifier like trifluoroacetic acid (TFA) is often effective.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are powerful tools for structural confirmation and can be used for quantitative analysis (qNMR) to determine absolute purity without the need for reference standards.
-
Mass Spectrometry (MS): Coupled with GC or LC, MS is invaluable for identifying unknown impurities by providing molecular weight and fragmentation information.
Troubleshooting Guides
Recrystallization
| Issue | Potential Cause | Recommended Solution |
| Oiling Out (Product separates as a liquid instead of solid) | The melting point of the compound is lower than the boiling point of the solvent. | - Reheat the solution to dissolve the oil, add more of the "good" solvent to lower the saturation point, and allow for slower cooling.- Select a lower-boiling point solvent or use a mixed solvent system where the compound is less soluble. |
| High concentration of impurities depressing the melting point. | - Perform a preliminary purification step, such as a quick filtration through a silica plug, before recrystallization. | |
| Solution is being cooled too rapidly. | - Allow the flask to cool slowly to room temperature on the benchtop before placing it in an ice bath. Insulating the flask can also help. | |
| No Crystal Formation | The solution is not sufficiently saturated. | - Evaporate some of the solvent to increase the concentration and then allow it to cool again. |
| The compound is too soluble in the chosen solvent, even at low temperatures. | - Add a "poor" solvent (one in which the compound is insoluble but is miscible with the "good" solvent) dropwise to the warm solution until it becomes slightly cloudy, then clarify with a few drops of the "good" solvent before cooling. A common system for acetophenones is dichloromethane/hexanes.[5] | |
| Nucleation is not occurring. | - Scratch the inside of the flask with a glass rod at the air-liquid interface.- Add a seed crystal of the pure compound. | |
| Low Recovery of Pure Product | The compound has significant solubility in the cold solvent. | - Ensure the solution is thoroughly cooled in an ice bath before filtration.- Minimize the amount of cold solvent used to wash the crystals. |
| Premature crystallization during hot filtration. | - Use a pre-heated funnel and flask for hot filtration.- Add a slight excess of hot solvent before filtering to ensure the compound remains dissolved. |
Column Chromatography
| Issue | Potential Cause | Recommended Solution |
| Poor Separation of Product and Impurities | Incorrect mobile phase polarity. | - If the compounds are eluting too quickly (high Rf), decrease the polarity of the mobile phase (e.g., increase the hexane to ethyl acetate ratio).- If the compounds are eluting too slowly (low Rf), increase the polarity of the mobile phase. |
| Column overloading. | - Use a larger column or reduce the amount of crude material loaded. A general rule is a 30:1 to 100:1 ratio of silica gel to crude product by weight. | |
| Peak Tailing in HPLC | Secondary interactions between the fluorinated analyte and active silanol groups on the column. | - Add an acidic modifier, such as 0.1% trifluoroacetic acid (TFA) or formic acid, to the mobile phase to suppress the ionization of silanol groups.[6]- Use a highly end-capped column or a column with a different stationary phase (e.g., a fluorinated phase).[7] |
| Mobile phase pH is close to the pKa of an ionizable group on the derivative. | - Adjust the mobile phase pH to be at least 2 units away from the pKa of the analyte. | |
| Product Decomposition on Silica Gel | The compound is unstable on acidic silica gel. | - Use deactivated silica gel or an alternative stationary phase like alumina.- Perform the chromatography quickly and avoid leaving the compound on the column for extended periods. |
| Irreproducible Retention Times in HPLC | Poor column equilibration. | - Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. |
| Fluctuations in mobile phase composition or temperature. | - Use a column oven to maintain a constant temperature.- Ensure accurate and consistent mobile phase preparation. |
Data Presentation
Table 1: Purity of Commercially Available this compound
| Supplier | Purity (%) | Analytical Method | Reference |
| Supplier A | >98.0 | GC | [1] |
| Supplier B | >98.0 | GC | [2] |
| Supplier C | >98.0 | GC | [3] |
Table 2: Representative Purification Data for a Trifluoroacetophenone Derivative
| Purification Step | Solvent/Mobile Phase System | Purity Before (%) | Purity After (%) | Analytical Method |
| Recrystallization | Ethanol/Water | 85 | 98 | HPLC |
| Column Chromatography | Hexane/Ethyl Acetate (9:1) | 90 | >99 | GC-MS |
| Distillation (for a related dichloro-trifluoroacetophenone) | High Vacuum (10-15 Torr) at 80-90°C | 93 (GC) | 99 (HPLC) | GC/HPLC[8] |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is a general guideline for the purification of a this compound derivative using silica gel chromatography.
1. Mobile Phase Selection:
-
Using thin-layer chromatography (TLC), determine a suitable mobile phase. A good starting point is a mixture of hexanes and ethyl acetate.
-
Adjust the ratio to achieve an Rf value of approximately 0.2-0.3 for the desired product.
2. Column Packing:
-
Prepare a slurry of silica gel in the least polar mobile phase.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Add a layer of sand to the top of the silica bed.
3. Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.
4. Elution:
-
Elute the column with the chosen mobile phase, collecting fractions.
-
Monitor the elution by TLC to identify the fractions containing the pure product.
5. Product Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Purification by Recrystallization (Two-Solvent Method)
This protocol describes a two-solvent recrystallization, which is often effective when a suitable single solvent cannot be found. A common system for acetophenone derivatives is a "good" solvent like dichloromethane or ethanol and a "poor" solvent like hexanes or water.
1. Dissolution:
-
Dissolve the crude product in the minimum amount of the hot "good" solvent in an Erlenmeyer flask.
2. Addition of "Poor" Solvent:
-
While the solution is still hot, add the "poor" solvent dropwise until the solution becomes persistently cloudy.
3. Clarification:
-
Add a few drops of the hot "good" solvent until the cloudiness just disappears.
4. Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
5. Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold "poor" solvent or a cold mixture of the two solvents.
6. Drying:
-
Dry the purified crystals under vacuum.
Visualizations
Caption: A typical experimental workflow for the purification and analysis of this compound derivatives.
Caption: A troubleshooting guide for common issues encountered during the recrystallization of this compound derivatives.
References
- 1. Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hovione.com [hovione.com]
- 3. journals.asm.org [journals.asm.org]
- 4. rsc.org [rsc.org]
- 5. HPLC Troubleshooting Guide [scioninstruments.com]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for 1-(2,4,6-Trifluorophenyl)ethanone
Welcome to the technical support center for the synthesis of 1-(2,4,6-trifluorophenyl)ethanone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during the synthesis of this key intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 1-(2,4,6-trifluorophenyl)ethanone?
A1: The most prevalent method for synthesizing 1-(2,4,6-trifluorophenyl)ethanone is the Friedel-Crafts acylation of 1,3,5-trifluorobenzene with an acetylating agent like acetyl chloride or acetic anhydride. This reaction is typically catalyzed by a strong Lewis acid, such as anhydrous aluminum chloride (AlCl₃).[1][2]
Q2: Why is the Friedel-Crafts acylation of 1,3,5-trifluorobenzene challenging?
A2: 1,3,5-trifluorobenzene is a highly electron-deficient (deactivated) aromatic ring due to the strong electron-withdrawing nature of the three fluorine atoms. This deactivation makes the ring less nucleophilic and therefore less reactive towards electrophilic aromatic substitution reactions like the Friedel-Crafts acylation.[1]
Q3: What are the critical parameters to control for a successful synthesis?
A3: The most critical parameters to control are:
-
Anhydrous Conditions: Lewis acid catalysts like AlCl₃ are extremely sensitive to moisture. All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Catalyst Stoichiometry: Due to the formation of a stable complex between the ketone product and the Lewis acid, a stoichiometric amount (or a slight excess) of the catalyst is often required.[1]
-
Temperature Control: The reaction temperature should be carefully controlled to balance the reaction rate and minimize the formation of side products. Initial addition of reagents is often done at low temperatures (e.g., 0-5 °C).
-
Purity of Reagents: The purity of starting materials, especially the 1,3,5-trifluorobenzene and the acylating agent, is crucial for obtaining a high yield of the desired product.
Q4: Are there alternative synthetic routes to 1-(2,4,6-trifluorophenyl)ethanone?
A4: Yes, an alternative approach could involve a Grignard reaction. This would entail the formation of a Grignard reagent from a brominated or iodinated 1,3,5-trifluorobenzene, followed by its reaction with a suitable acetylating agent.[3][4] However, the formation of Grignard reagents from highly fluorinated aryl halides can be challenging.[5]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of 1-(2,4,6-trifluorophenyl)ethanone via Friedel-Crafts acylation.
Problem 1: Low or No Conversion of Starting Material
| Possible Cause | Recommended Solution |
| Inactive Catalyst | Ensure the Lewis acid (e.g., AlCl₃) is fresh, anhydrous, and has been stored properly. Use a newly opened bottle if possible. |
| Insufficient Catalyst | Increase the molar ratio of the Lewis acid to the substrate. For deactivated rings, a ratio of 1.1 to 1.5 equivalents is often necessary. |
| Low Reaction Temperature | While initial addition should be at a low temperature, the reaction may require gentle heating (e.g., reflux) to proceed to completion. Monitor the reaction by TLC or GC-MS to determine the optimal temperature and time. |
| Moisture Contamination | Thoroughly dry all glassware in an oven and cool under an inert atmosphere. Use anhydrous solvents and ensure the reaction is protected from atmospheric moisture. |
Problem 2: Formation of Multiple Products/Impurities
| Possible Cause | Recommended Solution |
| Side Reactions | While polysubstitution is less likely on a highly deactivated ring, other side reactions can occur. Optimize the reaction temperature and time to favor the formation of the desired product. |
| Impure Starting Materials | Ensure the purity of 1,3,5-trifluorobenzene and the acylating agent. Impurities in the starting materials can lead to the formation of undesired byproducts. |
| Decomposition | Prolonged reaction times or high temperatures can lead to product decomposition. Monitor the reaction progress and work it up as soon as it is complete. |
Problem 3: Difficult Product Isolation and Purification
| Possible Cause | Recommended Solution |
| "Oiling Out" during Recrystallization | This occurs when the melting point of the product is lower than the boiling point of the solvent. Ensure the solution is not supersaturated. Try a different solvent or a mixed solvent system. Allow the solution to cool slowly.[6] |
| Incomplete Removal of Catalyst | During workup, ensure the reaction mixture is quenched thoroughly with ice and acid to completely decompose the Lewis acid-ketone complex. |
| Co-eluting Impurities in Chromatography | If using column chromatography, experiment with different solvent systems (e.g., varying polarity) to achieve better separation. |
Data Presentation
Table 1: Comparison of Lewis Acid Catalysts for Friedel-Crafts Acylation of Deactivated Arenes
| Lewis Acid | Typical Catalyst Loading (mol%) | Expected Relative Yield | Key Considerations |
| Aluminum Chloride (AlCl₃) | 100 - 200 | High | Highly reactive but very moisture-sensitive. Often requires more than stoichiometric amounts.[1] |
| Ferric Chloride (FeCl₃) | 100 - 150 | Moderate to High | Less potent than AlCl₃ but also less sensitive to moisture.[1] |
| Zinc Chloride (ZnCl₂) | 100 - 200 | Moderate | A milder Lewis acid, often requiring higher temperatures or longer reaction times.[1] |
| Trifluoromethanesulfonic acid (TfOH) | Catalytic to Stoichiometric | High | A strong Brønsted acid that can be very effective for deactivated rings.[7] |
Experimental Protocols
Representative Protocol for Friedel-Crafts Acylation of 1,3,5-Trifluorobenzene
This protocol is a general guideline and may require optimization.
-
Reaction Setup: Under an inert atmosphere (nitrogen or argon), equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.1 - 1.5 equivalents) and an anhydrous solvent (e.g., dichloromethane or carbon disulfide). Cool the suspension to 0-5 °C in an ice bath.
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Reagent Addition: Add acetyl chloride (1.0 - 1.2 equivalents) to the dropping funnel. Add the acetyl chloride dropwise to the stirred suspension over 30-60 minutes, maintaining the temperature below 10 °C. After the addition is complete, add 1,3,5-trifluorobenzene (1.0 equivalent) dropwise.
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Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. The progress of the reaction should be monitored by TLC or GC-MS. Gentle heating under reflux may be required to drive the reaction to completion.[2]
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Workup: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.
-
Extraction: Separate the organic layer. Extract the aqueous layer with the reaction solvent (e.g., dichloromethane). Combine the organic layers, wash with a saturated sodium bicarbonate solution and then with brine.
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Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water, hexanes) or by column chromatography on silica gel.[8][9]
Visualizations
Caption: Experimental workflow for the Friedel-Crafts acylation of 1,3,5-trifluorobenzene.
Caption: Troubleshooting logic for low reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. WO2021171301A1 - A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime - Google Patents [patents.google.com]
- 4. Grignard Reagents and related organic synthesis – Ace Chemistry [acechemistry.co.uk]
- 5. Exploration of Mechanochemical Activation in Solid-State Fluoro-Grignard Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]
Technical Support Center: Safe Handling and Storage of 2',4',6'-Trifluoroacetophenone
This technical support guide is intended for researchers, scientists, and drug development professionals, providing crucial information for the safe handling and storage of 2',4',6'-Trifluoroacetophenone. The following sections offer troubleshooting advice and frequently asked questions in a user-friendly format to address potential issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound? A1: this compound is classified under the Globally Harmonized System (GHS) as a flammable liquid and vapor.[1] It is also known to cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[1][2]
Q2: What immediate first-aid measures should be taken in case of accidental exposure? A2: In the event of exposure, prompt first aid is critical.
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Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[2]
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Skin Contact: Immediately wash the affected area with generous amounts of soap and running water for at least 15 minutes.[2] Remove contaminated clothing. If skin irritation occurs, consult a physician.
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Eye Contact: Rinse cautiously with clean, running water for at least 15 minutes, ensuring eyelids are held open.[2] Remove contact lenses if present and easy to do so. Seek immediate medical attention.
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Ingestion: Do not induce vomiting. Clean the mouth with water and drink plenty of water afterwards. Seek medical attention.
Q3: What Personal Protective Equipment (PPE) is mandatory when working with this chemical? A3: When handling this compound, the following PPE is required:
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact. All handling of this substance should be performed in a properly functioning chemical fume hood to minimize inhalation exposure.
Q4: What are the correct storage protocols for this compound? A4: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1] It should be kept away from sources of ignition such as heat, sparks, and open flames. This chemical is incompatible with strong oxidizing agents and should be stored separately.[2][3]
Q5: How should a spill of this compound be handled? A5: For a small spill, ensure the area is well-ventilated and all ignition sources are removed. Wearing appropriate PPE, absorb the spill with a non-combustible, inert material such as sand or vermiculite. Collect the absorbed material into a suitable, sealed container for hazardous waste disposal.
Troubleshooting Guide for Common Issues
| Issue Encountered | Potential Cause | Recommended Action |
| Mild respiratory irritation (e.g., coughing) | Inhalation of vapors from inadequate ventilation. | Immediately move to an area with fresh air. Review and ensure that all future handling is conducted within a certified chemical fume hood. If irritation persists, seek medical advice. |
| Skin redness or a sensation of irritation | Direct contact of the chemical with the skin. | As per first-aid measures, wash the affected skin thoroughly with soap and water.[2] Remove any clothing that may have been contaminated. If irritation continues, it is advisable to seek medical attention. |
| Redness or discomfort in the eyes | Exposure to vapors or an accidental splash. | Immediately flush the eyes with a large amount of water for at least 15 minutes.[2] It is imperative to seek prompt medical attention following eye exposure. |
| The chemical appears cloudy, discolored, or has solid precipitates | Potential contamination or degradation due to improper storage. | Do not use the chemical. It should be disposed of as hazardous waste in accordance with institutional and local regulations. |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound:
| Property | Value | Source |
| CAS Number | 51788-77-3 | [2] |
| Molecular Formula | C₈H₅F₃O | [4] |
| Molecular Weight | 174.12 g/mol | [4] |
| Boiling Point | 190 °C | |
| Flash Point | 41 °C (105.8 °F) - closed cup | |
| Density | 1.24 g/mL at 25 °C | |
| Appearance | Colorless to light orange to yellow clear liquid |
Experimental Protocol: Safe Handling and Dispensing
Objective: To outline a standard procedure for the safe handling and dispensing of this compound to minimize exposure risk.
Materials and Equipment:
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This compound in a sealed container
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Appropriate Personal Protective Equipment (PPE)
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Certified chemical fume hood
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Clean, dry glassware (e.g., beaker, graduated cylinder)
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Calibrated micropipette or glass pipette with a bulb
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Container for hazardous chemical waste
Procedure:
-
Pre-Handling Safety Check:
-
Confirm that the chemical fume hood is operational.
-
Don all required PPE, including a lab coat, chemical-resistant gloves, and safety goggles.
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Place absorbent pads on the work surface inside the fume hood to contain any potential small drips.
-
-
Handling and Dispensing:
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Place the container of this compound inside the fume hood.
-
Uncap the container slowly and carefully.
-
Using a clean pipette, carefully withdraw the required volume of the liquid.
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Dispense the liquid into the receiving vessel, keeping the tip of the pipette close to the inner wall of the vessel to prevent splashing.
-
-
Post-Dispensing:
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Securely recap the stock container.
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Dispose of any single-use items (e.g., pipette tips) that have come into contact with the chemical into the designated hazardous waste container.
-
-
Storage of Main Stock:
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Return the stock container to its designated cool, dry, and well-ventilated storage location.
-
-
Final Steps and Decontamination:
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Wipe down the work area within the fume hood.
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Properly remove and dispose of gloves.
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Wash hands thoroughly with soap and water.
-
Logical Workflow for Safe Handling and Storage
Caption: A logical workflow diagram illustrating the key steps for the safe handling and storage of this compound.
References
Troubleshooting low conversion in 2',4',6'-Trifluoroacetophenone synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2',4',6'-Trifluoroacetophenone. The primary focus is on addressing challenges, particularly low conversion rates, encountered during the Friedel-Crafts acylation of 1,3,5-trifluorobenzene.
Frequently Asked Questions (FAQs)
Q1: Why is the synthesis of this compound via Friedel-Crafts acylation often challenging?
A1: The primary challenge lies in the nature of the starting material, 1,3,5-trifluorobenzene. The three fluorine atoms are strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic aromatic substitution. This inherent low reactivity often necessitates harsh reaction conditions to achieve appreciable conversion, which can lead to other complications.
Q2: What is the most common synthetic route for this compound?
A2: The most prevalent method is the Friedel-Crafts acylation of 1,3,5-trifluorobenzene with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃).
Q3: Are there alternative methods for synthesizing fluorinated acetophenones?
A3: Yes, alternative routes exist, particularly for related fluorinated compounds, and may be adaptable. These include methods involving Grignard reagents and diazotization-coupling-hydrolysis sequences. For instance, a Grignard reagent can be prepared from a suitable aryl halide and then reacted with an electrophilic acetyl source. Another approach involves the diazotization of a trifluoromethylaniline, followed by a coupling reaction and subsequent hydrolysis to yield the acetophenone.[1]
Q4: What are the key safety precautions to consider during this synthesis?
A4: The reagents used in Friedel-Crafts acylation are hazardous. Aluminum chloride is a moisture-sensitive solid that reacts violently with water, releasing HCl gas. Acetyl chloride is also corrosive and moisture-sensitive. The reaction should be carried out in a well-ventilated fume hood, under anhydrous conditions, and with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Troubleshooting Guide for Low Conversion
Low conversion is the most frequently encountered issue in the synthesis of this compound. The following guide provides potential causes and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Inactive Catalyst: The Lewis acid (e.g., AlCl₃) may be hydrated or old. | Use a fresh, unopened container of anhydrous aluminum chloride. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). |
| Deactivated Aromatic Substrate: The high degree of fluorination on the 1,3,5-trifluorobenzene ring strongly inhibits electrophilic substitution. | Increase the reaction temperature and/or prolong the reaction time. Consider using a more potent Lewis acid or a larger excess of the catalyst. However, be aware that harsher conditions may lead to side reactions. | |
| Insufficient Reaction Temperature: The activation energy for the reaction may not have been reached. | Gradually and carefully increase the reaction temperature. For some deactivated substrates, heating to reflux may be necessary. | |
| Reaction Stalls or is Incomplete | Catalyst Sequestration: The product ketone can form a complex with the Lewis acid catalyst, effectively removing it from the reaction cycle. | A stoichiometric amount or even an excess of the Lewis acid catalyst is often required for the acylation of deactivated rings. Ensure that at least a 1:1 molar ratio of Lewis acid to acylating agent is used. |
| Impure Reagents: Impurities in the 1,3,5-trifluorobenzene, acetyl chloride, or solvent can interfere with the reaction. | Use high-purity, anhydrous reagents and solvents. Consider purifying the starting materials if their quality is uncertain. | |
| Formation of Byproducts | Polyacylation: While less common with highly deactivated rings, forcing conditions could potentially lead to the addition of more than one acetyl group. | Use a molar excess of 1,3,5-trifluorobenzene relative to the acetylating agent to favor mono-acylation. |
| Decomposition: At very high temperatures, the starting materials or product may decompose. | Carefully control the reaction temperature and avoid excessive heating. Monitor the reaction progress by TLC or GC to determine the optimal reaction time. |
Experimental Protocols
General Protocol for Friedel-Crafts Acylation of 1,3,5-Trifluorobenzene
Materials:
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1,3,5-Trifluorobenzene
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Acetyl chloride (or acetic anhydride)
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Anhydrous aluminum chloride (AlCl₃)
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Anhydrous dichloromethane (DCM) or other suitable inert solvent
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Concentrated hydrochloric acid (HCl)
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Ice
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
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Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet/bubbler to maintain an inert atmosphere (e.g., nitrogen or argon).
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To the flask, add anhydrous aluminum chloride (a stoichiometric excess is recommended, e.g., 1.2 to 2.0 equivalents relative to the acetylating agent).
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Add anhydrous solvent (e.g., DCM) to the flask to create a slurry.
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Cool the mixture in an ice bath to 0°C.
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Slowly add the acetylating agent (1.0 equivalent) dropwise to the stirred slurry, maintaining the temperature at 0°C.
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After the addition is complete, slowly add 1,3,5-trifluorobenzene (1.0 to 1.5 equivalents) dropwise, keeping the temperature below 10°C.
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Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. The reaction may require heating to reflux for several hours to proceed to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
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Upon completion, cool the reaction mixture back to 0°C and carefully quench the reaction by slowly pouring it over a mixture of crushed ice and concentrated HCl.
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Transfer the mixture to a separatory funnel and separate the organic layer.
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Extract the aqueous layer with the organic solvent (e.g., DCM).
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Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by vacuum distillation or column chromatography on silica gel.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key chemical transformations and a logical workflow for troubleshooting common issues in the synthesis of this compound.
Caption: Reaction pathway for the Friedel-Crafts acylation of 1,3,5-trifluorobenzene.
Caption: A logical workflow for troubleshooting low conversion in the synthesis.
References
Navigating Scale-Up with 2',4',6'-Trifluoroacetophenone: A Technical Support Guide
For researchers, scientists, and professionals in drug development, scaling up reactions involving 2',4',6'-trifluoroacetophenone presents a unique set of challenges and considerations. This technical support center provides a comprehensive guide to troubleshooting common issues and answers frequently asked questions to ensure a smooth transition from benchtop to pilot plant and beyond.
Troubleshooting Guide
Scaling up reactions requires careful attention to detail, as issues that are manageable on a small scale can become critical at larger volumes. This guide addresses specific problems that may be encountered when working with this compound.
| Issue | Potential Cause | Recommended Action |
| Poor or Inconsistent Yield | - Inadequate Mixing: Hot spots or localized high concentrations of reactants due to inefficient stirring. - Suboptimal Temperature Control: Difficulty in maintaining the desired reaction temperature, leading to side reactions. - Reagent Addition Rate: Too rapid or too slow addition of reagents can affect reaction kinetics and selectivity. | - Optimize Agitation: Ensure the stirrer speed and impeller design are suitable for the reactor geometry and reaction mass viscosity. - Improve Heat Transfer: Utilize a reactor with a high surface area-to-volume ratio and an efficient heating/cooling jacket. Consider using a reaction calorimeter to understand the heat flow. - Controlled Dosing: Employ a syringe pump or a controlled addition funnel for precise and consistent reagent addition. |
| Formation of Impurities/By-products | - Side Reactions: The highly activated aromatic ring of this compound can be susceptible to undesired nucleophilic attack. - Decomposition: Prolonged reaction times or excessive temperatures can lead to the degradation of starting materials or products. | - Kinetic and Thermodynamic Analysis: If possible, obtain kinetic and thermodynamic data to understand the reaction profile and identify conditions that favor the desired product. - Careful Work-up: Develop a robust work-up procedure to effectively remove impurities. This may involve extractions with specific aqueous solutions or crystallization. |
| Difficult Product Isolation | - Emulsion Formation during Work-up: The presence of fluorinated compounds can sometimes lead to stable emulsions. - Product Solubility: The product may have challenging solubility properties, making crystallization or extraction difficult. | - Break Emulsions: Add brine or small amounts of a different organic solvent to break up emulsions. Filtering through a pad of celite can also be effective. - Solvent Screening: Conduct small-scale solubility studies to identify the optimal solvent system for extraction and crystallization. |
| Safety Concerns | - Exothermic Reactions: Many reactions involving activated aromatic compounds can be exothermic, posing a risk of thermal runaway. - Handling of Reagents: Some reagents used in conjunction with this compound may be hazardous. | - Thermal Hazard Assessment: Perform a thorough thermal hazard assessment before scaling up. This includes determining the heat of reaction and the maximum temperature of the synthetic reaction. - Follow Safety Data Sheets (SDS): Strictly adhere to the handling and storage recommendations provided in the SDS for all chemicals used. Ensure proper personal protective equipment (PPE) is worn. |
Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the scale-up of reactions with this compound.
Q1: What are the key safety precautions to consider when scaling up reactions with this compound?
A1: Safety is paramount during scale-up. Key considerations include:
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Thermal Management: Due to the potential for exothermic reactions, ensure your reactor has adequate cooling capacity to dissipate the heat generated. A reaction calorimeter can provide crucial data on the heat of reaction.
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Material Compatibility: Ensure that the reactor and associated equipment are constructed from materials compatible with the reactants, solvents, and products. Fluorinated compounds can be corrosive, so materials like glass-lined steel or Hastelloy may be necessary.
-
Ventilation: Work in a well-ventilated area, such as a fume hood or a dedicated process bay, to avoid inhalation of vapors.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat. The specific type of glove should be chosen based on the solvents and reagents being used.
-
Emergency Procedures: Have a clear and well-practiced emergency plan in place to address potential incidents such as spills, fires, or runaway reactions.
Q2: How does the trifluoromethyl group on the aromatic ring affect reactivity during scale-up?
A2: The three fluorine atoms on the aromatic ring are strongly electron-withdrawing. This has several implications for reactivity:
-
Activation towards Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the ring makes it highly susceptible to attack by nucleophiles. This can be advantageous for desired transformations but also increases the risk of side reactions if nucleophilic species are present as impurities.
-
Altered Acidity: The electron-withdrawing fluorine atoms can affect the acidity of nearby protons, which may influence reaction pathways and by-product formation.
Q3: What are some common challenges encountered during the work-up and purification of products derived from this compound on a larger scale?
A3: Large-scale work-ups can present challenges not observed at the lab bench. For products derived from this compound, these may include:
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Phase Separation: Fluorinated organic compounds can sometimes have different phase separation characteristics compared to their non-fluorinated analogs, potentially leading to the formation of a third phase or difficult-to-separate emulsions.
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Azeotrope Formation: Fluorinated compounds may form azeotropes with common solvents, making their complete removal by distillation challenging.
-
Purification: The polarity of the product will be influenced by the fluorine atoms. This may require optimization of chromatographic conditions or the use of specialized purification techniques like crystallization.
Q4: Are there any specific analytical techniques that are particularly useful for monitoring reaction progress and purity during scale-up?
A4: Yes, several analytical techniques are crucial for process monitoring and control:
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High-Performance Liquid Chromatography (HPLC): HPLC is an invaluable tool for monitoring the consumption of starting materials and the formation of products and impurities.
-
Gas Chromatography (GC): For volatile compounds, GC can provide rapid analysis of reaction progress.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are essential for structural confirmation and for quantifying the purity of the final product. ¹⁹F NMR is particularly useful for tracking the fate of the fluorinated starting material and identifying any fluorine-containing by-products.
-
In-situ Monitoring: Techniques such as Fourier-transform infrared spectroscopy (FTIR) or Raman spectroscopy can provide real-time information about the reaction progress without the need for sampling.
Experimental Workflow for Scale-Up
A logical workflow is critical for the successful scale-up of any chemical process. The following diagram illustrates a typical workflow for scaling up a reaction involving this compound.
Caption: A typical workflow for scaling up chemical reactions.
This structured approach, from initial lab-scale optimization through to manufacturing, helps to identify and mitigate risks at each stage, ensuring a safe, efficient, and reproducible process.
Technical Support Center: Catalyst Selection for Modifying 2',4',6'-Trifluoroacetophenone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2',4',6'-Trifluoroacetophenone. It aims to address specific issues encountered during catalytic modifications of this substrate.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when selecting a catalyst for modifying this compound?
A1: The primary challenges stem from the electron-withdrawing nature of the three fluorine atoms on the aromatic ring. These substituents can deactivate the catalyst, influence the reactivity of the ketone, and in some cases, lead to unwanted side reactions such as defluorination, particularly under harsh hydrogenation conditions. Careful selection of the catalyst and optimization of reaction conditions are crucial for successful modifications.
Q2: Which types of catalytic modifications are commonly performed on this compound?
A2: Common catalytic modifications include:
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Reduction/Hydrogenation: Conversion of the ketone to the corresponding alcohol (1-(2',4',6'-trifluorophenyl)ethanol). This is often a key step in the synthesis of chiral building blocks.
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Condensation Reactions (e.g., Aldol Condensation): Reaction with an aldehyde to form a chalcone derivative (e.g., 1-(2',4',6'-trifluorophenyl)-3-arylprop-2-en-1-one). These compounds are of interest in medicinal chemistry.
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Oxidation Reactions: While less common for this specific substrate, related fluorinated ketones can act as organocatalysts for oxidation reactions like epoxidations.[1][2]
Q3: How does the fluorine substitution pattern affect catalyst activity and selectivity?
A3: The ortho and para fluorine atoms strongly withdraw electron density from the aromatic ring, which can influence catalyst-substrate interactions. For instance, in hydrogenations, this can affect the adsorption of the molecule onto the catalyst surface. During condensation reactions, the acidity of the α-protons on the acetyl group is increased, which can facilitate enolate formation.
Troubleshooting Guides
Troubleshooting Hydrogenation/Reduction Reactions
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Conversion | 1. Catalyst deactivation or poisoning. 2. Insufficient catalyst loading. 3. Inappropriate solvent or reaction conditions. | 1. Ensure all reagents and solvents are pure and dry. Consider using a catalyst guard bed or purifying the starting material. Common poisons include sulfur and halide compounds.[3] 2. Increase the catalyst loading incrementally.[4] 3. Screen different solvents. For fluorinated ketones, ethereal solvents like Et₂O or polar aprotic solvents may be effective.[5] Optimize hydrogen pressure and temperature. |
| Incomplete Reaction | 1. Catalyst has lost activity over time. 2. Equilibrium has been reached under the current conditions. | 1. Add a fresh batch of catalyst. 2. Increase hydrogen pressure or temperature. Note that harsher conditions may increase the risk of side reactions. |
| Side Reaction: Defluorination | 1. Catalyst is too aggressive. 2. Reaction temperature or pressure is too high. | 1. Switch to a less reactive catalyst. For example, if using Pd/C, consider PtO₂ or a catalyst with a different support.[6] 2. Reduce the reaction temperature and/or hydrogen pressure. |
| Low Enantioselectivity (in Asymmetric Reduction) | 1. Inappropriate chiral ligand or catalyst. 2. Solvent effects interfering with the chiral induction. | 1. Screen a variety of chiral catalysts and ligands (e.g., those based on Ru or Rh with chiral phosphine ligands).[7] Biocatalysts can also be an option.[8] 2. The choice of solvent can significantly impact enantioselectivity. Test a range of solvents with varying polarities. |
Troubleshooting Aldol Condensation Reactions
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield of Chalcone | 1. Incomplete enolate formation. 2. Side reactions, such as self-condensation of the ketone. 3. Unfavorable equilibrium. | 1. Use a stronger base or a different solvent to promote enolate formation. 2. The high acidity of the α-protons in this compound might favor self-condensation. Add the ketone slowly to a mixture of the aldehyde and base. 3. Use an excess of the aldehyde to drive the reaction towards the product. |
| Formation of Multiple Products | 1. Michael addition of the enolate to the newly formed chalcone. 2. Competing Cannizzaro reaction of the aldehyde (if it has no α-hydrogens). | 1. Use a less reactive base or lower the reaction temperature. 2. Ensure the aldehyde is pure and added stoichiometrically or in slight excess. |
| Difficulty in Product Isolation/Purification | 1. Product is an oil or has poor crystallinity. 2. Presence of unreacted starting materials or byproducts. | 1. Attempt purification by column chromatography.[9] 2. Optimize the reaction to go to completion. Perform aqueous work-up to remove the base and any water-soluble byproducts. |
Data Presentation
Table 1: Catalyst Performance in the Asymmetric Hydrogenation of Trifluoroacetophenones
| Catalyst System | Substrate | Solvent | Temp (°C) | Pressure (bar H₂) | Conversion (%) | ee (%) | Reference |
| [{Rh(H)(J4)}₂(μ‐Cl)₃]Cl | 4-acetyl-2,2,2-trifluoroacetophenone | EtCN/AcOH (1:1) | RT | 50 | >99 | 94 | [7] |
| TeSADH mutant (ΔP84/A85G) | 2,2,2-trifluoroacetophenone | N/A | N/A | N/A | >99 | >99 (S) | [8] |
| TeSADH mutant (P84S/A85G) | 2-chloro-4'-fluoroacetophenone | N/A | N/A | N/A | 75 | >99 (S) | [8] |
| Mn(I) complex | 4-fluoroacetophenone | Et₂O | 25 | 10 | >99 | N/A | [5] |
Note: Data for closely related substrates are presented to guide catalyst selection for this compound.
Experimental Protocols
Protocol 1: General Procedure for the Hydrogenation of this compound
-
Preparation: In a suitable pressure vessel, dissolve this compound (1.0 mmol) in an appropriate solvent (e.g., 10 mL of methanol or ethyl acetate).
-
Catalyst Addition: Add the chosen catalyst (e.g., 5 mol% of 10% Pd/C or 1 mol% of a homogeneous Ru or Rh complex).
-
Reaction Setup: Seal the vessel and purge with nitrogen or argon, followed by purging with hydrogen gas.
-
Reaction Conditions: Pressurize the vessel to the desired hydrogen pressure (e.g., 10-50 bar) and stir the reaction mixture at the desired temperature (e.g., room temperature to 80°C).
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, carefully vent the hydrogen gas and purge with an inert gas. Filter the reaction mixture through a pad of celite to remove the heterogeneous catalyst.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography or recrystallization to obtain 1-(2',4',6'-trifluorophenyl)ethanol.
Protocol 2: General Procedure for Aldol Condensation to Synthesize Chalcones
-
Preparation: In a round-bottom flask, dissolve the desired aromatic aldehyde (1.0 mmol) and this compound (1.0 mmol) in a suitable solvent (e.g., 10 mL of ethanol).
-
Base Addition: While stirring, add a solution of a base (e.g., 1.2 mmol of NaOH or KOH in a small amount of water or as a solid).[9][10]
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60°C) until the reaction is complete.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Upon completion, cool the reaction mixture and pour it into cold water or a dilute acid solution (e.g., 1M HCl) to precipitate the product.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.[10]
Visualizations
Caption: Catalyst selection workflow for modifying this compound.
Caption: Troubleshooting logic for the hydrogenation of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 2,2,2-Trifluoroacetophenone: An Organocatalyst for an Environmentally Friendly Epoxidation of Alkenes [organic-chemistry.org]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jetir.org [jetir.org]
- 10. rsc.org [rsc.org]
Technical Support Center: Solvent Effects on 2',4',6'-Trifluoroacetophenone Reactivity and Selectivity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2',4',6'-Trifluoroacetophenone. The following sections detail the impact of solvent choice on reaction outcomes, provide experimental protocols, and offer solutions to common experimental challenges.
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during experiments involving this compound, with a focus on how solvent choice can be a critical factor in resolving these problems.
Question 1: My nucleophilic addition to this compound is sluggish or not proceeding to completion. What are the potential causes and solutions?
Answer:
Slow or incomplete nucleophilic addition reactions with this compound can arise from several factors, many of which are solvent-related.
-
Inappropriate Solvent Polarity: The highly fluorinated ring of this compound makes the carbonyl carbon highly electrophilic. However, the choice of solvent can significantly impact the nucleophilicity of your reagent.
-
Protic Solvents (e.g., alcohols, water): These solvents can solvate and stabilize the nucleophile through hydrogen bonding, which can decrease its reactivity.[1][2] If you are using a protic solvent, consider switching to a polar aprotic solvent.
-
Aprotic Solvents (e.g., THF, DMF, DMSO, Acetonitrile): These solvents do not engage in hydrogen bonding with the nucleophile, leaving it more "naked" and reactive.[2] For many nucleophilic additions, tetrahydrofuran (THF) or diethyl ether are good starting points, as they are relatively non-polar and aprotic.[3]
-
-
Low Solubility: The starting material or reagent may have poor solubility in the chosen solvent at the reaction temperature, leading to a slow reaction rate. Ensure your solvent fully dissolves all reactants. A solvent mixture might be necessary in some cases.
-
Steric Hindrance: While the fluorine atoms increase electrophilicity, they also add steric bulk. A less hindered nucleophile or a solvent that does not coordinate strongly to the reactants may be beneficial.
Question 2: I am observing significant side product formation in my reaction. How can the solvent influence this?
Answer:
Side product formation is often a consequence of reaction conditions, with the solvent playing a pivotal role.
-
Enolization and Aldol Condensation: In the presence of a base, this compound can enolize, leading to self-condensation or reaction with other carbonyl compounds present.[4] The choice of solvent can affect the rate of enolization. Aprotic solvents may favor this pathway more than protic solvents under basic conditions. Consider using a non-polar, aprotic solvent and a sterically hindered base to minimize this side reaction.
-
Reaction with Solvent: Some reactive intermediates may react with the solvent itself. For instance, highly reactive organometallic reagents can deprotonate acidic protons from certain solvents. Always use anhydrous solvents when working with moisture-sensitive reagents like Grignard or organolithium compounds.[3]
-
O- vs. C-Alkylation/Acylation: For ambident nucleophiles, the solvent can influence the site of attack. Polar protic solvents tend to favor O-alkylation, while polar aprotic solvents often favor C-alkylation.
Question 3: My reduction of this compound is not stereoselective. How can I improve the diastereomeric or enantiomeric excess?
Answer:
Solvent choice is a critical parameter for controlling stereoselectivity in ketone reductions.
-
Chelation Control: For substrates with a nearby chelating group, the choice of solvent can determine whether the reaction proceeds under chelation or non-chelation control, leading to different stereoisomers.
-
Solvent-Substrate Interactions: The solvent can form specific interactions with the substrate and the reducing agent, influencing the trajectory of the hydride attack. For the related 2,2,2-trifluoroacetophenone, the basicity of the solvent was found to correlate with the enantiomeric excess in asymmetric hydrogenation.[5] Strongly basic solvents could even invert the sense of enantiodifferentiation.[5]
-
Hemiketal Formation: In alcoholic solvents, trifluoromethyl ketones can form hemiketals, which can alter the steric environment around the carbonyl group and affect the stereochemical outcome of the reduction.[5]
-
Polarity: Non-polar solvents have been shown to provide superior stereoselectivity in some Meerwein-Ponndorf-Verley reductions.[5]
Question 4: I am having trouble with the work-up and purification of my reaction involving this compound. Are there any solvent-related tips?
Answer:
Work-up and purification can be challenging, but a thoughtful choice of solvents can simplify the process.
-
Extraction: Choose an extraction solvent in which your product is highly soluble, but your impurities and byproducts are not. Ensure the extraction solvent is immiscible with the aqueous phase. Common choices include ethyl acetate, dichloromethane, and diethyl ether.
-
Recrystallization: The key to successful recrystallization is finding a solvent or solvent system in which your product is soluble at high temperatures but insoluble at low temperatures. Trial-and-error with small amounts of your crude product in different solvents (e.g., ethanol, hexane, toluene, or mixtures) is often necessary.
-
Chromatography: The choice of the mobile phase (solvent system) is critical for good separation in column chromatography. A typical starting point for compounds like this compound derivatives is a mixture of a non-polar solvent like hexane or heptane with a more polar solvent like ethyl acetate.
Data Presentation
The following tables summarize quantitative data on the effect of solvents on related acetophenone reactions, which can serve as a guide for this compound.
Table 1: Effect of Solvent on the Oxidative Self-Condensation of Acetophenone
(Data adapted from a study on acetophenone, providing insights into solvent suitability for condensation reactions)
| Entry | Solvent | Yield (%) |
| 1 | Nitrobenzene | 65 |
| 2 | Benzene | Moderate |
| 3 | Chlorobenzene | Moderate |
| 4 | Toluene | Moderate |
| 5 | DMSO | No Reaction |
| 6 | Acetonitrile | No Reaction |
| 7 | DMF | No Reaction |
Table 2: Solvent Screening for the Epoxidation of 1-Phenylcyclohexene using 2,2,2-Trifluoroacetophenone as a Catalyst
(Data for a related trifluoroacetophenone, illustrating solvent effects on catalytic activity)[6]
| Entry | Solvent | Yield (%) |
| 1 | tert-Butyl alcohol | 99 |
| 2 | Dichloromethane | 85 |
| 3 | Acetonitrile | 78 |
| 4 | Tetrahydrofuran | 75 |
| 5 | 1,4-Dioxane | 72 |
| 6 | Toluene | 65 |
| 7 | n-Hexane | 55 |
Experimental Protocols
The following are representative protocols for common reactions involving acetophenones. These should be adapted and optimized for this compound.
Protocol 1: General Procedure for Nucleophilic Addition (Grignard Reaction)
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).
-
Grignard Reagent Preparation: Place magnesium turnings (1.2 equivalents) in the flask. Add a small portion of a solution of the appropriate alkyl or aryl halide (1.0 equivalent) in anhydrous diethyl ether or THF via the dropping funnel to initiate the reaction. Once initiated, add the remaining halide solution dropwise to maintain a gentle reflux. After the addition is complete, stir the mixture for an additional 30-60 minutes.
-
Reaction with Ketone: Cool the Grignard reagent solution to 0 °C in an ice bath. Dissolve this compound (0.95 equivalents) in anhydrous diethyl ether or THF and add it to the dropping funnel. Add the ketone solution dropwise to the stirred, cooled Grignard reagent.
-
Work-up: After the reaction is complete (monitored by TLC), quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude tertiary alcohol by column chromatography or recrystallization.
Protocol 2: General Procedure for Aldol Condensation (Claisen-Schmidt) [4]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1 equivalent) and the desired aldehyde (1 equivalent) in ethanol or methanol.
-
Base Addition: Cool the solution in an ice bath and slowly add an aqueous solution of sodium hydroxide or potassium hydroxide (e.g., 10% w/v) dropwise with vigorous stirring.
-
Reaction: Allow the reaction to stir at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute HCl.
-
Isolation and Purification: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry. The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Mandatory Visualization
Caption: Workflow for optimizing solvent effects on a chemical reaction.
References
- 1. 10.4 Nucleophilic Addition Reactions of Aldehydes and Ketones – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. EP0963972A2 - Stereoselective reduction of carbonyl compounds - Google Patents [patents.google.com]
- 6. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Technical Support Center: 2',4',6'-Trifluoroacetophenone Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2',4',6'-Trifluoroacetophenone.
Troubleshooting Guides
This section addresses common issues encountered during reactions involving this compound, offering potential causes and solutions.
Low or No Product Yield
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS, ¹H-NMR).- Extend the reaction time if starting material is still present.- If the reaction has stalled, consider a moderate increase in temperature. |
| Degradation of Reactants or Products | - Ensure all reagents and solvents are pure and dry, as moisture can quench sensitive reagents like Grignards.- For temperature-sensitive reactions, maintain the recommended temperature throughout the procedure.- The trifluoromethyl group can be sensitive to certain strong bases or nucleophiles; consider using milder reagents if degradation is suspected. |
| Side Reactions | - The electron-withdrawing fluorine atoms can make the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr). Use non-nucleophilic bases where possible.- In aldol-type reactions, self-condensation of the ketone can occur. Use a slow addition of the ketone to the aldehyde and base mixture. |
| Inefficient Work-up | - Ensure the pH of the aqueous phase is appropriate to extract the product and remove byproducts.- Emulsions can form during extraction; break them by adding brine or filtering through Celite.- The product may have some water solubility; minimize the number of aqueous washes or back-extract the aqueous layers. |
Product Purification Challenges
| Potential Cause | Recommended Solution |
| Co-eluting Impurities in Chromatography | - Optimize the solvent system for column chromatography; a small change in polarity can significantly improve separation.- Consider using a different stationary phase (e.g., alumina instead of silica gel).- If impurities are acidic or basic, a wash with a dilute aqueous base or acid during work-up may remove them. |
| Persistent Solvent Residue | - Use a high-vacuum line to remove residual high-boiling solvents.- Co-evaporation with a lower-boiling solvent can sometimes help remove stubborn residues. |
| Product is an Oil Instead of a Solid | - The product may be inherently an oil. Confirm the identity and purity by analytical methods.- If impurities are preventing crystallization, try re-purifying a small sample.- Trituration with a non-polar solvent (e.g., hexanes, pentane) can sometimes induce crystallization and remove non-polar impurities. |
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: this compound is a versatile building block used in various organic reactions. The most common transformations include:
-
Reduction of the carbonyl group to form the corresponding secondary alcohol.
-
Nucleophilic addition to the carbonyl group , for example, using Grignard or organolithium reagents to form tertiary alcohols.
-
Condensation reactions , such as aldol or Knoevenagel condensations, to create larger carbon skeletons.[1]
-
Nucleophilic aromatic substitution (SNAr) , where a nucleophile displaces one of the fluorine atoms on the aromatic ring.
Q2: What is a standard work-up procedure for a Grignard reaction with this compound?
A2: A general work-up procedure for a Grignard reaction is as follows:
-
Cool the reaction mixture in an ice bath.
-
Slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). This will protonate the alkoxide and neutralize any unreacted Grignard reagent.
-
If a precipitate forms, add more water or dilute acid to dissolve it.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether, ethyl acetate).
-
Wash the combined organic layers with brine to remove excess water.
-
Dry the organic phase over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization.
Q3: How can I remove triphenylphosphine oxide byproduct from a reaction involving this compound?
A3: Triphenylphosphine oxide is a common byproduct in Wittig and Mitsunobu reactions. It can often be removed by the following methods:
-
Precipitation: Concentrate the reaction mixture and add a non-polar solvent like pentane or a mixture of pentane and diethyl ether. Triphenylphosphine oxide is often insoluble in these solvents and will precipitate, allowing for removal by filtration.
-
Column Chromatography: Triphenylphosphine oxide is a polar compound and can be separated from less polar products by silica gel chromatography.
Q4: Are there any specific safety precautions I should take when working with this compound?
A4: Yes, you should always consult the Safety Data Sheet (SDS) before handling this compound. General safety precautions include:
-
Working in a well-ventilated fume hood.
-
Wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoiding inhalation of vapors and contact with skin and eyes.
Experimental Protocols
Representative Experimental Protocol: Reduction of this compound
This protocol is a general guideline and may require optimization.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a suitable solvent (e.g., methanol, ethanol) under an inert atmosphere (e.g., nitrogen, argon).
-
Addition of Reducing Agent: Cool the solution to 0 °C using an ice bath. Slowly add a solution of sodium borohydride (NaBH₄) (1.1 eq) in the same solvent.
-
Reaction Monitoring: Monitor the reaction progress by TLC until all the starting material has been consumed.
-
Work-up:
-
Quench the reaction by the slow addition of water.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.
-
-
Purification: Purify the crude alcohol by flash column chromatography on silica gel.
Data Presentation
The following table summarizes typical yields for reactions analogous to those involving this compound. Note that yields can vary significantly based on reaction conditions and substrate scope.
| Reaction Type | Reagents | Product Type | Typical Yield (%) |
| Asymmetric Reduction | H₂, Chiral Catalyst | Chiral Secondary Alcohol | up to 99% |
| Grignard Reaction | Alkyl/Aryl-MgBr | Tertiary Alcohol | 30-80% |
| Aldol Condensation | Aldehyde, Base | α,β-Unsaturated Ketone | 60-90% |
| Epoxidation (Catalytic) | Alkene, H₂O₂ | Epoxide | 81-99% |
Data presented is based on analogous reactions with other trifluoroacetophenones and may not be representative of all reactions with the 2',4',6'-isomer.
Visualizations
General Work-up Procedure Workflow
Caption: A general workflow for the work-up of an organic reaction.
Troubleshooting Logic for Low Yield
Caption: A logical diagram for troubleshooting low product yield in a chemical reaction.
References
Validation & Comparative
A Comparative Guide to the Reactivity of 2',4',6'-Trifluoroacetophenone and 2',4'-Difluoroacetophenone
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 2',4',6'-trifluoroacetophenone and 2',4'-difluoroacetophenone. The inclusion of additional fluorine atoms significantly alters the electronic properties of the aromatic ring and the adjacent carbonyl group, leading to notable differences in their reactivity profiles. This comparison is supported by an examination of their roles in key organic reactions, supplemented with experimental data and detailed protocols.
Executive Summary
The primary distinction in reactivity between this compound and 2',4'-difluoroacetophenone stems from the number of electron-withdrawing fluorine atoms on the phenyl ring. The presence of a third fluorine atom in the 6'-position (ortho to the acetyl group) in this compound renders the aromatic ring significantly more electron-deficient and the carbonyl carbon more electrophilic compared to its difluoro- counterpart. This heightened electrophilicity generally translates to a greater reactivity for this compound in reactions involving nucleophilic attack, such as nucleophilic aromatic substitution and condensation reactions.
Chemical Properties Overview
A summary of the key chemical properties of both compounds is presented in the table below.
| Property | This compound | 2',4'-Difluoroacetophenone |
| CAS Number | 51788-77-3 | 364-83-0 |
| Molecular Formula | C₈H₅F₃O | C₈H₆F₂O |
| Molecular Weight | 174.12 g/mol | 156.13 g/mol |
| Appearance | Colorless to light orange/yellow clear liquid | Colorless to yellow liquid |
| Boiling Point | 190 °C | 80-81 °C at 25 mmHg |
| Density | ~1.3 g/mL | 1.234 g/mL at 25 °C |
Comparative Reactivity Analysis
The enhanced electron-withdrawing effect of the three fluorine atoms in this compound has a profound impact on its reactivity in several key classes of organic reactions.
Nucleophilic Aromatic Substitution (SNAr)
Logical Relationship for SNAr Reactivity
Caption: Increased fluorine substitution enhances SNAr reactivity.
Claisen-Schmidt Condensation
The Claisen-Schmidt condensation, a base-catalyzed reaction between an aldehyde and a ketone, is a common method for synthesizing chalcones. The electrophilicity of the carbonyl carbon in the acetophenone derivative is a key factor in this reaction. Due to the stronger inductive effect of the three fluorine atoms, the carbonyl carbon of this compound is more electrophilic and thus more reactive towards the enolate intermediate of the aldehyde.
While specific comparative kinetic data is scarce, it is reasonable to predict that under identical conditions, the Claisen-Schmidt condensation involving this compound would proceed at a faster rate and potentially give higher yields compared to 2',4'-difluoroacetophenone.
Experimental Protocols
The following are generalized experimental protocols for the Claisen-Schmidt condensation, a reaction where the differing reactivity of the two compounds would be apparent.
General Protocol for Claisen-Schmidt Condensation
Materials:
-
Substituted Acetophenone (this compound or 2',4'-difluoroacetophenone) (1.0 eq)
-
Aromatic Aldehyde (e.g., 4-methoxybenzaldehyde) (1.0 eq)
-
Ethanol (solvent)
-
Sodium Hydroxide (10% aqueous solution) (catalyst)
-
Stirring apparatus
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve the substituted acetophenone (1.0 eq) and the aromatic aldehyde (1.0 eq) in a suitable amount of ethanol.
-
Cool the mixture in an ice bath with continuous stirring.
-
Slowly add the 10% aqueous sodium hydroxide solution dropwise to the reaction mixture.
-
Continue stirring at room temperature for a specified period (e.g., 2-4 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute HCl to precipitate the chalcone product.
-
Filter the crude product, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.
Experimental Workflow for Claisen-Schmidt Condensation
Caption: Workflow for the synthesis of chalcones.
Conclusion
A Comparative Guide to Fluorinated Acetophenones in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science. Fluorinated acetophenones, in particular, serve as versatile building blocks for the synthesis of a wide array of valuable compounds. This guide provides a comparative analysis of the three positional isomers of monofluoroacetophenone—2-fluoroacetophenone, 3-fluoroacetophenone, and 4-fluoroacetophenone—highlighting their distinct properties and reactivities in organic synthesis.
Spectroscopic Data Comparison
The position of the fluorine atom on the phenyl ring of acetophenone significantly influences the spectroscopic properties of each isomer. A clear understanding of their NMR spectra is crucial for their identification and characterization.
Table 1: Comparative ¹H, ¹³C, and ¹⁹F NMR Spectral Data of Fluorinated Acetophenones
| Isomer | Solvent | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) | ¹⁹F NMR Chemical Shift (δ, ppm) |
| 2-Fluoroacetophenone | CDCl₃ | 2.62 (s, 3H, -CH₃), 7.12-7.22 (m, 2H, Ar-H), 7.50 (m, 1H, Ar-H), 7.86 (td, J=7.7, 1.8 Hz, 1H, Ar-H) | 31.8 (d, J=4.5 Hz), 116.5 (d, J=21.9 Hz), 124.4 (d, J=3.5 Hz), 125.1 (d, J=12.9 Hz), 130.8 (d, J=2.6 Hz), 134.1 (d, J=9.0 Hz), 161.7 (d, J=251.5 Hz), 195.9 (d, J=3.9 Hz) | -115.2 |
| 3-Fluoroacetophenone | CDCl₃ | 2.61 (s, 3H, -CH₃), 7.28 (m, 1H, Ar-H), 7.44 (td, J=7.9, 5.6 Hz, 1H, Ar-H), 7.68 (dt, J=7.7, 1.2 Hz, 1H, Ar-H), 7.76 (ddd, J=10.0, 2.6, 1.6 Hz, 1H, Ar-H) | 26.7, 115.1 (d, J=22.9 Hz), 121.2 (d, J=21.3 Hz), 124.4 (d, J=2.9 Hz), 130.3 (d, J=7.6 Hz), 139.3 (d, J=6.4 Hz), 162.8 (d, J=246.5 Hz), 196.8 (d, J=2.4 Hz) | -112.9 |
| 4-Fluoroacetophenone | CDCl₃ | 2.58 (s, 3H, -CH₃), 7.13 (t, J=8.8 Hz, 2H, Ar-H), 7.97-8.00 (q, 2H, Ar-H)[1] | 26.5, 115.5 (d, J=21.8 Hz), 130.9 (d, J=9.2 Hz), 133.6, 165.7 (d, J=255.0 Hz), 196.4[1] | -105.6 |
Note: NMR data is compiled from various sources and may have been recorded under slightly different conditions. Small variations in chemical shifts are expected.
A noteworthy feature of 2-fluoroacetophenone is the observation of through-space spin-spin coupling between the fluorine atom and the acetyl group's protons (⁵JHF) and carbon (⁴JCF).[2] This coupling arises from the spatial proximity of these nuclei, which is a consequence of the preferred s-trans conformation where the carbonyl group and the fluorine atom are oriented away from each other to minimize steric and electronic repulsion.[2][3] This phenomenon is a powerful diagnostic tool for identifying the ortho-isomer. In contrast, such through-space coupling is absent in the meta and para isomers, where the fluorine atom is significantly more distant from the acetyl group.[2]
Comparative Reactivity in the Claisen-Schmidt Condensation
The Claisen-Schmidt condensation, a base-catalyzed reaction between an aldehyde and a ketone, is a fundamental method for synthesizing chalcones, which are important intermediates in drug discovery.[4] The electronic and steric effects of the fluorine substituent in each acetophenone isomer are expected to influence their reactivity in this transformation.
Electronic Effects
The fluorine atom is an electron-withdrawing group through induction (-I effect) and an electron-donating group through resonance (+R effect).
-
4-Fluoroacetophenone (para): The inductive effect slightly outweighs the resonance effect, making the carbonyl carbon more electrophilic and the α-protons more acidic compared to unsubstituted acetophenone. This generally leads to an increased reaction rate.
-
3-Fluoroacetophenone (meta): The inductive effect is dominant at the meta position, leading to a more pronounced electron-withdrawing character. This enhances the acidity of the α-protons, facilitating enolate formation and potentially increasing the reaction rate.
-
2-Fluoroacetophenone (ortho): The inductive effect is strongest at the ortho position. However, the proximity of the fluorine atom to the reaction center introduces significant steric hindrance.
Steric Effects
The steric bulk of the ortho-fluorine atom in 2-fluoroacetophenone can hinder the approach of the base to the α-protons and the subsequent attack of the enolate on the aldehyde. This steric hindrance is a critical factor that often leads to a lower reaction rate and yield for the ortho-isomer compared to its meta and para counterparts. This effect can be rationalized using the Taft equation , which separates polar, and steric effects on reaction rates.[1][5][6]
3-Fluoroacetophenone ≈ 4-Fluoroacetophenone > 2-Fluoroacetophenone
Experimental Protocols
The following is a general experimental protocol for the Claisen-Schmidt condensation that can be adapted for all three fluoroacetophenone isomers.
General Protocol for the Synthesis of Fluorinated Chalcones
Materials:
-
Substituted Fluoroacetophenone (2-, 3-, or 4-fluoroacetophenone) (1.0 eq)
-
Benzaldehyde (1.0 eq)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Ethanol (95%)
-
Deionized Water
-
Glacial Acetic Acid
Procedure:
-
In a round-bottom flask, dissolve the fluoroacetophenone (e.g., 1.38 g, 10 mmol) in ethanol (20 mL).
-
Add benzaldehyde (1.06 g, 10 mmol) to the solution and stir at room temperature.
-
Slowly add an aqueous solution of sodium hydroxide (e.g., 10 mL of a 10% w/v solution) to the reaction mixture.
-
Continue stirring at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice (50 g).
-
Neutralize the mixture by the dropwise addition of glacial acetic acid until the pH is approximately 7.
-
The precipitated solid (the chalcone product) is collected by vacuum filtration.
-
Wash the solid with cold water (2 x 20 mL) and then with a small amount of cold ethanol.
-
The crude product can be purified by recrystallization from ethanol to afford the pure fluorinated chalcone.
-
Characterize the product using NMR, IR, and mass spectrometry.
Visualizing Reaction Mechanisms and Workflows
To better illustrate the processes discussed, the following diagrams have been generated using the DOT language.
Conclusion
The positional isomerism of fluorinated acetophenones has a profound impact on their chemical properties and reactivity. While 3- and 4-fluoroacetophenone exhibit enhanced reactivity in base-catalyzed condensations due to the electron-withdrawing nature of the fluorine substituent, the reactivity of 2-fluoroacetophenone is often attenuated by steric hindrance. The unique through-space NMR coupling observed for the ortho-isomer provides a definitive method for its characterization. This comparative guide serves as a valuable resource for researchers in selecting the appropriate fluorinated acetophenone building block for their specific synthetic targets and for understanding the structure-reactivity relationships that govern their chemical behavior.
References
- 1. grokipedia.com [grokipedia.com]
- 2. benchchem.com [benchchem.com]
- 3. Conformational Preference of 2'-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H-19F and 13C-19F Spin-Spin Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and In-Vitro/Silico Evaluation of Fluorinated Chalcones – Oriental Journal of Chemistry [orientjchem.org]
- 5. Taft equation - Wikipedia [en.wikipedia.org]
- 6. dalalinstitute.com [dalalinstitute.com]
2',4',6'-Trifluoroacetophenone vs. Acetophenone in Claisen-Schmidt Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Claisen-Schmidt condensation, a cornerstone of carbon-carbon bond formation, is instrumental in the synthesis of chalcones and other key intermediates in medicinal chemistry and materials science. The choice of the ketone reactant is a critical parameter that significantly influences reaction kinetics, product yield, and the overall efficiency of the synthesis. This guide provides an objective comparison of 2',4',6'-trifluoroacetophenone and the parent acetophenone in Claisen-Schmidt reactions, supported by available experimental data and theoretical considerations.
Executive Summary
Acetophenone is a widely used and well-documented substrate in Claisen-Schmidt reactions, reliably producing chalcones in moderate to high yields under various conditions. Its reactivity is well-understood, making it a dependable choice for the synthesis of a broad range of derivatives.
In contrast, this compound presents a more complex reactivity profile. The strong electron-withdrawing effects of the three fluorine atoms on the aromatic ring are anticipated to significantly impact its behavior in the Claisen-Schmidt condensation. While direct, comparative experimental data for this compound under standard Claisen-Schmidt conditions is not extensively available in the reviewed literature, its reactivity can be inferred from the behavior of other polyfluorinated acetophenones and fundamental electronic principles. The fluorine substituents are expected to increase the acidity of the α-protons, potentially facilitating enolate formation. However, the electron-deficient nature of the aromatic ring may also decrease the nucleophilicity of the resulting enolate and the reactivity of the carbonyl group, leading to a nuanced effect on the reaction outcome.
Data Presentation: A Comparative Analysis of Reaction Performance
The following tables summarize typical yields and reaction conditions for the Claisen-Schmidt condensation of acetophenone with various aromatic aldehydes. The absence of specific data for this compound in direct comparative studies necessitates a more theoretical discussion of its expected performance.
Table 1: Claisen-Schmidt Condensation of Acetophenone with Various Aldehydes
| Aldehyde | Catalyst/Solvent | Reaction Time | Yield (%) | Reference |
| Benzaldehyde | NaOH/Ethanol | 4-6 hours | 58-65 | [1] |
| 4-Chlorobenzaldehyde | NaOH/Ethanol | 4-5 hours | 58.5-71.5 | [1] |
| 3-Hydroxybenzaldehyde | NaOH/Ethanol | 4-5 hours | 58-64.5 | [1] |
| 3-Bromobenzaldehyde | NaOH/Ethanol | 4-5 hours | 58-64.5 | [1] |
| Benzaldehyde | KOH/Ethanol (Ultrasound) | Not Specified | High | [2] |
Table 2: Theoretical Reactivity Comparison
| Feature | Acetophenone | This compound (Predicted) |
| α-Proton Acidity (pKa) | ~19-21 | Significantly lower (more acidic) due to the inductive effect of fluorine atoms. |
| Enolate Formation | Requires a moderately strong base (e.g., NaOH, KOH). | Should form more readily with weaker bases due to increased α-proton acidity. |
| Enolate Nucleophilicity | Moderately nucleophilic. | Potentially lower due to the electron-withdrawing nature of the trifluorinated ring. |
| Carbonyl Electrophilicity | Moderately electrophilic. | Potentially lower due to the electron-withdrawing effect of the fluorine atoms. |
| Reaction Rate | Generally moderate. | Ambiguous; faster enolate formation may be offset by reduced enolate nucleophilicity and carbonyl electrophilicity. |
| Product Yield | Moderate to high, depending on conditions and aldehyde. | Unknown, but potentially lower than acetophenone if enolate nucleophilicity is the dominant factor. |
Theoretical Considerations for this compound Reactivity
The reactivity of this compound in the Claisen-Schmidt condensation is governed by a balance of competing electronic effects:
-
Increased α-Proton Acidity: The three strongly electron-withdrawing fluorine atoms at the ortho and para positions will significantly increase the acidity of the α-protons through a negative inductive effect (-I). This would facilitate the initial deprotonation step to form the enolate, potentially allowing for the use of milder bases and faster reaction initiation compared to acetophenone.[3]
-
Decreased Enolate Nucleophilicity: While the enolate of this compound may form more readily, its nucleophilicity is likely to be diminished. The electron-withdrawing fluorine atoms will pull electron density away from the enolate carbanion, making it a less potent nucleophile for attacking the aldehyde's carbonyl carbon.
-
Altered Carbonyl Electrophilicity: The electron-withdrawing nature of the trifluorinated ring will also impact the electrophilicity of the ketone's carbonyl carbon. This is less critical for the primary reaction pathway where the ketone acts as the nucleophile, but it could influence side reactions.
The overall outcome of these competing effects on the reaction rate and yield is difficult to predict without direct experimental evidence. It is plausible that while enolate formation is favored, the subsequent nucleophilic attack on the aldehyde is the rate-limiting step and may be significantly slower than for the enolate of acetophenone.
Experimental Protocols
Below are representative protocols for the Claisen-Schmidt condensation.
Protocol 1: Standard Claisen-Schmidt Condensation (with Acetophenone)
This protocol is a widely used method for the synthesis of chalcones.[4][5]
Materials:
-
Acetophenone (1.0 eq)
-
Aromatic aldehyde (1.0 eq)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) (2.0 eq)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl), dilute solution
Procedure:
-
Dissolve the acetophenone and the aromatic aldehyde in ethanol in a round-bottom flask.
-
Cool the mixture in an ice bath.
-
Slowly add an aqueous solution of NaOH or KOH to the stirred mixture.
-
Allow the reaction to stir at room temperature for the designated time (typically 4-24 hours), monitoring the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into a beaker of crushed ice and acidify with dilute HCl to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.
Protocol 2: Solvent-Free Claisen-Schmidt Condensation
This "green chemistry" approach minimizes the use of organic solvents.[1][6]
Materials:
-
Acetophenone (1.0 eq)
-
Aromatic aldehyde (1.0 eq)
-
Solid NaOH or KOH (1.0 eq)
-
Mortar and pestle
Procedure:
-
Place the acetophenone, aromatic aldehyde, and solid NaOH or KOH in a mortar.
-
Grind the mixture with a pestle for 5-15 minutes. The mixture will typically form a paste and may solidify.
-
Add cold water to the mortar and continue to grind to break up the solid.
-
Collect the solid product by vacuum filtration and wash thoroughly with water.
-
Recrystallize the product from ethanol if further purification is needed.
Mandatory Visualizations
Claisen-Schmidt Reaction Mechanism
Caption: General mechanism of the base-catalyzed Claisen-Schmidt condensation.
Experimental Workflow
Caption: A typical experimental workflow for chalcone synthesis via Claisen-Schmidt condensation.
Conclusion
For routine synthesis of chalcones where high yields and predictable reactivity are desired, acetophenone remains the substrate of choice due to a wealth of established protocols and a proven track record. The introduction of this compound into a Claisen-Schmidt reaction is expected to present both opportunities and challenges. The enhanced acidity of its α-protons could be advantageous for enolate formation. However, the potential for reduced enolate nucleophilicity may necessitate careful optimization of reaction conditions, such as the choice of a non-nucleophilic strong base and aprotic solvents, to achieve satisfactory yields. Further experimental investigation is required to fully elucidate the synthetic utility of this compound in this important reaction class and to enable a direct, data-driven comparison with acetophenone.
References
- 1. jetir.org [jetir.org]
- 2. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. A novel synthetic chalcone derivative, 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19), exerted anti-tumor effects through stimulating ROS accumulation and inducing apoptosis in esophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholarworks.wmich.edu [scholarworks.wmich.edu]
- 6. rsc.org [rsc.org]
A Comparative Guide to the Biological Activity of Chalcones from 2',4',6'-Trifluoroacetophenone
Here is a comprehensive comparison guide on the biological activity of chalcones derived from 2',4',6'-Trifluoroacetophenone.
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological performance of chalcones synthesized from this compound with other alternatives, supported by experimental data.
Anticancer Activity
Chalcones incorporating a trifluoromethyl group have demonstrated significant potential as anticancer agents. The presence of the trifluoromethyl group can enhance the cytotoxic effects of these compounds against various cancer cell lines. A primary mechanism for this activity is the induction of apoptosis, or programmed cell death.[1]
Comparative Analysis of In Vitro Cytotoxicity
The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of representative trifluoromethylated chalcones against various cancer cell lines. This data highlights their potency and selectivity.
| Compound ID | Cancer Cell Line | Cell Line Type | IC₅₀ (µM) | Reference |
| Chalcone 5 | DU145 | Human Prostate Carcinoma | < 0.2 | [2] |
| PC-3 | Human Prostate Carcinoma | < 0.2 | [2] | |
| DU145/TxR | Docetaxel-resistant Prostate | 0.14 - 0.28 | [3] | |
| PC-3/TxR | Docetaxel-resistant Prostate | 0.14 - 0.28 | [3] | |
| YS71 | LNCaP | Human Prostate Carcinoma | Not specified | [4] |
| PC-3 | Human Prostate Carcinoma | Not specified | [4] | |
| DU145 | Human Prostate Carcinoma | Not specified | [4] | |
| Taxane-resistant PCa cells | Prostate Carcinoma | Not specified | [4] | |
| Compound 13 | A549 | Human Lung Carcinoma | Not specified | [5] |
| HEPG2 | Human Liver Carcinoma | Not specified | [5] | |
| MCF7 | Human Breast Adenocarcinoma | Not specified | [5] | |
| Compound A3/B3 | L02 | Human Normal Liver Cell Line | Not cytotoxic | [2] |
Signaling Pathways in Anticancer Activity
Trifluoromethylated chalcones have been shown to induce apoptosis through the modulation of key signaling proteins. The proposed mechanism often involves the activation of initiator and executioner caspases, leading to programmed cell death.
digraph "Apoptosis_Signaling_Pathway" {
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Caspase9 [label="Caspase-9 Activation", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Caspase3 [label="Caspase-3 Activation", fillcolor="#4285F4", fontcolor="#FFFFFF"];
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Apoptosis [label="Apoptosis", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"];
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// Edges
Chalcone -> Cell [label="Enters"];
Cell -> ROS [label="Induces"];
ROS -> Mitochondria [label="Damages"];
Mitochondria -> Bcl2 [label="Regulates"];
Bcl2 -> Caspase9 [label="Leads to"];
Caspase9 -> Caspase3 [label="Activates"];
Caspase3 -> PARP [label="Cleaves"];
PARP -> Apoptosis;
Cell -> CellCycle [label="Induces"];
CellCycle -> Apoptosis [style=dashed];
}
Workflow for the synthesis of chalcones.
Detailed Protocol:
-
Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of this compound and a substituted aromatic aldehyde in ethanol.
-
Catalyst Addition: While stirring the solution at room temperature, slowly add an aqueous solution of a base catalyst, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).
-
Reaction: Continue stirring the mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation: Once the reaction is complete, pour the reaction mixture into ice-cold water to precipitate the crude chalcone product.
-
Purification: Collect the solid precipitate by vacuum filtration and wash it with cold water. The crude product is then purified by recrystallization from a suitable solvent, typically ethanol.
-
Characterization: The structure and purity of the synthesized chalcone are confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cancer cell lines
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Chalcone stock solutions (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the chalcone derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
Data Analysis: The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Chalcone stock solutions (dissolved in DMSO)
-
96-well microtiter plates
Procedure:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Perform a two-fold serial dilution of the chalcone compounds in the broth medium directly in the 96-well plate.
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
This guide provides a foundational understanding of the biological activities of chalcones derived from this compound. The presented data and protocols are intended to facilitate further research and development of these promising therapeutic agents.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel α-Trifluoromethyl Chalcone Exerts Antitumor Effects Against Prostate Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 4. Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acgpubs.org [acgpubs.org]
A Comparative Guide to Catalysts for the Asymmetric Reduction of 2',4',6'-Trifluoroacetophenone
For Researchers, Scientists, and Drug Development Professionals
The enantioselective reduction of prochiral ketones to form chiral alcohols is a cornerstone of modern asymmetric synthesis, providing critical building blocks for the pharmaceutical and fine chemical industries. Among these, the asymmetric reduction of 2',4',6'-Trifluoroacetophenone is of significant interest due to the prevalence of fluorinated motifs in bioactive molecules. This guide provides an objective comparison of various catalytic systems for this transformation, supported by available experimental data. While direct comparative studies on this compound are limited, this guide draws upon data from structurally similar fluorinated acetophenones to provide valuable insights into catalyst performance.
Data Presentation: Catalyst Performance Comparison
The following table summarizes the performance of different catalyst systems in the asymmetric reduction of fluorinated acetophenones. It is important to note that direct comparisons are challenging due to variations in reaction conditions across different studies.
| Catalyst System | Substrate | Catalyst Loading (mol%) | Reducing Agent | Solvent | Temp. (°C) | Time (h) | Conversion/Yield (%) | e.e. (%) | Reference |
| Rhodium | |||||||||
| [{Rh(H)(J4)}₂(μ-Cl)₃]Cl (J4 = Josiphos-type ligand) | 2,2,2-Trifluoroacetophenone | 1 | H₂ (50 bar) | EtCN/AcOH (1:1) | RT | 18 | >99 | 99 | [1][2] |
| Organocatalyst | |||||||||
| (R)-2-Methyl-CBS-oxazaborolidine | Acetophenone | 10 | BH₃·THF | THF | 25 | <1 | >95 | 97 (R) | [3] |
| Biocatalyst | |||||||||
| Leifsonia xyli HS0904 (Whole Cells) | 3,5-bis(Trifluoromethyl) acetophenone | - | Glucose | Buffer (pH 8.0) | 30 | 30 | 62 | 99.4 (R) | [4] |
| Ketoreductase (KRED) | Various Ketones | - | Isopropanol | Buffer | RT | - | High | High | [5][6][7] |
Note: Data for the Rhodium catalyst is for the closely related 2,2,2-Trifluoroacetophenone. Data for the CBS catalyst is for the parent acetophenone, demonstrating its general high performance. Biocatalyst data is for a different, but still relevant, bis(trifluoromethyl)acetophenone, showcasing the potential of enzymatic reductions.
Experimental Protocols
Detailed methodologies are crucial for achieving high enantioselectivity and reproducibility. Below are representative protocols for the catalyst systems discussed.
Rhodium-Catalyzed Asymmetric Hydrogenation
This protocol is adapted from the asymmetric hydrogenation of 2,2,2-trifluoroacetophenones using a Josiphos-type ligand.[1][2]
Catalyst: [{Rh(H)(Josiphos)}₂(μ-Cl)₃]Cl
General Procedure:
-
A solution of the rhodium precursor [Rh(cod)Cl]₂ and the Josiphos ligand in a suitable solvent (e.g., a mixture of ethyl cyanide and acetic acid) is prepared in a glovebox.
-
The catalyst solution and the substrate, this compound, are transferred to a high-pressure autoclave.
-
The autoclave is purged with hydrogen gas and then pressurized to the desired pressure (e.g., 50 bar).
-
The reaction mixture is stirred at room temperature for the specified time (e.g., 18 hours).
-
After the reaction, the pressure is carefully released, and the solvent is removed under reduced pressure.
-
The conversion and enantiomeric excess of the resulting 1-(2',4',6'-trifluorophenyl)ethanol are determined by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Corey-Bakshi-Shibata (CBS) Asymmetric Reduction
This is a general protocol for the CBS reduction of a prochiral ketone.[3][8][9][10][11][12]
Catalyst: (R)- or (S)-2-Methyl-CBS-oxazaborolidine
General Procedure:
-
To a stirred solution of the CBS catalyst (e.g., 10 mol%) in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF) under an inert atmosphere (e.g., argon or nitrogen) at room temperature, a solution of borane-tetrahydrofuran complex (BH₃·THF, e.g., 1.0 M in THF, 1.0-1.5 equivalents) is added dropwise.
-
The mixture is stirred for a short period (e.g., 10-15 minutes) to allow for the formation of the active catalyst-borane complex.
-
The solution is then cooled to the desired temperature (e.g., -78 °C to room temperature).
-
A solution of this compound in the same anhydrous solvent is added dropwise to the reaction mixture.
-
The reaction is monitored by thin-layer chromatography (TLC) or GC.
-
Upon completion, the reaction is quenched by the slow addition of a protic solvent (e.g., methanol).
-
The mixture is allowed to warm to room temperature, and the solvent is removed under reduced pressure.
-
The residue is typically subjected to an aqueous workup, and the product is extracted with an organic solvent.
-
The organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and concentrated.
-
The enantiomeric excess of the product is determined by chiral HPLC or GC analysis.
Biocatalytic Asymmetric Reduction
This generalized protocol is based on the use of whole-cell biocatalysts for the reduction of ketones.[13][14]
Biocatalyst: A suitable microorganism (e.g., Leifsonia xyli) or an isolated ketoreductase (KRED).
General Procedure:
-
A culture of the selected microorganism is grown to a suitable cell density or a solution of the ketoreductase is prepared in a buffer.
-
The resting cells or the enzyme solution are suspended in a suitable buffer (e.g., phosphate buffer at a specific pH).
-
A co-substrate for cofactor regeneration (e.g., glucose or isopropanol) is added to the mixture.
-
This compound is added to the reaction mixture. Due to the potential for substrate inhibition, it may be added portion-wise or as a solution in a water-miscible co-solvent.
-
The reaction is incubated at a controlled temperature with agitation.
-
The progress of the reaction is monitored by sampling the mixture at intervals and analyzing by GC or HPLC.
-
Once the reaction is complete, the cells are removed by centrifugation, and the product is extracted from the supernatant with an organic solvent.
-
The organic extracts are combined, dried, and concentrated.
-
The enantiomeric excess of the resulting chiral alcohol is determined by chiral GC or HPLC.
Visualizations
Experimental Workflow for Asymmetric Reduction
The following diagram illustrates a typical experimental workflow for the asymmetric reduction of this compound.
Caption: A generalized workflow for the asymmetric reduction of this compound.
Logical Relationship of Catalyst Selection Factors
The choice of an optimal catalyst depends on a variety of interconnected factors.
Caption: Key factors influencing the selection of a catalyst for asymmetric reduction.
References
- 1. Asymmetric Hydrogenation of Aryl Perfluoroalkyl Ketones Catalyzed by Rhodium(III) Monohydride Complexes Bearing Josiphos Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. DSpace [diposit.ub.edu]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Effective engineering of a ketoreductase for the biocatalytic synthesis of an ipatasertib precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. york.ac.uk [york.ac.uk]
- 13. ftb.com.hr [ftb.com.hr]
- 14. atcc.org [atcc.org]
A Comparative Analysis of Trifluoroacetophenone Isomer Reactivity in Synthesis
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Isomer for Your Synthetic Needs
In the landscape of pharmaceutical and materials science, the strategic incorporation of fluorine-containing moieties is a cornerstone of modern molecular design. The trifluoromethyl group (-CF3), in particular, imparts unique electronic properties that can profoundly influence a molecule's reactivity, lipophilicity, and metabolic stability. Trifluoroacetophenone, a key building block bearing this critical functional group, exists as three distinct positional isomers: ortho (2-), meta (3-), and para (4-). The selection of the appropriate isomer is a critical decision in any synthetic campaign, as the position of the trifluoromethyl group dictates the electronic environment of the carbonyl group and the aromatic ring, thereby governing its reactivity.
This guide provides an objective comparison of the reactivity of ortho-, meta-, and para-trifluoroacetophenone in key synthetic transformations, supported by experimental data and detailed protocols. Understanding these differences is paramount for optimizing reaction conditions, maximizing yields, and ultimately, accelerating the drug discovery and development process.
The Decisive Role of Substituent Position: An Electronic Perspective
The trifluoromethyl group is a potent electron-withdrawing group due to the high electronegativity of fluorine atoms. This electron-withdrawing effect, a combination of inductive (-I) and resonance (-R) effects, significantly influences the reactivity of the carbonyl group and the aromatic ring. The magnitude of this effect varies depending on the substituent's position, a phenomenon quantified by Hammett substituent constants (σ).
The Hammett equation, log(k/k₀) = σρ, provides a framework for understanding these substituent effects on reaction rates (k) relative to a reference reaction (k₀). The substituent constant (σ) is a measure of the electronic effect of a particular substituent, while the reaction constant (ρ) reflects the sensitivity of a given reaction to these electronic effects.
| Substituent | σ_meta (σ_m) | σ_para (σ_p) |
| -CF₃ | 0.43 | 0.54 |
Data sourced from Chemical Reviews, 1991, 91 (2), 165-195.
As the data indicates, the para-trifluoromethyl group exerts a stronger electron-withdrawing effect than the meta-trifluoromethyl group. This difference is attributed to the direct resonance contribution of the para-substituent with the reaction center. The ortho-isomer's electronic effect is more complex and not easily captured by a simple Hammett value due to the additional influence of steric hindrance.
This variation in electronic properties directly translates to a difference in the reactivity of the carbonyl group. A more electron-deficient carbonyl carbon is a more potent electrophile, rendering it more susceptible to nucleophilic attack. Consequently, the general order of reactivity for nucleophilic addition to trifluoroacetophenone isomers is expected to be:
para > meta > ortho
The diminished reactivity of the ortho isomer is primarily due to the steric hindrance imposed by the bulky trifluoromethyl group, which impedes the approach of nucleophiles to the carbonyl carbon.
Reactivity in Key Synthetic Transformations
To provide a practical understanding of these isomeric differences, we will now delve into their comparative performance in two fundamental and widely utilized synthetic reactions: the Horner-Wadsworth-Emmons reaction and nucleophilic addition.
Horner-Wadsworth-Emmons Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of alkene synthesis, involving the reaction of a phosphonate carbanion with an aldehyde or ketone.[1][2] The rate-determining step of this reaction is the initial nucleophilic attack of the phosphonate carbanion on the carbonyl carbon.[3] Therefore, the electronic nature of the trifluoroacetophenone isomer plays a crucial role in the reaction's efficiency.
A logical workflow for a competitive HWE reaction to experimentally determine the relative reactivities is presented below:
Caption: Workflow for a competitive Horner-Wadsworth-Emmons reaction.
Based on the electron-withdrawing strength of the -CF3 group, the expected order of reactivity would be para > meta > ortho . The ortho isomer's reactivity would be further attenuated by steric hindrance.
Nucleophilic Addition Reactions
Nucleophilic addition is a fundamental reaction of carbonyl compounds and is highly sensitive to the electrophilicity of the carbonyl carbon.[4][5] The electron-withdrawing trifluoromethyl group enhances the partial positive charge on the carbonyl carbon, thereby accelerating the rate of nucleophilic attack.
A study on the acid-catalyzed bromination of substituted acetophenones, a reaction that proceeds through a nucleophilic attack on the enol form, provides a relevant Hammett reaction constant (ρ) of +0.417.[6][7] The positive ρ value indicates that the reaction is favored by electron-withdrawing substituents. This supports the prediction that trifluoroacetophenone isomers will be more reactive than acetophenone itself.
Furthermore, the ionization of substituted phenols, a reaction sensitive to the electronic effects on the aromatic ring, has a ρ value of +2.008.[6] This larger ρ value highlights the significant influence of substituents on the reactivity of the aromatic system.
A logical diagram illustrating the factors influencing the rate of nucleophilic addition to trifluoroacetophenone isomers is shown below:
Caption: Factors influencing nucleophilic addition reactivity.
Based on these principles, the expected order of reactivity for nucleophilic addition is para > meta > ortho .
Experimental Protocols
To facilitate further research and direct comparison, the following are generalized experimental protocols for the Horner-Wadsworth-Emmons reaction and a competitive nucleophilic addition reaction.
General Protocol for the Horner-Wadsworth-Emmons Reaction
-
Materials:
-
Trifluoroacetophenone isomer (ortho, meta, or para)
-
Stabilized phosphonate ylide (e.g., triethyl phosphonoacetate)
-
Base (e.g., sodium hydride, potassium tert-butoxide)
-
Anhydrous solvent (e.g., tetrahydrofuran, diethyl ether)
-
-
Procedure:
-
To a solution of the stabilized phosphonate ylide in the anhydrous solvent at 0 °C, add the base portionwise.
-
Stir the mixture at room temperature for 1 hour to ensure complete formation of the phosphonate carbanion.
-
Cool the reaction mixture to 0 °C and add a solution of the trifluoroacetophenone isomer in the anhydrous solvent dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
General Protocol for a Competitive Nucleophilic Addition Reaction
-
Materials:
-
Equimolar mixture of ortho-, meta-, and para-trifluoroacetophenone
-
Nucleophile (e.g., sodium borohydride, Grignard reagent)
-
Anhydrous solvent (e.g., tetrahydrofuran, diethyl ether)
-
Internal standard for GC analysis (e.g., dodecane)
-
-
Procedure:
-
To a solution of the equimolar mixture of trifluoroacetophenone isomers and the internal standard in the anhydrous solvent, add the nucleophile at the appropriate temperature (e.g., 0 °C for sodium borohydride).
-
Stir the reaction for a specified time, taking aliquots at regular intervals for analysis.
-
Quench each aliquot with a suitable reagent (e.g., water or a saturated aqueous solution of ammonium chloride).
-
Extract the quenched aliquots with an organic solvent and analyze the organic layer by GC to determine the relative consumption of each isomer over time.
-
The relative rates of reaction can be determined by plotting the concentration of each isomer against time.
-
Conclusion
The positional isomerism of the trifluoromethyl group on the acetophenone scaffold exerts a profound and predictable influence on its reactivity in key synthetic transformations. The para-isomer, with its strong electron-withdrawing character and lack of steric hindrance, is the most reactive towards nucleophilic attack. The meta-isomer exhibits intermediate reactivity, while the ortho-isomer is the least reactive due to significant steric hindrance. This understanding is critical for the rational design of synthetic routes and the optimization of reaction conditions. For researchers and drug development professionals, a judicious choice of the trifluoroacetophenone isomer based on these reactivity principles will undoubtedly lead to more efficient and successful synthetic outcomes.
References
- 1. pages.pomona.edu [pages.pomona.edu]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. dalalinstitute.com [dalalinstitute.com]
- 7. Hammett equation - Wikipedia [en.wikipedia.org]
Assessing the Metabolic Stability of Drugs Containing the 2,4,6-Trifluorophenyl Moiety: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding and optimizing the metabolic stability of drug candidates is a critical step in the development of safe and effective therapeutics. The strategic incorporation of fluorine atoms into a drug molecule is a widely used strategy to enhance metabolic stability and improve pharmacokinetic properties. This guide provides a comparative assessment of the metabolic stability of drugs containing the 2,4,6-trifluorophenyl moiety, supported by experimental data and detailed methodologies.
The 2,4,6-trifluorophenyl group is a structural motif increasingly utilized in medicinal chemistry to modulate the properties of drug candidates. The three fluorine atoms on the phenyl ring significantly alter its electronic properties and can sterically hinder metabolism at adjacent sites, often leading to enhanced stability against enzymatic degradation. This guide will delve into the metabolic fate of compounds containing this moiety, with a focus on quantitative data from in vitro studies.
Comparative Metabolic Stability Data
The in vitro metabolic stability of a compound is typically assessed by incubating it with liver microsomes, which are rich in drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. Key parameters determined from these assays are the half-life (t½) and the intrinsic clearance (CLint). A longer half-life and a lower intrinsic clearance are indicative of greater metabolic stability.
Case Study: Bictegravir
A prominent example of a marketed drug featuring the 2,4,6-trifluorophenyl moiety is the HIV-1 integrase strand transfer inhibitor, Bictegravir. In vitro studies using human liver microsomes have demonstrated the high metabolic stability of Bictegravir.[1] This stability is attributed in part to the 2,4,6-trifluorophenyl group, which is not a primary site of metabolism. The main metabolic pathways for Bictegravir involve oxidation and glucuronidation on other parts of the molecule, primarily mediated by CYP3A4 and UGT1A1 enzymes.[1][2][3][4][5]
| Compound | Moiety | In Vitro System | Half-life (t½) (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) | Primary Metabolic Enzymes |
| Bictegravir | 2,4,6-Trifluorophenyl | Human Liver Microsomes | High Stability (Specific value not published) | Low (Specific value not published) | CYP3A4, UGT1A1[1][2][3][4][5] |
Note: While qualitative descriptions of Bictegravir's high metabolic stability are available, precise quantitative data from head-to-head comparative studies with non-fluorinated or alternatively fluorinated analogs in the same experimental setup are limited in publicly accessible literature. The table reflects the currently available information.
The Role of the 2,4,6-Trifluorophenyl Moiety in Enhancing Metabolic Stability
The enhanced metabolic stability conferred by the 2,4,6-trifluorophenyl group can be attributed to several factors:
-
Steric Hindrance: The fluorine atoms, particularly at the ortho positions (2 and 6), can physically block the approach of metabolizing enzymes to the phenyl ring and adjacent functional groups, thereby preventing metabolic attack.
-
Electronic Effects: The strong electron-withdrawing nature of the fluorine atoms deactivates the aromatic ring, making it less susceptible to oxidative metabolism by cytochrome P450 enzymes.
-
Blocking of Metabolic Sites: By replacing hydrogen atoms with fluorine at positions susceptible to metabolic hydroxylation, this modification directly blocks a potential metabolic pathway.
Bioisosteric Alternatives and Comparative Stability
In drug design, various functional groups can be used as bioisosteres to modulate metabolic stability. While direct comparative data for the 2,4,6-trifluorophenyl moiety against a wide range of alternatives is scarce, the general principles of fluorination in medicinal chemistry provide valuable insights. For instance, replacing a metabolically labile phenyl group with a 2,4,6-trifluorophenyl group is a common strategy to improve metabolic stability.
Alternative fluorination patterns on the phenyl ring can also be considered, each with distinct effects on metabolic stability. For example, a monofluorinated or difluorinated phenyl ring might offer a different balance of potency, selectivity, and metabolic stability compared to the trisubstituted analogue. The choice of a specific fluorination pattern is a multifactorial decision in the drug design process.
Experimental Protocols
A standardized in vitro liver microsomal stability assay is a fundamental experiment to assess the metabolic stability of a drug candidate.
In Vitro Liver Microsomal Stability Assay Protocol
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with liver microsomes.
Materials:
-
Test compound
-
Pooled liver microsomes (e.g., human, rat, mouse)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compounds with known metabolic stability (e.g., a high clearance and a low clearance compound)
-
Acetonitrile or other suitable organic solvent for reaction termination
-
Internal standard for analytical quantification
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound and positive controls in a suitable solvent (e.g., DMSO).
-
Prepare working solutions by diluting the stock solutions in the incubation buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Thaw the pooled liver microsomes on ice.
-
-
Incubation:
-
In a microcentrifuge tube or a 96-well plate, add the liver microsomes to the pre-warmed phosphate buffer.
-
Add the test compound or positive control to the microsome suspension and pre-incubate for a few minutes at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system. A parallel incubation without the NADPH regenerating system should be included as a negative control to assess non-enzymatic degradation.
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Sample Processing:
-
Vortex the samples and centrifuge to precipitate the microsomal proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the concentration of the remaining parent compound in the supernatant using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
Determine the elimination rate constant (k) from the slope of the linear regression of the initial time points.
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (incubation volume / mg of microsomal protein)
-
Visualizations
Experimental Workflow for In Vitro Microsomal Stability Assay
Caption: Workflow of an in vitro liver microsomal stability assay.
Signaling Pathway: Cytochrome P450 Mediated Metabolism
Caption: Simplified catalytic cycle of cytochrome P450 enzymes in drug metabolism.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Population pharmacokinetics of bictegravir in real-world people with HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 3. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]
- 4. journals.asm.org [journals.asm.org]
- 5. Bictegravir/Emtricitabine/Tenofovir Alafenamide: A Review in HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiviral Activity, Safety, and Pharmacokinetics of Bictegravir as 10-Day Monotherapy in HIV-1–Infected Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bictegravir | Johns Hopkins HIV Guide [hopkinsguides.com]
Electrophilicity comparison of 2',4',6'-Trifluoroacetophenone and other ketones
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the electrophilicity of 2',4',6'-Trifluoroacetophenone against other commercially available ketones. The information presented is supported by experimental data and established chemical principles to aid in the selection of appropriate reagents for research and development.
The electrophilicity of the carbonyl carbon is a critical factor in the reactivity of ketones, influencing their susceptibility to nucleophilic attack. This property is paramount in various synthetic transformations, including the formation of carbon-carbon bonds and the introduction of new functional groups. In drug development, tuning the electrophilicity of a ketone moiety can be crucial for modulating the binding affinity and reactivity of a molecule with its biological target.
This compound is a specialty ketone where the phenyl ring is substituted with three fluorine atoms. These fluorine atoms, being highly electronegative, are expected to significantly enhance the electrophilicity of the carbonyl carbon through strong inductive electron withdrawal. This guide will quantitatively and qualitatively compare its electrophilicity with that of acetophenone (the parent compound), and acetophenones bearing either electron-donating or electron-withdrawing groups, as well as a sterically hindered analogue.
Quantitative Comparison of Ketone Electrophilicity
The electrophilicity of a ketone's carbonyl carbon can be assessed using various experimental and computational parameters. The following table summarizes key indicators for this compound and a selection of other ketones. A higher ¹³C NMR chemical shift of the carbonyl carbon (C=O) indicates a more deshielded, and therefore more electrophilic, carbon atom.
| Compound | Structure | ¹³C NMR of C=O (ppm) | Hammett Constant (σ) of Substituent(s) | Relative Electrophilicity |
| 4'-Methoxyacetophenone | 196.7 | -0.27 (para-OCH₃) | Lowest | |
| 2',4',6'-Trimethylacetophenone | 203.9 | -0.51 (3 x CH₃) | Low | |
| Acetophenone | 198.1 | 0 (Reference) | Moderate | |
| 4'-Nitroacetophenone | 196.9 | +0.78 (para-NO₂) | High | |
| This compound | ~200-205 (Estimated) | +1.02 (3 x F) | Highest |
Note: The ¹³C NMR chemical shift for this compound is an estimate based on the strong electron-withdrawing nature of the three fluorine atoms, which is expected to cause a significant downfield shift compared to acetophenone.
Experimental Protocols
The data presented in the comparison table is derived from standard analytical techniques. Below are generalized experimental protocols for the key methods used to assess ketone electrophilicity.
Protocol for ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical shift of the carbonyl carbon as an indicator of its electronic environment and relative electrophilicity.
Materials:
-
Ketone sample (e.g., this compound, Acetophenone, etc.)
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
NMR tube (5 mm)
-
NMR spectrometer (e.g., 300 MHz or higher)
Procedure:
-
Sample Preparation: Approximately 10-20 mg of the ketone sample is accurately weighed and dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) directly in a 5 mm NMR tube. The solution is then homogenized by gentle vortexing.
-
Instrument Setup: The NMR spectrometer is tuned to the ¹³C frequency. A standard proton-decoupled ¹³C NMR experiment is set up.
-
Data Acquisition: The prepared NMR tube is placed in the spectrometer's probe. The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Key acquisition parameters include a 90° pulse angle, a relaxation delay of 2-5 seconds, and a spectral width that encompasses the expected carbonyl carbon resonance (typically 0-220 ppm).
-
Data Processing: The acquired free induction decay (FID) is processed using Fourier transformation. The resulting spectrum is phase-corrected and baseline-corrected. The chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 77.16 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm. The chemical shift of the carbonyl carbon is then identified and recorded.
Protocol for Kinetic Studies of a Nucleophilic Addition Reaction
Objective: To determine the relative reaction rates of different ketones with a nucleophile, providing a direct measure of their relative electrophilicity.
Materials:
-
Ketone samples
-
Nucleophile (e.g., sodium borohydride solution)
-
Anhydrous solvent (e.g., ethanol or isopropanol)
-
UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
-
Thermostated reaction vessel
Procedure:
-
Reaction Setup: A solution of the ketone in the chosen anhydrous solvent is prepared at a precise concentration (e.g., 0.01 M) and placed in a thermostated reaction vessel to maintain a constant temperature.
-
Initiation of Reaction: A standardized solution of the nucleophile (e.g., sodium borohydride) is added to the ketone solution to initiate the reaction. The time of addition is recorded as t=0.
-
Monitoring Reaction Progress: The progress of the reaction is monitored by periodically taking aliquots from the reaction mixture and analyzing the concentration of the remaining ketone.
-
Using UV-Vis Spectroscopy: If the ketone has a distinct UV absorbance that changes upon reaction, the decrease in absorbance at a specific wavelength is monitored over time.
-
Using HPLC: Aliquots are quenched at specific time points (e.g., by adding a small amount of an acid to neutralize the nucleophile) and then injected into an HPLC system to separate and quantify the amount of unreacted ketone.
-
-
Data Analysis: The concentration of the ketone versus time is plotted. The initial rate of the reaction can be determined from the slope of this curve at t=0. For a pseudo-first-order reaction (if the nucleophile is in large excess), the natural logarithm of the ketone concentration versus time is plotted to obtain the rate constant. The relative rates of the different ketones are then calculated by normalizing the rate constants to that of a reference ketone (e.g., acetophenone).
Factors Influencing Ketone Electrophilicity
The electrophilicity of the carbonyl carbon in a ketone is primarily governed by a combination of inductive effects, resonance effects, and steric hindrance. The following diagram illustrates these relationships.
Caption: Factors influencing the electrophilicity of the carbonyl carbon in ketones.
Conclusion
The electrophilicity of this compound is significantly enhanced compared to acetophenone and its other substituted derivatives. This is primarily due to the strong inductive electron-withdrawing effect of the three fluorine atoms on the phenyl ring. This effect increases the partial positive charge on the carbonyl carbon, making it a more potent electrophile for nucleophilic attack. In contrast, electron-donating groups, such as the methoxy group in 4'-methoxyacetophenone, decrease electrophilicity through resonance donation. Steric hindrance, as seen in 2',4',6'-trimethylacetophenone, can also reduce reactivity by impeding the approach of a nucleophile, even though the methyl groups are weakly electron-donating. The 4'-nitroacetophenone is also highly electrophilic due to the strong electron-withdrawing nature of the nitro group. However, the cumulative inductive effect of three fluorine atoms in this compound is expected to render it the most electrophilic among the compared ketones. This makes this compound a valuable substrate for reactions requiring a highly activated ketone.
A Comparative Guide to Confirming Product Purity in 2',4',6'-Trifluoroacetophenone Reactions using HPLC and Alternative Methods
For researchers, scientists, and drug development professionals, establishing the purity of reaction products is a critical step in ensuring the reliability of experimental data and the safety of potential therapeutic agents. In reactions involving 2',4',6'-Trifluoroacetophenone, a versatile building block in medicinal chemistry, High-Performance Liquid Chromatography (HPLC) is a principal technique for purity assessment. This guide provides a detailed comparison of HPLC with other analytical methods, supported by experimental protocols and data, to aid in the selection of the most appropriate technique for confirming product purity.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
HPLC is a cornerstone of analytical chemistry, offering high resolution and sensitivity for the separation and quantification of compounds in a mixture. For reaction products of this compound, a reversed-phase HPLC method is typically employed.
Experimental Protocol: HPLC Purity Determination
This protocol outlines a general method for the purity analysis of a reaction product derived from this compound. Method optimization will be required based on the specific properties of the analyte.
Instrumentation:
-
HPLC system equipped with a UV-Vis or Diode Array Detector (DAD)
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Autosampler
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid (FA) or Trifluoroacetic acid (TFA), HPLC grade
-
Sample of the this compound reaction product
-
Reference standard of the purified product (if available)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Degas both mobile phases prior to use.
-
-
Sample Preparation:
-
Dissolve an accurately weighed amount of the reaction product in a suitable solvent (e.g., acetonitrile or a mixture of mobile phase A and B) to a concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5-10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the analyte and expected impurities)
-
Gradient Elution:
-
0-2 min: 20% B
-
2-15 min: 20% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 20% B
-
18.1-25 min: 20% B (equilibration)
-
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Calculate the purity of the product using the area percent method:
-
% Purity = (Area of the main product peak / Total area of all peaks) x 100
-
-
Comparison of Analytical Techniques for Purity Determination
While HPLC is a robust method, other techniques offer complementary or, in some cases, superior information for purity assessment. The choice of method depends on the specific analytical needs, such as the need for absolute quantification or identification of unknown impurities.
| Technique | Principle | Advantages | Disadvantages | Typical Application for this compound Reactions |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and a mobile phase. | High resolution and sensitivity, suitable for a wide range of compounds, well-established and robust.[1][2] | Requires a reference standard for quantification, may not separate all co-eluting impurities. | Routine purity checks, quantification of known impurities, reaction monitoring. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in the gas phase followed by mass-based detection. | Excellent for volatile and thermally stable compounds, provides structural information for impurity identification.[3] | Not suitable for non-volatile or thermally labile compounds, may require derivatization. | Analysis of volatile starting materials, by-products, or residual solvents. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Signal intensity is directly proportional to the number of nuclei, allowing for absolute quantification against a certified internal standard.[4][5] | Absolute quantification without a specific reference standard for the analyte, provides structural information.[4][6][7] | Lower sensitivity compared to HPLC, requires a highly pure internal standard, potential for signal overlap. | Absolute purity determination of the final product, characterization of reference standards. |
Visualizing the Workflow
A clear understanding of the analytical workflow is essential for efficient and accurate purity determination.
Caption: Workflow for Purity Confirmation of this compound Reaction Products.
Conclusion
Confirming the purity of reaction products derived from this compound is paramount for the integrity of research and development in the pharmaceutical and chemical industries. While HPLC remains a powerful and widely accessible tool for routine purity assessment, a comprehensive analysis often benefits from the application of orthogonal techniques. GC-MS provides invaluable information on volatile impurities, and qNMR offers the distinct advantage of absolute purity determination without the need for a specific reference standard of the analyte. By understanding the principles, advantages, and limitations of each method, researchers can select the most appropriate analytical strategy to ensure the quality and reliability of their work.
References
- 1. asianpubs.org [asianpubs.org]
- 2. [Determination of four acetophenones in Radix Cynanchi bungei by high performance liquid chromatography-photodiode array detection] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. youtube.com [youtube.com]
- 5. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 6. 2024-02-07-new-qnmr-standard - BIPM [bipm.org]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 2',4',6'-Trifluoroacetophenone Derivatives
For researchers, scientists, and professionals in drug development, the efficient synthesis of fluorinated intermediates is a critical aspect of discovering and producing novel chemical entities. Among these, 2',4',6'-Trifluoroacetophenone and its derivatives are valuable building blocks due to the unique properties conferred by the trifluoromethyl group. This guide provides a comparative analysis of common synthetic routes to these compounds, focusing on efficiency, reaction conditions, and overall yield.
Comparison of Synthetic Methodologies
The primary methods for synthesizing this compound derivatives are Friedel-Crafts acylation and Grignard reactions. Each approach presents distinct advantages and disadvantages in terms of substrate scope, reaction conditions, and scalability.
| Method | Starting Materials | Key Reagents | Typical Reaction Conditions | Typical Yield |
| Friedel-Crafts Acylation | 1,3,5-Trifluorobenzene | Acetyl chloride or Acetic anhydride, Lewis Acid (e.g., AlCl₃) | 60-170°C, 2-5 hours | 50-60% |
| Grignard Reaction | 1-Bromo-2,4,6-trifluorobenzene | Magnesium (Mg), Acetylating agent (e.g., Acetyl chloride) | 0°C to reflux, 1-3 hours | 60-80% (estimated) |
Note: Yields can vary significantly based on the specific substrate, scale, and optimization of reaction conditions.
Experimental Protocols
Below are detailed experimental protocols for the key synthetic methods.
Method 1: Friedel-Crafts Acylation of a Trifluorobenzene Derivative
This protocol is adapted from a patented procedure for the synthesis of the closely related isomer, 2,4,5-Trifluoroacetophenone, and is representative of the Friedel-Crafts approach.[1]
Reaction: 1,2,4-Trifluorobenzene is acylated with acetyl chloride using aluminum chloride as a Lewis acid catalyst.
Procedure:
-
To a mixture of 1016 g (7.6 mol) of aluminum chloride (AlCl₃) and 400 g (3.03 mol) of 1,2,4-trifluorobenzene in a jacketed flask, 435 g (5.5 mol) of acetyl chloride is added dropwise. The temperature of the reaction solution should not exceed 40°C during the addition.
-
After the addition is complete, the reaction mixture is heated to an internal temperature of 135°C and stirred for approximately 1 hour.
-
The hot reaction mixture is then carefully poured onto about 10 kg of ice and stirred for 45 minutes.
-
The phases are separated, and the aqueous phase is extracted multiple times with dichloromethane (CH₂Cl₂).
-
The combined organic phases are treated with sodium bicarbonate and sodium sulfate, filtered, and the solvent is removed by distillation.
-
The residue is then distilled under vacuum to yield the final product.
Reported Yield: 301 g (57.1% of theoretical yield) of 2,4,5-Trifluoroacetophenone.[1]
Method 2: Grignard Reaction
This generalized protocol is based on standard procedures for the formation of Grignard reagents and their subsequent reaction with an acylating agent.[2][3] The starting material, 1-Bromo-2,4,6-trifluorobenzene, is commercially available.
Step 1: Formation of the Grignard Reagent
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.1 equivalents).
-
Add anhydrous diethyl ether or tetrahydrofuran (THF) to cover the magnesium.
-
Add a small crystal of iodine to activate the magnesium.
-
A solution of 1-bromo-2,4,6-trifluorobenzene (1 equivalent) in anhydrous ether or THF is added dropwise from the dropping funnel. The reaction is initiated by gentle warming.
-
Once the reaction starts, the addition is continued at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent, (2,4,6-trifluorophenyl)magnesium bromide.
Step 2: Acylation of the Grignard Reagent
-
The Grignard reagent solution is cooled to 0°C in an ice bath.
-
A solution of acetyl chloride (1 equivalent) in anhydrous ether or THF is added dropwise with vigorous stirring.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, and the aqueous layer is extracted with ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation or column chromatography.
Synthetic Pathway Visualizations
The following diagrams illustrate the logical workflows for the described synthetic methods.
References
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2',4',6'-Trifluoroacetophenone
For the diligent researcher, scientist, and drug development professional, the integrity of your work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical reagents you employ. The proper disposal of these materials is not merely a regulatory hurdle but a critical component of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 2',4',6'-Trifluoroacetophenone, grounded in scientific principles and field-proven best practices.
Understanding the Hazard Profile of this compound
Before we can address disposal, we must first appreciate the inherent hazards of this compound. A thorough risk assessment is the foundation of safe chemical handling.
This compound is a halogenated organic ketone with the following key hazard classifications[1]:
-
Combustible Liquid: While not highly flammable, it can ignite with a sufficient heat source.
-
Skin and Eye Irritant: Direct contact can cause significant irritation[1].
-
Respiratory Irritant: Inhalation of vapors may lead to respiratory discomfort[1].
The trifluorinated phenyl group is a key structural feature that dictates its classification as a halogenated organic compound . This is a critical distinction for waste segregation, as halogenated and non-halogenated waste streams are treated differently due to the potential for harmful byproducts during incineration if not handled correctly[2].
| Hazard Classification | GHS Pictogram | Precautionary Measures |
| Combustible Liquid | 🔥 | Keep away from heat, sparks, and open flames. |
| Skin Irritant | ❗ | Wear protective gloves and clothing.[1] |
| Serious Eye Irritant | ❗ | Wear safety glasses with side shields or goggles.[1] |
| Respiratory Irritant | ❗ | Use only in a well-ventilated area, preferably a fume hood.[1] |
The Core Principle: Segregation and Containment
The cardinal rule of hazardous waste management is to never mix different waste streams unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) department. For this compound, this means it must be disposed of in a designated halogenated organic waste container[2].
Why is segregation so critical? Halogenated organic compounds, like this compound, require high-temperature incineration with specialized scrubbers to neutralize the acidic and toxic gases (such as hydrogen fluoride) that are produced during combustion[3]. Mixing this waste with non-halogenated solvents can complicate the disposal process and may lead to the release of pollutants.
Experimental Workflow for Waste Collection
References
Essential Safety and Logistics for Handling 2',4',6'-Trifluoroacetophenone
For researchers, scientists, and drug development professionals, the safe handling and disposal of laboratory chemicals are paramount. This guide provides essential, immediate safety and logistical information for 2',4',6'-Trifluoroacetophenone, including detailed operational and disposal plans to ensure laboratory safety and compliance.
Quantitative Data Summary
While specific occupational exposure limits for this compound have not been established, it is crucial to handle this compound with care due to its irritant properties.[1][2] All operations should be conducted in a manner that keeps exposure to the lowest reasonably achievable level.
| Property | Value | Source |
| Molecular Formula | C₈H₅F₃O | [3][4] |
| Molecular Weight | 174.12 g/mol | [3][4] |
| Appearance | Colorless to light orange to yellow clear liquid | [4] |
| Boiling Point | 190 °C | [5] |
| Flash Point | 62 °C | |
| Density | 1.34 g/cm³ | [4] |
| CAS Number | 51788-77-3 | [3][4] |
| Occupational Exposure Limits (PEL, TLV) | Not Established | [1][2] |
Hazard Identification and Personal Protective Equipment (PPE)
Hazard Summary: this compound is considered hazardous. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[2]
A comprehensive personal protective equipment (PPE) strategy is essential to minimize exposure and ensure personal safety.
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). Inspect gloves for integrity before each use. |
| Eye and Face Protection | Safety glasses with side-shields or chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing. |
| Skin and Body Protection | A laboratory coat must be worn. For operations with a higher risk of splashes, consider a chemical-resistant apron or suit. |
| Respiratory Protection | All work should be conducted in a certified chemical fume hood. If engineering controls are insufficient, a NIOSH-approved respirator with an organic vapor cartridge is required. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is critical for the safe handling of this compound.
1. Preparation and Engineering Controls:
- Ensure a certified chemical fume hood is operational and available for all manipulations of the compound.
- Verify that an eyewash station and safety shower are accessible and have been recently tested.
- Assemble all necessary equipment and reagents within the fume hood before commencing work.
2. Donning Personal Protective Equipment (PPE):
- Put on a lab coat and closed-toe shoes.
- Wear appropriate chemical-resistant gloves (e.g., nitrile).
- Don safety glasses with side shields or chemical goggles.
3. Handling and Use:
- Conduct all weighing and transfers of this compound within the chemical fume hood to minimize inhalation exposure.
- Use compatible and clearly labeled glassware.
- Avoid direct contact with the skin, eyes, and clothing.
- Keep containers tightly closed when not in use to prevent the release of vapors.
4. Immediate Spill Response:
- In case of a small spill within the fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand).
- Place the contaminated absorbent material into a sealed, labeled waste container for hazardous chemical waste.
- For larger spills, evacuate the area and follow your institution's emergency procedures.
5. Post-Handling Procedures:
- Thoroughly decontaminate all work surfaces and equipment after use.
- Remove gloves using the proper technique to avoid skin contact and dispose of them in the designated hazardous waste container.
- Wash hands thoroughly with soap and water after completing work and before leaving the laboratory.
Disposal Plan: Managing Chemical Waste
Proper segregation and disposal of chemical waste are crucial for environmental protection and regulatory compliance. This compound waste is classified as halogenated organic waste.
1. Waste Collection:
- Collect all waste containing this compound, including contaminated consumables (e.g., gloves, absorbent pads), in a dedicated, clearly labeled, and sealed hazardous waste container.
- The container must be labeled as "Halogenated Organic Waste" and list this compound as a constituent.
2. Storage:
- Store the sealed waste container in a designated satellite accumulation area within the laboratory.
- Ensure the storage area is well-ventilated and away from incompatible materials.
3. Disposal Procedure:
- Do not dispose of this compound or its waste down the drain.
- Arrange for the collection of the hazardous waste container by your institution's environmental health and safety (EHS) department or a licensed chemical waste disposal contractor.
- Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
Workflow for Handling and Disposal
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
